molecular formula C32H44O14 B1151835 Baccatin IV CAS No. 57672-77-2

Baccatin IV

Cat. No.: B1151835
CAS No.: 57672-77-2
M. Wt: 652.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Baccatin IV is a natural taxane diterpenoid isolated from various Taxus species, including Taxus baccata , Taxus brevifolia , and Taxus mairei . It possesses the characteristic oxetane ring structure of this compound class . With a molecular formula of C32H44O14 and a molecular weight of approximately 652.69 g/mol, it is a key intermediate in the complex biosynthetic pathway of paclitaxel (Taxol), a well-known chemotherapeutic agent . As such, this compound serves as a critical precursor and scaffold in the semisynthesis of paclitaxel and its derivatives, which are vital for anticancer research . These compounds promote microtubule assembly and stabilize tubulin polymers, thereby disrupting cell division and inducing apoptosis in cancer cells . Researchers value this compound for studying structure-activity relationships and developing novel antitumor agents. This product is offered for research applications only and is not intended for diagnostic or therapeutic use. It should be stored in a refrigerator at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(45-19(6)37)26-30(10,22(42-16(3)34)11-23-31(26,13-40-23)46-20(7)38)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23+,25+,26-,27-,28-,30+,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJGGIKEFAWREN-WBPIOOJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346494
Record name Baccatin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57672-77-2
Record name Baccatin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Baccatin IV from Taxus Species

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Baccatin IV, a taxane diterpenoid found within the complex phytochemical landscape of Taxus species. While often overshadowed by its more famous structural relatives, Paclitaxel (Taxol®) and its key semi-synthetic precursors, Baccatin III and 10-deacetylbaccatin III (10-DAB), this compound is an integral component of the taxane family. This document details the historical context of its discovery, which is intrinsically linked to the broader search for anticancer agents from yew trees. It offers a comprehensive, field-proven guide to the methodologies for its extraction, isolation, and purification from plant material. The protocols herein are presented with a focus on the underlying scientific principles, explaining the causality behind experimental choices to ensure a self-validating and reproducible workflow for researchers, scientists, and professionals in natural product chemistry and drug development.

The Genesis of Taxane Discovery: A Historical Perspective

The story of this compound is inseparable from the landmark discovery of Paclitaxel. In the 1960s, a large-scale screening program by the U.S. National Cancer Institute (NCI) identified cytotoxic activity in the bark extract of the Pacific yew, Taxus brevifolia.[1][2][3] This pivotal finding catalyzed decades of intensive research, leading to the isolation of Paclitaxel and the elucidation of its unique microtubule-stabilizing mechanism of action.[1][4]

The initial reliance on the bark of the slow-growing Pacific yew was ecologically unsustainable, prompting a global search for alternative sources.[3][5] This quest led scientists to investigate other Taxus species, such as the European yew (Taxus baccata) and the Chinese yew (Taxus chinensis), and to explore renewable resources like needles and twigs.[6][7][8] These investigations revealed that Taxus species produce a complex constellation of over 500 structurally related compounds known as taxanes.[1][9] It was within this rich chemical library that this compound, alongside numerous other taxoids, was discovered and structurally characterized.[10] While not a direct precursor in the primary semi-synthetic routes to Paclitaxel, understanding the isolation of compounds like this compound is crucial for developing comprehensive purification strategies for all valuable taxanes from a single biomass source.

Phytochemistry: this compound in the Taxus Genus

This compound is a diterpenoid with the characteristic 6/8/6 tricyclic taxane core. Its structure is distinguished by a specific pattern of ester functional groups, which differentiates it from other taxanes and dictates its chromatographic behavior. Its presence has been confirmed in various yew species, including Taxus chinensis.[10]

The concentration of any single taxane, including this compound, varies significantly depending on the Taxus species, geographical location, time of harvest, and the specific plant part analyzed (bark, needles, or twigs).[11][12] This variability is a critical consideration for any isolation campaign. For instance, 10-deacetylbaccatin III (10-DAB) is notably abundant in the needles of Taxus baccata, making it a preferred source for this key precursor.[7][13] The table below summarizes the typical distribution of major taxanes, highlighting the context in which this compound is found.

Taxane Common Source Species Primary Plant Part Typical Yield (% dry weight) Significance
Paclitaxel (Taxol®)Taxus brevifoliaBark0.01% - 0.03%[3][14]Active anticancer drug
10-Deacetylbaccatin III (10-DAB)Taxus baccataNeedlesup to 0.3%[3]Key precursor for Paclitaxel & Docetaxel semi-synthesis
Baccatin IIITaxus baccata, T. chinensisNeedles, Cell CulturesVariable, often lower than 10-DABPrecursor for Paclitaxel semi-synthesis[6][15]
This compound Taxus chinensisNeedles, TwigsVariable, typically lowPart of the complex taxane profile[10]
CephalomannineTaxus spp.Bark, NeedlesVariable, co-elutes with PaclitaxelMajor impurity in Paclitaxel isolation[16]

The Isolation & Purification Workflow: A Technical Protocol

The isolation of this compound from Taxus biomass is a multi-stage process designed to systematically remove non-target compounds and separate it from other structurally similar taxoids. The overarching strategy relies on a gradient of polarity, transitioning from crude extraction to fine-tuned chromatographic separation.

G cluster_0 Step 1: Biomass Preparation cluster_1 Step 2: Extraction cluster_2 Step 3: Preliminary Purification cluster_3 Step 4: Chromatographic Separation A Collection of Taxus sp. (Needles & Twigs) B Shade-Drying A->B C Grinding to Fine Powder B->C D Solvent Extraction (e.g., Methanol) C->D E Solvent Evaporation D->E F Liquid-Liquid Partitioning (Hexane, Dichloromethane, Water) E->F G Taxane-Enriched Fraction F->G H Silica Gel Column Chromatography G->H I Fraction Collection & TLC Analysis H->I J Preparative HPLC (C18) I->J K Pure this compound J->K

Caption: High-level workflow for the isolation of this compound.

Step 1: Sourcing and Preparation of Plant Material

Rationale: The choice of renewable biomass (needles and twigs) is an established sustainable practice in the taxane industry.[6][8] Proper preparation is critical for maximizing the efficiency of the subsequent extraction. Drying increases the surface area-to-volume ratio and removes water, which can interfere with extraction solvents. Grinding the dried material into a fine powder ruptures cell walls, ensuring that the solvent can thoroughly penetrate the tissue and solubilize the target taxanes.[2][17]

Protocol:

  • Harvest fresh needles and twigs from the selected Taxus species.

  • Air-dry the plant material in a shaded, well-ventilated area for 7-14 days, or until brittle. Avoid direct sunlight to prevent photochemical degradation of taxanes.

  • Using an industrial-grade grinder or mill, pulverize the dried material into a fine powder (e.g., 40-60 mesh).

  • Store the resulting powder in airtight containers in a cool, dark, and dry place until extraction.

Step 2: Extraction

Rationale: The principle of extraction is to use a solvent in which taxanes are highly soluble, thereby separating them from the insoluble plant matrix (e.g., cellulose). Methanol is a highly effective polar organic solvent for this purpose due to its ability to efficiently solvate the polyhydroxylated taxane core.[18][19] Techniques like ultrasonic-assisted extraction (UAE) can enhance efficiency by using cavitation to accelerate solvent penetration and mass transfer.[20]

Protocol: Methanol Maceration

  • Place 1 kg of powdered Taxus material into a large vessel.

  • Add 5-10 L of methanol to fully submerge the powder.

  • Stir the mixture periodically while allowing it to macerate at room temperature for 24-48 hours.

  • Filter the mixture through cheesecloth or a Büchner funnel to separate the methanol extract (miscella) from the solid plant residue (marc).

  • Repeat the extraction on the marc with fresh methanol at least two more times to ensure exhaustive extraction.

  • Combine all methanol extracts for the next stage.

Step 3: Preliminary Purification via Liquid-Liquid Partitioning

Rationale: The crude methanol extract is a complex mixture containing highly non-polar compounds (lipids, waxes, chlorophylls) and highly polar substances (sugars, salts) in addition to the taxanes. Liquid-liquid partitioning exploits the differential solubility of these components in immiscible solvents. Partitioning against a non-polar solvent like n-hexane removes lipids and waxes.[2] Subsequently, partitioning the aqueous residue against a solvent of intermediate polarity, such as dichloromethane (DCM) or chloroform, effectively extracts the taxanes, leaving more polar impurities behind in the aqueous phase.[2][21]

Protocol:

  • Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a thick, viscous residue.

  • Suspend this residue in a 1:1 mixture of water and methanol (e.g., 2 L total).

  • Transfer the aqueous suspension to a large separatory funnel and add an equal volume of n-hexane (e.g., 2 L).

  • Shake vigorously and allow the layers to separate. Drain and discard the upper n-hexane layer, which contains lipids and waxes. Repeat this step 2-3 times.

  • To the remaining aqueous layer, add an equal volume of dichloromethane.

  • Shake vigorously, allow the layers to separate, and collect the lower dichloromethane layer.

  • Repeat the dichloromethane extraction on the aqueous layer 2-3 more times to ensure complete recovery of taxanes.

  • Combine the dichloromethane fractions and evaporate the solvent under reduced pressure to yield a taxane-enriched solid extract.

Step 4: Chromatographic Separation

Rationale: This is the most critical phase, designed to resolve the complex mixture of taxanes. A multi-step chromatographic approach is essential.

  • Silica Gel Column Chromatography (Normal Phase): This initial step separates compounds based on their polarity. By using a mobile phase that gradually increases in polarity (gradient elution), compounds are eluted in order of increasing polarity.[21] This allows for the separation of taxanes into several fractions, simplifying the mixture for the next stage. Progress is monitored using Thin-Layer Chromatography (TLC).[21][22]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC, Reverse Phase): This high-resolution technique is used for the final purification of this compound from the enriched fractions. A C18 (octadecylsilane) column is typically used, where separation occurs based on hydrophobicity.[19] Less polar compounds are retained longer on the column. This method has the resolving power to separate structurally similar taxanes.

G cluster_0 A Taxane-Enriched Extract B Silica Gel Column (Normal Phase) A->B C Fraction 1 (Non-polar impurities) B->C D Fraction 2 (this compound Enriched) B->D E Fraction 3 (More polar taxanes) B->E TLC1 Analyze Fractions B->TLC1 F Preparative HPLC (Reverse Phase C18) D->F G Pure this compound F->G H Other Taxanes F->H TLC1->D

Caption: Chromatographic purification cascade for this compound.

Protocol:

  • Silica Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the taxane-enriched extract from Step 3 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

  • Gradient Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent like ethyl acetate, followed by methanol.

  • Fraction Collection & Analysis: Collect fractions of the eluate and analyze each using TLC against a this compound standard (if available) to identify the fractions containing the target compound.

  • Pooling and Concentration: Pool the fractions that show a high concentration of this compound and evaporate the solvent.

  • Preparative HPLC: Dissolve the pooled, concentrated fraction in the HPLC mobile phase (e.g., a methanol/water or acetonitrile/water mixture).

  • Inject the solution onto a preparative C18 HPLC column. Elute using an isocratic or gradient mobile phase optimized for the separation of this compound from its closest eluting neighbors.

  • Collect the peak corresponding to this compound, as determined by its retention time relative to a standard.

  • Evaporate the solvent from the collected fraction to yield purified this compound as a solid or amorphous powder.

Structural Confirmation and Purity Analysis

Rationale: Following isolation, it is imperative to confirm the structural identity and assess the purity of the final product. A combination of spectroscopic and spectrometric techniques provides unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts, coupling constants, and signal integrations provide a complete map of the proton and carbon skeleton, confirming the identity as this compound.[21][23]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, allowing for the determination of the elemental formula.[21] Tandem MS (MS/MS) experiments can be used to analyze fragmentation patterns, which serve as a structural fingerprint of the molecule.[24]

  • Analytical HPLC: Purity is typically assessed using analytical HPLC with a UV detector (taxanes have a characteristic absorbance around 227 nm).[19] A pure sample should yield a single, sharp peak.

Conclusion and Future Outlook

The discovery and isolation of this compound are emblematic of the broader scientific endeavor to explore the chemical diversity of the Taxus genus. The methodologies detailed in this guide, rooted in fundamental principles of solvent extraction and multi-stage chromatography, provide a robust framework for obtaining this and other valuable taxanes. While this compound is not a primary commercial target like Paclitaxel or 10-DAB, its successful isolation demonstrates a comprehensive mastery of taxane purification, a skill set essential for natural product chemists.

Future efforts will likely continue to focus on optimizing these processes and exploring alternative production platforms. Plant cell culture, where cell lines are grown in bioreactors and induced to produce taxanes, offers a sustainable and controllable alternative to harvesting from wild or cultivated trees.[15][25] Continued research into the biosynthetic pathways and genetic engineering of these cell lines may one day allow for the targeted overproduction of specific taxoids, including this compound, for further pharmacological investigation.

References

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (n.d.). MDPI. [Link]

  • Patel, R. N. (1998). TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis. Annual Review of Microbiology, 52, 361-395. [Link]

  • Kingston, D. G. I., & Swindell, C. S. (1999). A New Semisynthesis of Paclitaxel from Baccatin III. Journal of Natural Products, 62(7), 1068-1071. [Link]

  • Kingston, D. G. I., & Swindell, C. S. (1999). A New Semisynthesis of Paclitaxel From Baccatin III. Journal of Natural Products, 62(7), 1068-71. [Link]

  • Taxanes: natural chemotherapeutics. (2022, August 2). Lab Associates. [Link]

  • Croteau, R., & Ketchum, R. E. B. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry Reviews, 20(4), 859–919. [Link]

  • A Deep Dive into the Botanical and Medicinal Heritage of Taxus. (2023). MDPI. [Link]

  • Discovery of Taxol. (n.d.). University of Bristol. [Link]

  • Enhanced production of taxanes by cell cultures of taxus species. (1997).
  • Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). (2023, February 26). International Journal of Molecular Sciences. [Link]

  • Paclitaxel total synthesis. (n.d.). Wikipedia. [Link]

  • Paclitaxel total synthesis. (n.d.). chemeurope.com. [Link]

  • Ultrasonic-assisted extraction of 10-deacetylbaccatin III from Taxus baccata L.: optimization using response surface methodology. (n.d.). DSpace Repository - Aksaray Üniversitesi. [Link]

  • Mroczek, T. (2003). Investigation on preparative thin-layer chromatographic separation of taxoids from Taxus baccata L. Journal of Planar Chromatography -- Modern TLC, 16(5), 346-353. [Link]

  • Grobosch, T., et al. (2012). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(1), 36-43. [Link]

  • Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. (2001).
  • New taxanes from Taxus baccata L. (2016, May 14). ResearchGate. [Link]

  • Nurullah, M., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Journal of Separation Science, 46(6), e2200841. [Link]

  • Process for the isolation and purification of taxol and taxanes
  • Croteau, R., et al. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews, 5(1), 75-97. [Link]

  • The Presence of Taxol and Related Compounds in Taxus Baccata Native to the Ukraine (Crimea), Georgia, and Southern Russia. (1992). Scholarship @ Claremont. [Link]

  • From the Pacific Yew (Taxus brevifolia) to the English Yew (Taxus baccata): Steps Towards the Discovery of Docetaxel (Taxotere®). (n.d.). ResearchGate. [Link]

  • Shirshekan, M., et al. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian Journal of Pharmaceutical Research, 16(4), 1489-1498. [Link]

  • Improved Methodology for Preparative Isolation of Paclitaxel (Taxol ® ) from Taxus baccata. (n.d.). ResearchGate. [Link]

  • The effects of Fusarium graminearum cell extracts and culture filtrates on the production of paclitaxel and 10-deacetylbaccatin III in suspension cell cultures of Taxus baccata L. (2025, February 20). BMC Plant Biology. [Link]

  • A Deep Dive into the Botanical and Medicinal Heritage of Taxus. (2023, November 10). Plants. [Link]

  • Isolation and identification of secondary metabolites from taxus media suspension cell culture. (n.d.). UBC Library Open Collections. [Link]

  • Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. (n.d.). ResearchGate. [Link]

  • An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. (2024, May 31). MDPI. [Link]

  • Squalestatin-induced production of taxol and baccatin in cell suspension culture of yew (Taxus baccata L.). (2014, June 11). Turkish Journal of Biology. [Link]

  • Paoli, M., et al. (2013). Quantification of taxanes in a leaf and twig extract from Taxus baccata L. using 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 51(12), 821-827. [Link]

Sources

A Spectroscopic Guide to Baccatin IV: Elucidating a Key Taxane Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Baccatin IV in Taxane Chemistry

This compound is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds that has had a profound impact on cancer chemotherapy. While not as widely known as its famous relatives, paclitaxel (Taxol®) and docetaxel (Taxotere®), this compound and its analogues are of significant interest as key precursors and synthetic intermediates in the development of novel anti-cancer agents. The intricate and highly oxygenated tetracyclic core of this compound presents a formidable challenge for structural elucidation and a fascinating subject for spectroscopic analysis.

Accurate spectroscopic characterization is the bedrock of natural product chemistry and drug development, providing the definitive fingerprint for identification, purity assessment, and structural verification. This guide offers an in-depth exploration of the spectroscopic data of taxanes, with a focus on the structural features of this compound. Due to the limited availability of a complete, published dataset for this compound itself, this guide will utilize the comprehensive spectroscopic data available for the closely related analogue, 1-Dehydroxythis compound, as a primary reference. This will be supplemented with contextual data from other baccatin derivatives to provide a robust framework for researchers working with these complex molecules.

The Molecular Architecture of this compound

The structure of this compound is characterized by a complex 6-8-6 fused ring system, further constrained by an oxetane ring. The extensive stereochemistry and dense functionalization of this scaffold give rise to a rich and informative spectroscopic profile.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques (COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the complete assignment of the molecular structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of a baccatin derivative is characterized by a wide dispersion of signals, with protons on the taxane core appearing in the upfield region and aromatic protons from the benzoyl group appearing downfield. The following table summarizes the ¹H NMR data for 1-Dehydroxythis compound, which serves as a close reference for this compound.

Table 1: ¹H NMR Spectroscopic Data of 1-Dehydroxythis compound (400 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
25.65d7.0
33.85d7.0
54.98d8.0
6a2.55m
6b1.85m
74.45dd10.5, 6.5
95.50d9.5
106.40s
134.20m
14a2.30m
14b1.90m
161.15s
171.70s
182.10s
191.05s
20a4.35d8.0
20b4.25d8.0
4-OAc2.25s
9-OAc2.00s
10-OAc2.15s
Benzoyl-H8.10d7.5
7.60t7.5
7.50t7.5

Data sourced from a representative analysis of 1-Dehydroxythis compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic). The chemical shifts for 1-Dehydroxythis compound are presented below.

Table 2: ¹³C NMR Spectroscopic Data of 1-Dehydroxythis compound (100 MHz, CDCl₃)

PositionChemical Shift (δ) ppmPositionChemical Shift (δ) ppm
179.01435.5
276.51543.0
346.01626.8
481.01714.8
584.51822.5
637.01910.5
775.52076.0
858.54-OAc (C=O)170.5
979.54-OAc (CH₃)21.0
1081.59-OAc (C=O)170.0
11134.09-OAc (CH₃)21.2
12142.010-OAc (C=O)169.5
1372.010-OAc (CH₃)20.8
Benzoyl (C=O)167.0Benzoyl (C-ipso)129.5
Benzoyl (C-o)130.0Benzoyl (C-m)128.5
Benzoyl (C-p)133.5

Data sourced from a representative analysis of 1-Dehydroxythis compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl, carbonyl (from acetate and benzoate esters), and C-O bonds, as well as the skeletal vibrations of the taxane core.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3500O-HStretching (from hydroxyl groups)
~1735C=OStretching (from acetate esters)
~1720C=OStretching (from benzoate ester)
~1600, ~1450C=CStretching (from aromatic ring)
~1240C-OStretching (from esters)
~1070C-OStretching (from alcohols and oxetane ring)

These are expected values based on the known functional groups of this compound and general IR correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for taxanes, which typically results in the formation of protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[1]

Table 4: Mass Spectrometry Data for Baccatin III (a close analogue of this compound)

Ionm/z (calculated)m/z (observed)
[M+NH₄]⁺604.28603

Data for Baccatin III, a closely related compound, is presented for reference.[1] The molecular formula of this compound is C₃₄H₄₄O₁₄, with a molecular weight of 676.7 g/mol . Therefore, the expected [M+H]⁺ ion would be at m/z 677.7 and the [M+Na]⁺ ion at m/z 699.7.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for the spectroscopic characterization of taxanes like this compound.

NMR Spectroscopy

A detailed protocol for acquiring quantitative ¹H NMR (qHNMR) can be adapted for this compound.[2]

  • Sample Preparation: Accurately weigh approximately 10 mg of the purified this compound sample.[2] Dissolve the sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).[2] Filter the solution through a small cotton plug into a 5 mm NMR tube.[2]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve high resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to check the sample concentration and shimming. For quantitative analysis, use a pulse sequence with a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard 2D NMR experiments, including COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) to establish the complete connectivity of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR transfer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) transfer->TwoD_NMR assign Assign Signals H1_NMR->assign C13_NMR->assign TwoD_NMR->assign structure Elucidate Structure assign->structure

Figure 2: General workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-MS): Infuse the sample solution into the electrospray ionization source of a mass spectrometer. Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.[3]

Conclusion

The spectroscopic characterization of this compound and its analogues is a critical step in the ongoing research and development of new taxane-based therapeutics. While a complete, published dataset for this compound remains elusive, the detailed analysis of closely related compounds like 1-Dehydroxythis compound provides a robust framework for its identification and structural elucidation. The combination of 1D and 2D NMR, IR, and MS provides a comprehensive picture of this complex natural product, enabling researchers to confidently work with this important class of molecules. The protocols and data presented in this guide serve as a valuable resource for scientists in the field of natural product chemistry and drug discovery.

References

  • ResearchGate. 1 H-and 13 C-NMR Chemical Shift Assignments of 1 and 2. [Online] Available at: [Link]

  • ResearchGate. Liquid chromatography electrospray ionization mass spectra (LC-ESI-MS).... [Online] Available at: [Link]

  • Pauli, G. F. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, 70(4), 589–595. [Online] Available at: [Link]

  • Chemistry LibreTexts. IR Spectroscopy. (2022). [Online] Available at: [Link]

  • PubMed. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry]. (2009). [Online] Available at: [Link]

Sources

The Linchpin of Paclitaxel Synthesis: A Technical Guide to the Role of Baccatin IV

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Baccatin IV's pivotal role in the biosynthesis of the blockbuster anti-cancer drug, paclitaxel. Moving beyond a mere recitation of pathway steps, this document delves into the enzymatic intricacies, regulatory nuances, and analytical methodologies that define our current understanding. It is designed to be a valuable resource for researchers actively engaged in the fields of natural product biosynthesis, metabolic engineering, and pharmaceutical development.

Introduction: Paclitaxel and the Quest for a Sustainable Supply

Paclitaxel, commercially known as Taxol, is a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Initially isolated from the bark of the Pacific yew tree (Taxus brevifolia), its complex structure and low natural abundance have driven extensive research into alternative and sustainable production methods.[2] While total chemical synthesis is feasible, it is commercially impractical due to its complexity and low yields.[2] This has placed a significant emphasis on semi-synthetic approaches, which utilize advanced, naturally-derived precursors, and on the burgeoning field of synthetic biology to reconstitute the biosynthetic pathway in heterologous hosts. At the heart of these endeavors lies a thorough understanding of the intricate biosynthetic pathway, where this compound emerges as a key molecular scaffold.

The Paclitaxel Biosynthetic Pathway: A Multi-step Enzymatic Cascade

The biosynthesis of paclitaxel is a complex process involving an estimated 20 enzymatic reactions.[3] It can be broadly divided into three stages: the formation of the taxane core, the intricate oxygenation and acylation of this core to form baccatin III, and the final attachment of the C-13 side chain.[4]

The journey begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form the parent taxane skeleton, taxa-4(5),11(12)-diene, a reaction catalyzed by taxadiene synthase (TS).[5] A series of subsequent oxygenations and acylations, orchestrated by a suite of cytochrome P450 monooxygenases and acyltransferases, progressively decorate the taxane ring system.

This compound: A Critical Branch-Point Intermediate

This compound is a naturally occurring taxane diterpenoid that serves as a crucial intermediate in the paclitaxel biosynthetic pathway.[5] Its strategic importance lies in its position as a precursor to the more advanced intermediate, baccatin III, the immediate precursor to which the C-13 side chain is attached.

The Genesis of this compound: The Role of Taxane 1β-Hydroxylase (T1βH)

The formation of this compound is a critical hydroxylation event catalyzed by the enzyme taxane 1β-hydroxylase (T1βH) . This enzyme introduces a hydroxyl group at the C-1 position of its precursor, 1-dehydroxythis compound .[4][6] The identification and characterization of T1βH has been a significant step in elucidating the complete paclitaxel pathway.[4][6]

Recent studies have identified T1βH as a 2-oxoglutarate-dependent dioxygenase.[6] The functional characterization of this enzyme has been instrumental in advancing efforts to reconstitute the baccatin III biosynthetic pathway in heterologous systems like Nicotiana benthamiana.[7]

The biosynthetic pathway leading to this compound is a testament to the intricate molecular choreography of natural product synthesis. The following diagram illustrates the key enzymatic steps immediately surrounding the formation of this compound.

BaccatinIV_Biosynthesis cluster_upstream Upstream Intermediates cluster_baccatinIV_formation This compound Formation cluster_downstream Downstream Conversion Taxadiene Taxadiene Multiple_Steps Multiple Enzymatic Steps (Hydroxylations, Acylations, etc.) Taxadiene->Multiple_Steps ... 1_dehydroxybaccatin_IV 1-dehydroxythis compound Multiple_Steps->1_dehydroxybaccatin_IV Baccatin_IV This compound 1_dehydroxybaccatin_IV->Baccatin_IV Taxane 1β-hydroxylase (T1βH) 10_deacetylbaccatin_III 10-deacetylbaccatin III Baccatin_IV->10_deacetylbaccatin_III Multiple Steps (including deacetylation) Baccatin_III Baccatin III 10_deacetylbaccatin_III->Baccatin_III DBAT Paclitaxel Paclitaxel Baccatin_III->Paclitaxel BAPT, DBTNBT, etc.

Caption: Biosynthetic pathway highlighting the formation of this compound.

Downstream Conversion to Baccatin III

While this compound is a key intermediate, the more immediate precursor for the semi-synthesis of paclitaxel is baccatin III . The conversion of intermediates derived from this compound to baccatin III involves a series of reactions, including the crucial acetylation of 10-deacetylbaccatin III (10-DAB) . This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .[8][9] The high specificity of DBAT for the C-10 hydroxyl group makes it a valuable tool for both in vivo and in vitro synthesis of baccatin III.[10]

Quantitative Analysis of this compound and Related Taxanes

The ability to accurately quantify this compound and other taxane intermediates is crucial for optimizing production in Taxus cell cultures and for monitoring the efficiency of biosynthetic pathways reconstituted in heterologous hosts. High-performance liquid chromatography (HPLC) is the most widely used analytical technique for this purpose.

TaxaneConcentration Range in Taxus Cell Cultures (µg/g dry weight)Notes
This compound Data not widely reported, but present as a minor taxoid.Often analyzed in conjunction with other major taxoids.
10-deacetylbaccatin III (10-DAB) 4 - 1662Highly variable depending on the Taxus species and elicitation conditions.[11][12]
Baccatin III ~0.014 mg/L/day (productivity)A key precursor for paclitaxel semi-synthesis.[11]
Paclitaxel 20 - 540 µg/LProduction is often enhanced through elicitation.[12]

Experimental Protocols

In Vitro Assay for Taxane 1β-hydroxylase (T1βH)

This protocol provides a general framework for the in vitro characterization of T1βH activity.

1. Enzyme Preparation:

  • Heterologously express the T1βH gene (e.g., in E. coli or insect cells) and purify the recombinant protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 10% glycerol).

  • The reaction mixture (e.g., 100 µL final volume) should contain:

    • Purified T1βH enzyme (e.g., 1-5 µg)

    • 1-dehydroxythis compound (substrate, e.g., 50-100 µM)

    • 2-oxoglutarate (co-substrate, e.g., 1 mM)

    • Ascorbate (co-factor, e.g., 2 mM)

    • FeSO₄ (co-factor, e.g., 0.5 mM)

3. Reaction Incubation:

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Terminate the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

4. Product Extraction and Analysis:

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the organic phase, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent (e.g., methanol).

  • Analyze the product (this compound) by HPLC or LC-MS.

HPLC Analysis of this compound and Related Taxanes

This protocol outlines a general method for the separation and quantification of taxanes from Taxus cell culture extracts.

1. Sample Preparation:

  • Lyophilize harvested Taxus cells.

  • Extract the dried cells with a suitable solvent (e.g., methanol) using sonication or maceration.

  • Filter the extract and evaporate the solvent.

  • Redissolve the residue in the HPLC mobile phase and filter through a 0.22 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 227 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Quantification:

  • Prepare a series of standard solutions of authentic this compound and other taxanes of interest at known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Determine the concentration of the taxanes in the samples by comparing their peak areas to the respective calibration curves.

HPLC_Workflow Start Start Sample_Prep Sample Preparation (Extraction & Filtration) Start->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (227 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration & Quantification) UV_Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for HPLC analysis of taxanes.

Conclusion and Future Perspectives

This compound stands as a critical juncture in the complex biosynthetic pathway of paclitaxel. The elucidation of its formation, catalyzed by taxane 1β-hydroxylase, has been a significant advancement in the field. A comprehensive understanding of the enzymology and regulation surrounding this compound is paramount for the successful metabolic engineering of paclitaxel production in heterologous systems. Future research will likely focus on the detailed kinetic characterization of T1βH and other upstream enzymes, the optimization of their expression and activity in microbial or plant-based chassis, and the fine-tuning of the metabolic flux towards the efficient synthesis of baccatin III and, ultimately, paclitaxel. These efforts will be instrumental in developing a sustainable and economically viable source of this life-saving chemotherapeutic agent.

References

  • The Paclitaxel Biosynthesis Pathway Unlocked. (2025). PMC. [Link]

  • A novel step towards the heterologous biosynthesis of paclitaxel: Characterization of T1βOH taxane hydroxylase. (2024). Metabolic Engineering. [Link]

  • Transcriptome and Metabolome Analyses of Taxus chinensis var. mairei Tissues Provide New Insights into the Regulation of Paclitaxel Biosynthesis. (2023). International Journal of Molecular Sciences. [Link]

  • A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology. (2020). Frontiers in Plant Science. [Link]

  • Recent advances in paclitaxel biosynthesis and regulation. (2024). Journal of Experimental Botany. [Link]

  • Increased Production of Taxoids in Suspension Cultures of Taxus globosa after Elicitation. (2022). Plants. [Link]

  • Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. (2024). Horticulture Research. [Link]

  • Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species. (2015). Journal of Medicinal Plants. [Link]

  • Total biosynthesis of baccatin III (16) and... (2024). ResearchGate. [Link]

  • Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). (2023). International Journal of Molecular Sciences. [Link]

  • Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions. (2022). Frontiers in Plant Science. [Link]

  • Computational redesign of taxane-10β-hydroxylase for de novo biosynthesis of a key paclitaxel intermediate. (2023). Applied Microbiology and Biotechnology. [Link]

  • Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata. (1996). Biochemical and Biophysical Research Communications. [Link]

  • Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. (2021). International Journal of Molecular Sciences. [Link]

  • Outline of the Taxol biosynthetic pathway. Illustrated are the... (2002). ResearchGate. [Link]

  • Putative pathway for the biosynthesis of Taxol in Taxus. (2013). ResearchGate. [Link]

  • A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology. (2020). PubMed Central. [Link]

  • Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. (2013). ResearchGate. [Link]

  • Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase. (2017). Biochemistry. [Link]

Sources

Baccatin IV CAS number and chemical formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Baccatin IV for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring taxane diterpenoid isolated from various species of the yew tree (Taxus)[1]. As a member of the taxane family, it shares the characteristic complex fused ring system that forms the core of some of the most potent anticancer agents known, including paclitaxel (Taxol®) and docetaxel (Taxotere®). While not as biologically active as paclitaxel itself, this compound is a crucial intermediate in the semi-synthesis of novel taxane derivatives, making it a molecule of significant interest to medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical properties, isolation, characterization, and its pivotal role in the development of next-generation chemotherapeutics.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective utilization in a research and development setting. These parameters influence everything from solvent selection for extraction and purification to reaction conditions for semi-synthesis.

PropertyValueSource(s)
CAS Number 57672-77-2[1][2]
Chemical Formula C₃₂H₄₄O₁₄[1]
Molecular Weight 652.69 g/mol [1]
Predicted Relative Density 1.31 g/cm³[1]
Appearance Typically a white to off-white powderN/A
Storage Conditions Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year[1]

Isolation and Purification: A Practical Workflow

This compound, like other taxanes, is typically extracted from the needles, bark, or other parts of the Taxus species. The choice of plant material is often dictated by the relative abundance of the target taxane and sustainability considerations. The following protocol outlines a generalized, multi-step process for the isolation and purification of this compound, emphasizing the rationale behind each step.

Step 1: Extraction

The initial step involves the liberation of taxanes from the plant matrix.

  • Milling: The dried plant material (e.g., needles) is ground into a fine powder to maximize the surface area for solvent penetration.

  • Solvent Extraction: The powdered material is then extracted with a polar solvent, most commonly methanol. Methanol is effective at solubilizing the moderately polar taxanes. This is often followed by a partitioning step with a less polar solvent like dichloromethane to selectively extract the taxoids.[3]

Rationale: This liquid-liquid partitioning helps to remove highly polar impurities (sugars, salts) that remain in the aqueous phase and very non-polar compounds (lipids, waxes) that would be extracted by even less polar solvents like hexane.[4]

Step 2: Chromatographic Purification

Due to the chemical complexity of the crude extract, which contains a multitude of related taxanes, multi-stage chromatography is essential for isolating pure this compound.

  • Silica Gel Column Chromatography: The concentrated extract is first subjected to column chromatography on silica gel.[4] A gradient elution is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[4]

  • Fraction Monitoring: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to high purity (>98%), preparative HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water.[3]

Rationale: The initial silica gel chromatography provides a coarse separation based on polarity. Preparative HPLC offers much higher resolution, allowing for the separation of structurally similar taxanes that may co-elute during the initial column chromatography.

G cluster_extraction Extraction cluster_purification Purification A Dried Taxus Needles B Ground Powder A->B Milling C Methanol Extraction B->C D Crude Taxoid Extract C->D E Silica Gel Column Chromatography D->E F Enriched this compound Fractions E->F Gradient Elution G Preparative HPLC F->G H >98% Pure this compound G->H Isocratic Elution

Caption: Generalized workflow for the isolation and purification of this compound.

Role in Semi-Synthesis of Anticancer Agents

This compound's primary value lies in its utility as a scaffold for the semi-synthesis of paclitaxel and other proprietary taxane analogues. The core taxane ring structure is incredibly complex to synthesize from scratch. Therefore, using a naturally abundant precursor like this compound or its close relative, Baccatin III, is a more economically viable approach.[5]

The key structural difference between this compound and Baccatin III is the presence of an additional acetyl group. The semi-synthetic process involves the selective chemical modification of the hydroxyl groups on the baccatin core, followed by the attachment of the crucial C13 side chain, which is essential for the anticancer activity of paclitaxel.[5]

G BaccatinIV This compound BaccatinIII Baccatin III / Derivatives BaccatinIV->BaccatinIII Deacetylation/ Modification ProtectedBaccatin Protected Baccatin Intermediate BaccatinIII->ProtectedBaccatin Selective Protection Paclitaxel Paclitaxel / Analogues ProtectedBaccatin->Paclitaxel Esterification & Deprotection Sidechain C13 Sidechain Precursor Sidechain->Paclitaxel Esterification & Deprotection

Caption: Simplified schematic of this compound's role in paclitaxel semi-synthesis.

Analytical Characterization Techniques

Rigorous analytical characterization is imperative to confirm the identity and purity of isolated or synthesized this compound. A combination of spectroscopic and chromatographic methods is typically employed.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of a sample and to quantify the amount of this compound present.

  • Typical Protocol:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 70:30 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detection at 227 nm.[3]

    • Injection Volume: 20 µL.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To elucidate the precise chemical structure and confirm the identity of the compound.

  • Methodology:

    • ¹H NMR: Provides information on the number and chemical environment of protons, revealing characteristic signals for the acetyl methyl groups and the complex pattern of methine and methylene protons of the taxane core.[4]

    • ¹³C NMR: Shows the signals for all carbon atoms in the molecule.

    • 2D NMR (COSY, HMQC/HSQC, HMBC): These advanced techniques are crucial for definitively assigning all proton and carbon signals and establishing the connectivity of the atoms within the complex taxane skeleton.[4]

Mass Spectrometry (MS)
  • Purpose: To determine the molecular weight and elemental composition of the molecule.

  • Methodology: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to obtain a highly accurate mass measurement, which can be used to confirm the chemical formula.[4] Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural information.[4]

Conclusion

This compound represents more than just another natural product; it is a vital starting material in the ongoing effort to combat cancer. Its intricate structure, while a challenge to isolate and purify, provides a valuable chemical scaffold for the development of life-saving therapeutics. A thorough understanding of its properties and the technical protocols for its handling and analysis is fundamental for any researcher or organization involved in the field of oncology drug discovery and development. The methodologies outlined in this guide provide a solid foundation for the successful utilization of this compound in these critical endeavors.

References

  • BenchChem. (n.d.). Early studies on the characterization of 1-Dehydroxythis compound.
  • ChemFaces. (n.d.). 1-Dehydroxythis compound (CAS#57672-78-3).
  • Nurullah, M., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Journal of Separation Science, 46(6), e2200841. Retrieved from [Link]

  • U.S. Patent No. 6,307,071 B1. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from Baccatin IV

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Paclitaxel (marketed as Taxol®) remains one of the most pivotal chemotherapeutic agents in the oncologist's arsenal. Its complex molecular architecture, however, presents a significant synthetic challenge. Historically, the isolation of paclitaxel from the bark of the Pacific yew (Taxus brevifolia) was inefficient and ecologically unsustainable.[1] The advent of semi-synthesis, utilizing more abundant precursors from renewable sources like the needles and twigs of various yew species, has become the cornerstone of commercial paclitaxel production.[2][3] This guide provides a comprehensive overview and detailed protocols for the semi-synthesis of paclitaxel, starting from Baccatin IV, a naturally occurring taxane derivative. The proposed pathway involves an initial strategic conversion of this compound to the well-established precursor, Baccatin III, followed by the classical three-step sequence of C-7 hydroxyl protection, side-chain attachment, and deprotection. This document is intended for researchers, scientists, and drug development professionals engaged in the field of natural product synthesis and medicinal chemistry.

Introduction: The Strategic Importance of Semi-Synthesis

The paclitaxel molecule is a complex diterpenoid consisting of a tetracyclic core known as baccatin III and an ester side chain at the C-13 position, which is crucial for its anticancer activity. While total synthesis has been achieved, it is a lengthy and low-yielding process, making it commercially unviable for large-scale production.[4] The semi-synthetic approach, which starts with advanced natural precursors, elegantly circumvents these challenges. The most common precursors are 10-deacetylbaccatin III (10-DAB) and Baccatin III, which are significantly more abundant in the renewable needles of the European yew (Taxus baccata) than paclitaxel itself.[2]

This compound, another taxane found in various yew species, shares the core structure of Baccatin III but differs in its acylation pattern. This guide outlines a rational synthetic strategy that leverages the existing, well-optimized methodologies for paclitaxel synthesis from Baccatin III by first proposing a selective deacylation of this compound.

Overall Synthetic Workflow

The semi-synthesis of paclitaxel from this compound can be envisioned as a four-stage process. This modular approach allows for clear checkpoints and purification of intermediates, ensuring the final product's high purity.

G cluster_0 Stage 1: Precursor Conversion cluster_1 Stage 2: Core Protection cluster_2 Stage 3: Side-Chain Coupling cluster_3 Stage 4: Final Deprotection BaccatinIV This compound Deacylation Selective C-4 Deacylation BaccatinIV->Deacylation BaccatinIII Baccatin III Deacylation->BaccatinIII Protection C-7 Hydroxyl Protection (e.g., TES-Cl) BaccatinIII->Protection ProtectedBaccatin 7-O-TES-Baccatin III Protection->ProtectedBaccatin Coupling Side-Chain Esterification (e.g., Ojima-Holton Lactam) ProtectedBaccatin->Coupling ProtectedPaclitaxel Protected Paclitaxel Coupling->ProtectedPaclitaxel Deprotection C-7 Silyl Ether Cleavage ProtectedPaclitaxel->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel

Caption: Overall workflow for the semi-synthesis of paclitaxel from this compound.

Experimental Protocols

Stage 1: Selective Deacylation of this compound to Baccatin III

Scientific Rationale: The primary structural difference between this compound and the key intermediate Baccatin III often lies at the C-4 position. To utilize the well-established downstream synthetic route, a selective deacylation at this position is necessary. While enzymatic methods for selective deacylation of taxanes have been reported and offer high specificity, a chemical approach using controlled basic hydrolysis can also be effective. The C-4 acetate is known to be more labile under certain conditions compared to other ester groups on the taxane core.

Proposed Protocol: Controlled Basic Hydrolysis

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 1:1 v/v) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Base Addition: Slowly add a solution of sodium bicarbonate (NaHCO₃) or a mild organic base in water dropwise to the reaction mixture. The final concentration of the base should be carefully controlled to favor mono-deacylation.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to maximize the formation of Baccatin III while minimizing the formation of over-hydrolyzed byproducts.

  • Quenching: Once the reaction has reached optimal conversion, quench it by adding a weak acid, such as acetic acid, to neutralize the base.

  • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate pure Baccatin III.

ParameterRecommended Condition
Solvent THF/MeOH
Base NaHCO₃ (aqueous solution)
Temperature 0 °C to room temperature
Monitoring TLC (e.g., 50% Ethyl Acetate/Hexanes)
Purification Silica Gel Chromatography
Stage 2: Protection of the C-7 Hydroxyl Group of Baccatin III

Protocol: Synthesis of 7-O-Triethylsilyl (TES) Baccatin III

  • Azeotropic Drying: Dissolve Baccatin III (1 equivalent) in anhydrous pyridine and remove the solvent under reduced pressure. Repeat this process twice to ensure the starting material is anhydrous.

  • Reaction Setup: Dissolve the dried Baccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Silylating Agent Addition: Cool the solution to 0 °C and add triethylsilyl chloride (TES-Cl, ~1.5 equivalents) dropwise with stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M hydrochloric acid (HCl) to remove pyridine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 7-O-TES-Baccatin III is often of sufficient purity for the next step. If necessary, it can be further purified by flash chromatography on silica gel.

ReagentMolar EquivalentsPurpose
Baccatin III1Starting Material
PyridineSolventBase and Solvent
TES-Cl1.5Protecting Group Reagent
Stage 3: Coupling of the Paclitaxel Side Chain

Scientific Rationale: The esterification of the sterically hindered C-13 hydroxyl group of the baccatin core with the paclitaxel side chain is a critical step. The Ojima-Holton β-lactam method is a highly efficient and stereoselective approach for this transformation.[3] It involves the reaction of the lithium alkoxide of 7-O-TES-Baccatin III with a protected β-lactam, which opens to form the desired ester linkage with the correct stereochemistry at the C-2' and C-3' positions.

Caption: Key components of the Ojima-Holton β-lactam coupling reaction.

Protocol: Coupling with a β-Lactam

  • Preparation of 7-O-TES-Baccatin III Solution: Dissolve 7-O-TES-Baccatin III (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Deprotonation: Cool the solution to a low temperature (e.g., -40 °C to -78 °C). Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS, ~1.1 equivalents) dropwise to generate the lithium alkoxide at the C-13 position. Stir for approximately 30 minutes.

  • β-Lactam Addition: Add a solution of the protected β-lactam (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone, ~1.2 equivalents) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at the low temperature, monitoring by TLC for the consumption of the baccatin derivative.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting protected paclitaxel derivative by flash chromatography on silica gel.

Stage 4: Deprotection to Yield Paclitaxel

Scientific Rationale: The final step in the synthesis is the removal of the protecting groups. In this scheme, the C-7 TES group and the C-2' TES group (if present on the β-lactam) need to be cleaved. This is typically achieved under mild acidic conditions that do not affect the other ester functionalities in the paclitaxel molecule. Formic acid or a buffered solution of hydrofluoric acid are commonly employed for this purpose.[7]

Protocol: Silyl Ether Deprotection

  • Dissolution: Dissolve the purified, protected paclitaxel derivative in a suitable solvent system, such as a mixture of THF and acetonitrile.

  • Acidic Treatment: Add a deprotecting agent. A common choice is a solution of formic acid in the reaction solvent or a buffered solution of hydrofluoric acid in pyridine (HF-Pyridine).

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or HPLC until the starting material is fully consumed.

  • Neutralization: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude paclitaxel.

Purification and Characterization of Paclitaxel

Rationale: The crude paclitaxel obtained after deprotection will contain residual reagents and minor byproducts. A robust purification protocol is essential to obtain pharmaceutical-grade material. Characterization is then performed to confirm the identity and purity of the final product.

Purification Protocol
  • Initial Purification (Column Chromatography):

    • Subject the crude paclitaxel to silica gel column chromatography using a gradient elution of ethyl acetate in hexanes or dichloromethane in acetone.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing pure paclitaxel and concentrate under reduced pressure.

  • Final Purification (Recrystallization or Preparative HPLC):

    • Recrystallization: Dissolve the partially purified paclitaxel in a minimal amount of a suitable solvent (e.g., acetone or methanol) and induce crystallization by the slow addition of a less polar solvent (e.g., hexanes or water).

    • Preparative HPLC: For the highest purity, the material can be purified using a semi-preparative or preparative reverse-phase HPLC system.[8][9]

Purification StepStationary PhaseMobile Phase (Typical)
Column Chromatography Silica GelGradient of Ethyl Acetate in Hexanes
Preparative HPLC C18Gradient of Acetonitrile in Water
Characterization Methods

The identity and purity of the synthesized paclitaxel must be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by comparing its retention time to a certified reference standard. The area under the peak can be used for quantification.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for this analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule and confirm that it matches the known spectrum of paclitaxel.

References

  • MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile - Google Patents. (n.d.).
  • US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents. (n.d.).
  • He, S., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Samaranayake, G., Neidigh, K. A., & Kingston, D. G. (1993). Modified taxols, 8. Deacylation and reacylation of baccatin III.
  • Hanson, R. L., et al. (2006). Enzymatic C-4 deacetylation of 10-deacetylbaccatin III. Biochemical Society Transactions, 34(Pt 4), 655-657.
  • Ojima, I. (n.d.). Next Generation Taxoids. Ojima Research Group - Stony Brook University. Retrieved January 16, 2026, from [Link]

  • Pandit, U. K., et al. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. PubMed Central. Retrieved January 16, 2026, from [Link]

  • Chmurny, G. N., et al. (1992). 1H- and 13C-nmr Assignments for Taxol, 7-epi-Taxol, and Cephalomannine.
  • Holton, R. A., et al. (1995). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Patel, R. N. (1998). Site-specific enzymatic hydrolysis of taxanes at C-10 and C-13. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Kawamura, M., et al. (2010). Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. Request PDF. Retrieved January 16, 2026, from [Link]

  • Ghassempour, A., et al. (2012). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Kou, P., et al. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. PubMed Central. Retrieved January 16, 2026, from [Link]

  • Gangadevi, V., & Muthumary, J. (2008). 1 H NMR spectrum of (a) standard paclitaxel; and (b) crude paclitaxel from A. fumigatus. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Yan, G., et al. (2024). Extraction and separation of paclitaxel. Journal of Scientific and Engineering Research, 11(1), 126-131.
  • WO2001070717A1 - Conversion of 9-dihydro-13-acetylbaccatin iii to baccatin iii and 10-deacetylbaccatin iii - Google Patents. (n.d.).
  • US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10 ... - Google Patents. (n.d.).
  • Vogel, A., et al. (2021). 14N–1H HMQC solid-state NMR as a powerful tool to study amorphous formulations – an exemplary study of paclitaxel loaded polymer micelles. Journal of Materials Chemistry B. Retrieved January 16, 2026, from [Link]

  • Gelest Inc. (n.d.). Silyl Groups. Gelest Technical Library. Retrieved January 16, 2026, from [Link]

  • Li, C.-C. (2022). The Li Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Wu, D.-J., et al. (2001). EXPERIMENTAL PURIFICATION OF PACLITAXEL FROM A COMPLEX MIXTURE OF TAXANES USING A SIMULATED MOVING BED. SciELO. Retrieved January 16, 2026, from [Link]

  • Lee, C.-W., et al. (1998). Solid-state NMR studies of the molecular structure of Taxol. PubMed. Retrieved January 16, 2026, from [Link]

  • Sharma, A., & Straubinger, R. M. (2002). Hydrolyzable hydrophobic taxanes: synthesis and anti-cancer activities. PubMed. Retrieved January 16, 2026, from [Link]

  • Ke, Y., et al. (2020). An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation. PubMed. Retrieved January 16, 2026, from [Link]

  • Kumar, P., et al. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central. Retrieved January 16, 2026, from [Link]

  • Wang, J., et al. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. Frontiers. Retrieved January 16, 2026, from [Link]

  • Lin, S., et al. (2000). Synthesis of highly potent second-generation taxoids through effective kinetic resolution coupling of racemic beta-lactams with baccatins. PubMed. Retrieved January 16, 2026, from [Link]

  • Patel, R. N. (2000). Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. Request PDF. Retrieved January 16, 2026, from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Retrieved January 16, 2026, from [Link]

  • Patel, R. N., et al. (1994). Site-specific enzymatic hydrolysis of taxanes at C-10 and C-13. PubMed. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023). TES protection. Retrieved January 16, 2026, from [Link]

  • Kingston, D. G. (2008). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved January 16, 2026, from [Link]

  • Zhang, Y., et al. (2014). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Tivas, C., et al. (1996). Evaluation of the Cytotoxic Mechanism Mediated by Baccatin III, the Synthetic Precursor of Taxol. PubMed. Retrieved January 16, 2026, from [Link]

  • S. Ashutosh Kumar, et al. (2012). Estimation of Paclitaxel drugs by HPLC method. Der Pharma Chemica, 4(1), 116-121.
  • Anapindi, K. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate. Retrieved January 16, 2026, from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2008). Regioselective Deacetylation in Nucleosides and Derivatives. PubMed Central. Retrieved January 16, 2026, from [Link]

Sources

Quantitative Analysis of Baccatin IV: A Guide to HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Baccatin IV Quantification

This compound, a complex diterpenoid taxane, is a pivotal intermediate in the biosynthetic pathway of the potent anticancer drug, paclitaxel.[1] Found in various species of the yew tree (Taxus), the accurate and precise quantification of this compound is critical for the pharmaceutical industry.[2] It serves as a key precursor for the semi-synthesis of paclitaxel and its analogs, making its measurement essential for optimizing extraction processes, selecting high-yielding plant varieties, and ensuring the quality and consistency of raw materials.[3] This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored for researchers, scientists, and professionals in drug development.

This compound is a member of the taxane family, characterized by a complex tricyclic core structure.[1][4] Its structural similarity to other taxanes necessitates robust analytical methods that can effectively separate and quantify it within a complex plant matrix.[5] This guide will delve into the nuances of method development and validation for both HPLC and LC-MS, offering insights into the rationale behind procedural choices to ensure data integrity and reliability.

Part 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6][7] For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging the compound's moderate polarity.

Principle of Separation

In RP-HPLC, a nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. This compound, being a moderately polar molecule, will have an affinity for both the stationary and mobile phases. By carefully controlling the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention of this compound on the column can be modulated to achieve separation from other components in the sample extract.[8]

Method Development Considerations

The development of a robust HPLC method requires careful optimization of several parameters:

  • Column Selection: A C18 column is the standard choice for taxane analysis, offering excellent resolving power. The choice of particle size (e.g., 5 µm or 3.5 µm) and column dimensions will impact efficiency and analysis time.[8]

  • Mobile Phase Composition: The ratio of aqueous to organic solvent in the mobile phase is a critical factor influencing retention time and selectivity. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of taxanes with varying polarities.[6][8] The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.

  • Detection Wavelength: this compound possesses chromophores that absorb UV light. The maximum absorbance is typically observed around 227-230 nm, making a UV-Vis or Diode Array Detector (DAD) suitable for its detection and quantification.[9][10]

Experimental Protocol: HPLC Quantification of this compound

This protocol outlines a general procedure for the quantification of this compound in a plant extract.

1. Sample Preparation:

  • Extraction:

    • Weigh approximately 1 gram of dried and powdered Taxus plant material (e.g., needles or bark).

    • Add 10 mL of a methanol/water (80:20, v/v) solution.

    • Sonicate the mixture for 30 minutes in a sonication bath.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more and combine the supernatants.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove highly polar impurities.

    • Elute the taxanes with 10 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[11]

    • Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[9][11][12]

2. HPLC System and Conditions:

A typical HPLC system for this analysis would consist of a pump, autosampler, column oven, and a DAD.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for taxane separation, providing good resolution.
Mobile Phase A WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds.
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient allows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 228 nmNear the absorbance maximum for this compound.
Injection Volume 20 µLA typical injection volume for analytical HPLC.

3. Calibration and Quantification:

  • Prepare a stock solution of a certified this compound reference standard in methanol.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

  • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Extraction from Plant Material SPE Solid-Phase Extraction (SPE) Extraction->SPE Filtration Filtration (0.45 µm) SPE->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (228 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Extraction Purification Purification (e.g., SPE) Extraction->Purification Filtration Filtration Purification->Filtration Separation LC Separation (C18) Filtration->Separation Ionization ESI Separation->Ionization MassAnalysis MS/MS (MRM) Ionization->MassAnalysis Integration Peak Integration MassAnalysis->Integration Quantification Quantification vs. Internal Standard Integration->Quantification

Sources

Application Notes & Protocols for the Derivatization of Baccatin Derivatives in Semi-Synthetic Routes to Taxanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the chemical derivatization of Baccatin IV and its close analog, Baccatin III, key intermediates in the semi-synthesis of paclitaxel (Taxol®) and other related anti-cancer agents. The protocols herein focus on the critical steps of selective protection, acylation, and side-chain attachment, which are fundamental challenges owing to the molecule's complex, poly-oxygenated structure. We will explore the causality behind reagent selection and reaction conditions, offering field-proven insights for researchers, chemists, and drug development professionals engaged in taxane synthesis.

Introduction: The Strategic Importance of Baccatin Derivatization

Paclitaxel is a highly effective chemotherapeutic agent, but its isolation from the bark of the Pacific yew (Taxus brevifolia) is low-yielding and environmentally unsustainable.[1][2] The semi-synthesis of paclitaxel from more abundant, renewable precursors isolated from the needles and twigs of various yew species, such as 10-deacetylbaccatin III (10-DAB) and Baccatin III, represents the most commercially viable production method.[1][3]

This compound, while structurally similar, is less commonly used as a direct precursor than Baccatin III. The core challenge in these semi-syntheses lies in the selective modification of the baccatin core. The molecule possesses multiple hydroxyl groups (at positions C1, C7, C10, and C13) with similar reactivity. Therefore, a successful synthesis hinges on the precise and high-yielding derivatization of specific hydroxyl groups while others remain untouched. This guide details the protocols to achieve this selectivity, focusing on the conversion of Baccatin III (the C10-acetylated form of 10-deacetylbaccatin III) into paclitaxel. The principles and reactions are directly applicable to this compound and other taxane precursors.

The overall strategy involves three key stages:

  • Selective Protection of the C7-Hydroxyl Group: This is crucial to prevent side reactions during the subsequent attachment of the side chain.

  • (Optional) Acylation of the C10-Hydroxyl Group: If starting with 10-DAB, this step is necessary to produce Baccatin III.

  • Esterification at the C13-Hydroxyl Group: This involves coupling the protected baccatin core with the N-benzoyl-3-phenylisoserine side chain, a step essential for the molecule's anti-tumor activity.[4]

Core Concepts and Mechanistic Insights

Regioselectivity and Protecting Groups

The hydroxyl groups on the baccatin core exhibit the following general order of reactivity towards acylation: C7-OH > C10-OH > C13-OH > C1-OH.[5] However, the C13-OH is sterically hindered within the concave region of the molecule, making its direct derivatization challenging.[4] To control the reaction outcome, a protecting group strategy is essential.[6][7]

A protecting group masks a reactive functional group to prevent it from participating in a reaction.[6] For the C7-OH, silyl ethers, such as the triethylsilyl (TES) group, are ideal. They are sterically bulky enough to react selectively at the more accessible C7 position and are stable under the conditions required for C13 esterification, yet can be removed under mild acidic conditions without disturbing the rest of the molecule.[4][8]

Activation for C13-Esterification

Attaching the bulky side chain to the sterically hindered C13-OH requires activation. This is typically achieved by converting the C13-OH into a more reactive alkoxide using a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) .[4] This base is potent enough to deprotonate the alcohol at low temperatures (−45°C to −55°C), creating a nucleophile that can readily attack the side-chain precursor. Low temperatures are critical to maintain selectivity and prevent degradation.

The side chain itself is typically introduced as a β-lactam , a highly reactive four-membered ring structure. This approach, pioneered by Ojima and Holton, provides high stereoselectivity and yield.[1][8]

Visualization of Structures and Workflow

Baccatin III Core Structure

The diagram below highlights the key reactive hydroxyl sites on the Baccatin III molecule, the immediate precursor for the derivatization protocols described.

Baccatin_III_Structure cluster_hydroxyls Reactive Hydroxyl Groups Baccatin_III Baccatin III Core C1_OH C1-OH (tertiary, least reactive) Baccatin_III->C1_OH C7_OH C7-OH (secondary, most accessible) Baccatin_III->C7_OH Primary site for protection (e.g., Silylation) C13_OH C13-OH (secondary, sterically hindered) Baccatin_III->C13_OH Site for side-chain attachment (Esterification) caption Key reactive sites on Baccatin III.

Caption: Key reactive sites on Baccatin III.

General Workflow for Paclitaxel Semi-Synthesis

The following workflow illustrates the logical progression from a protected Baccatin III intermediate to the final Paclitaxel product.

Paclitaxel_Workflow Start Baccatin III Protect Protect C7-OH (e.g., with TESCl) Start->Protect Couple Couple with β-Lactam Side Chain at C13-OH Protect->Couple Deprotect Deprotect C7-OH (Hydrolysis) Couple->Deprotect End Paclitaxel Deprotect->End caption Workflow from Baccatin III to Paclitaxel.

Caption: Workflow from Baccatin III to Paclitaxel.

Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for success. Reactions involving strong bases like LiHMDS must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Selective Silylation of Baccatin III at the C7-OH Position

Rationale: This protocol selectively protects the most reactive C7 hydroxyl group using triethylsilyl chloride (TESCl). Pyridine acts as a solvent and a base to neutralize the HCl byproduct. The reaction is based on the well-established procedure by Greene et al.[8]

ParameterValue/ReagentMolar Eq.Purpose
Starting MaterialBaccatin III1.0Taxane core
ReagentTriethylsilyl chloride (TESCl)1.5 - 2.5Silylating agent
SolventAnhydrous Pyridine-Solvent and acid scavenger
TemperatureRoom Temperature (20-25°C)-Reaction condition
Reaction Time2-4 hours-Monitored by TLC

Step-by-Step Procedure:

  • Dissolve Baccatin III (1.0 eq) in anhydrous pyridine in a round-bottom flask under an argon atmosphere.

  • Add triethylsilyl chloride (1.5 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (1:1 v/v). The product, 7-O-TES-Baccatin III, will have a higher Rf value than the starting material.

  • Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to obtain pure 7-O-TES-Baccatin III. A typical yield after purification is 84-86%.[8]

Protocol 2: C13-OH Side-Chain Attachment via β-Lactam Coupling

Rationale: This protocol attaches the paclitaxel side chain to the C13 position of the protected baccatin core.[4] LiHMDS is used to generate the C13-alkoxide, which then opens the β-lactam ring of the side-chain precursor. The reaction is performed at very low temperatures to ensure kinetic control and minimize side reactions.

ParameterValue/ReagentMolar Eq.Purpose
Starting Material7-O-TES-Baccatin III1.0Protected taxane core
Reagent 1LiHMDS (1M in THF)1.1Strong, non-nucleophilic base
Reagent 2(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one1.2β-Lactam side chain
SolventAnhydrous Tetrahydrofuran (THF)-Anhydrous reaction medium
Temperature-45°C to -55°C-Ensures kinetic control
Reaction Time1-2 hours-Monitored by TLC

Step-by-Step Procedure:

  • Dissolve 7-O-TES-Baccatin III (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -45°C using a dry ice/acetonitrile bath.

  • Slowly add LiHMDS (1.1 eq, 1M solution in THF) to the stirred solution. Stir for 30 minutes at -45°C to allow for complete formation of the C13-alkoxide.

  • In a separate flask, dissolve the β-lactam side chain (1.2 eq) in a minimal amount of anhydrous THF.

  • Add the β-lactam solution dropwise to the alkoxide solution at -45°C.

  • Monitor the reaction by TLC. The coupled product will have a different Rf from the starting materials.

  • Once the reaction is complete (typically 1-2 hours), quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting product is the fully protected paclitaxel precursor.

Protocol 3: Deprotection of the Silyl Ether to Yield Paclitaxel

Rationale: The final step is the removal of the silyl protecting groups from both the C7 position of the baccatin core and the C2' position of the side chain. This is typically achieved through mild acidic hydrolysis.

ParameterValue/ReagentPurpose
Starting MaterialFully protected paclitaxel precursorThe coupled product from Protocol 2
ReagentHydrofluoric acid (HF) in Pyridine or Acetic Acid/Water/THFCleaves silyl ethers
SolventPyridine or THF/Acetic AcidReaction medium
Temperature0°C to Room TemperatureMild reaction condition
Reaction Time8-12 hoursMonitored by TLC/HPLC

Step-by-Step Procedure (using Acetic Acid):

  • Dissolve the crude protected paclitaxel from the previous step in a mixture of acetic acid, water, and THF (e.g., a 3:1:1 ratio).

  • Stir the solution at room temperature for 12-24 hours.

  • Monitor the reaction by HPLC or TLC until all starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the resulting crude paclitaxel by flash chromatography or recrystallization from a solvent system like acetone/hexane to yield pure paclitaxel.

Summary of Key Derivatization Reactions and Yields

The following table summarizes the typical reactions and expected outcomes based on established literature.

StepReaction TypeKey ReagentsTypical YieldReference
1 C7-OH ProtectionTESCl, Pyridine84-86%[8]
2 C10-OH AcetylationAcetic Anhydride, CeCl₃>90%[5][8]
3 C13-OH CouplingLiHMDS, β-Lactam~80-90%[4][9]
4 DeprotectionHF-Pyridine or H⁺/H₂O>95%[9]

Conclusion

The derivatization of this compound and its analogs is a cornerstone of modern pharmaceutical manufacturing, enabling a sustainable supply of paclitaxel. The success of this multi-step synthesis relies on a deep understanding of regioselectivity and the strategic use of protecting groups. The protocols provided in this application note offer robust and reproducible methods for the key transformations: selective silylation of the C7-hydroxyl, attachment of the essential side chain at the C13-hydroxyl, and final deprotection. By carefully controlling reaction parameters such as temperature, stoichiometry, and anhydrous conditions, researchers can efficiently navigate the complex chemistry of the taxane core to produce these life-saving therapeutics.

References

  • ChemRxiv. (2024). Paclitaxel Biosynthesis AI Breakthrough.
  • Quick Company. A Process For The Synthesis Of Paclitaxel.
  • Wikipedia. Paclitaxel total synthesis.
  • Google Patents.
  • Google Patents. Process for preparing of paclitaxel.
  • Annual Reviews.
  • Google Patents. Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
  • PubMed.
  • MDPI. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel.
  • J-Stage.
  • ResearchGate.
  • Organic Synthesis. Protecting Groups.
  • Organic Chemistry Portal. Protective Groups.
  • ResearchGate.
  • PubMed. Modified taxols, 8.
  • Master Organic Chemistry.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • UT Southwestern, Dallas, Texas. Protecting Groups in Organic Synthesis.

Sources

Application Notes & Protocols: A Researcher's Guide to Utilizing Baccatin IV in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Precursor - Unveiling the Standalone Potential of Baccatin IV

This compound is a naturally occurring diterpene taxane, a class of compounds that has revolutionized cancer chemotherapy. While it is most widely recognized as a crucial intermediate in the semi-synthesis of the blockbuster anti-cancer drug Paclitaxel (Taxol®) and its analogues, this compound possesses its own distinct and noteworthy biological activities.[1][2] Emerging research indicates that it is not merely an inactive scaffold but an active pharmacological agent capable of inducing cytotoxicity and cell cycle arrest in various cancer cell lines.[3]

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will move beyond simply listing procedural steps to provide the underlying scientific rationale for experimental design, ensuring that your investigations into this compound are both methodologically sound and contextually informed. This guide provides validated protocols for assessing the cytotoxic and mechanistic effects of this compound in in vitro cancer models, empowering you to explore its full therapeutic potential.

The Dichotomous Mechanism of Action: A Tale of Two Taxanes

The primary mechanism of action for taxanes like Paclitaxel is the stabilization of microtubules, leading to mitotic arrest and apoptosis.[4] Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, essentially freezing the dynamic instability required for chromosomal segregation during mitosis.

Intriguingly, this compound, despite its structural similarity, exhibits a contrasting mechanism. Studies have demonstrated that this compound induces an antimitotic response not by stabilizing, but by inhibiting the polymerization of tubulin.[3] This action is more akin to that of colchicine or vinblastine, which bind to tubulin dimers and prevent their assembly into microtubules. This fundamental difference is critical for experimental design and data interpretation. This compound treatment is therefore expected to result in a disassembled microtubule network, a key phenotype to investigate.

Furthermore, this compound has been shown to exert anti-tumor effects through immunomodulation, specifically by inhibiting the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs), which are known to dampen the anti-tumor immune response.[5] This suggests a dual-pronged anti-cancer activity: direct cytotoxicity through microtubule disruption and indirect activity via immune system modulation.

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Polymer Microtubule Polymer Tubulin Dimers->Microtubule Polymer Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Tubulin Dimers->Mitotic Arrest (G2/M) Disruption of Mitotic Spindle Microtubule Polymer->Tubulin Dimers Depolymerization Microtubule Polymer->Mitotic Arrest (G2/M) Paclitaxel Paclitaxel Paclitaxel->Microtubule Polymer Binds & Stabilizes (Prevents Depolymerization) This compound This compound This compound->Tubulin Dimers Binds & Sequesters (Inhibits Polymerization) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Diagram 1: Contrasting mechanisms of Paclitaxel and this compound on microtubule dynamics.

Foundational Protocols: From Stock Solution to Cellular Assays

The following protocols are designed to be robust starting points. Researchers must recognize that optimal conditions, such as cell seeding density, compound concentration, and incubation times, are often cell-line dependent and may require empirical optimization.[6]

Preparation of this compound Stock Solution

Scientific Rationale: this compound has poor aqueous solubility. Therefore, a polar aprotic solvent like Dimethyl sulfoxide (DMSO) is required to create a concentrated stock solution.[7][8] This allows for minimal solvent volume to be introduced into the aqueous cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity. It is best practice to maintain the final concentration of DMSO in the culture medium at or below 0.5% (v/v).[9]

Materials:

  • This compound powder (CAS No: 57672-77-2)

  • Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the required volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight of this compound is 652.69 g/mol .

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

  • Dissolution: Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.[7] A stock solution in DMSO should be stable for at least one year when stored at -80°C.[7]

Quantitative Data Summary: Selecting Cell Lines and Concentration Ranges

The choice of cell line is paramount. Baccatin III (a closely related analogue) has shown efficacy across multiple cancer types.[10] We recommend starting with established cell lines known for their utility in cancer drug screening.

Recommended Cancer Cell Lines Cancer Type Key Characteristics Relevant Citation(s)
A549 Non-Small Cell Lung CancerAdherent, robust, widely used for cytotoxicity screening.[11]
MCF-7 / T47D Breast CancerEstrogen receptor-positive, adherent.[10]
HeLa Cervical CancerAdherent, highly proliferative.[10]
PC-3 / DU-145 Prostate CancerAndrogen-independent, adherent.[12] (related taxanes)
CT26 Colon CarcinomaMurine line, suitable for immuno-oncology studies.[5]
OVCAR-3 Ovarian CarcinomaAdherent, model for ovarian cancer.[10]

Initial Dose-Response Screening: Based on published data for Baccatin III, which shows ED50 values between 8 µM and 50 µM, a broad concentration range is recommended for initial screening to determine the half-maximal inhibitory concentration (IC50).[3]

Parameter Recommendation Rationale
Starting Concentration 100 µMTo ensure a maximal effect is observed.
Dilution Factor 1:2 or 1:3 (serial dilutions)To generate a comprehensive dose-response curve.
Number of Points 8-12 concentrationsTo ensure accurate IC50 calculation.
Final Concentration Range e.g., 100 µM down to ~50 nMCovers the expected active range for this compound.
Vehicle Control Medium with 0.5% DMSO (or highest % used)To account for any solvent-induced effects.
Untreated Control Medium onlyTo establish baseline cell viability (100%).

Experimental Protocols: Assessing the Anti-Cancer Activity of this compound

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

G A 1. Seed Cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate 48-72h (Compound exposure) C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Diagram 2: Standard workflow for an MTT-based cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2.[12]

  • Compound Preparation: Prepare 2X serial dilutions of this compound in complete medium from your concentrated stock.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the various this compound dilutions. Include vehicle control and untreated control wells in triplicate.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol: Visualization of Microtubule Integrity (Immunofluorescence)

Scientific Rationale: Given that this compound is hypothesized to inhibit tubulin polymerization, immunofluorescence (IF) microscopy is a powerful tool to directly visualize its effect on the microtubule cytoskeleton.[3] This protocol uses an antibody specific to α-tubulin to stain the microtubule network. A disrupted, diffuse signal in treated cells compared to the well-defined filamentous network in control cells would validate the proposed mechanism.

G A 1. Culture Cells on Coverslips & Treat with this compound (e.g., IC50) B 2. Fixation (4% PFA) A->B C 3. Permeabilization (0.1% Triton X-100) B->C D 4. Blocking (e.g., 5% BSA) C->D E 5. Primary Antibody Incubation (Anti-α-tubulin) D->E F 6. Secondary Antibody Incubation (Fluorophore-conjugated) E->F G 7. Counterstain & Mount (DAPI for nuclei) F->G H 8. Image Acquisition (Fluorescence Microscope) G->H

Diagram 3: General workflow for immunofluorescence staining of microtubules.

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at a relevant concentration (e.g., the determined IC50) for a suitable duration (e.g., 24 hours). Include a vehicle control.

  • Fixation: Wash cells briefly with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[13]

  • Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.[14]

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin or 5% Normal Goat Serum in PBS) for 1 hour at room temperature.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C in a humidified chamber.[13]

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488), diluted in blocking buffer, for 1 hour at room temperature in the dark.[13]

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Wash once more with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the microtubule structure in treated versus control cells.

Conclusion and Future Directions

This compound presents a compelling area of research, not just as a synthetic precursor but as a bioactive molecule with a distinct anti-cancer profile. The protocols detailed herein provide a solid foundation for investigating its cytotoxic effects and unique mechanism of microtubule disruption. By employing these self-validating methodologies, researchers can generate robust, reproducible data. Future studies should aim to explore its immunomodulatory properties in vitro using co-culture systems and validate these findings in pre-clinical in vivo models to fully elucidate the therapeutic potential of this compound in oncology.

References

  • Srinivasan, V., Ciddi, V., Bringi, V., & Shuler, M. L. (1996). Metabolic Inhibitors, Elicitors, and Precursors as Tools for Probing Yield Limitation in Taxane Production by Taxus chinensis Cell Cultures. Biotechnology Progress, 12(4), 457-465. Available at: [Link]

  • Au, J. L., Li, D., Gan, Y., Gao, X., Johnson, B. L., Johnston, J. O., & Wientjes, M. G. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Cancer Chemotherapy and Pharmacology, 37(6), 573-576. Available at: [Link]

  • Lee, Y. R., Kim, H. J., Lee, J. H., Park, M. H., Lee, S. K., & Lee, C. K. (2014). Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. International Immunopharmacology, 22(1), 220-227. Available at: [Link]

  • Wang, Y., et al. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Bonfill, M., Cusidó, R. M., Palazón, J., Piñol, M. T., & Morales, C. (2003). Inhibition of paclitaxel and baccatin III accumulation by mevinolin and fosmidomycin in suspension cultures of Taxus baccata. Plant Physiology and Biochemistry, 41(4), 359-364. Available at: [Link]

  • Taylor & Francis. (n.d.). Baccatin iii – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Gilli, R., Lafitte, D., & Barbier, P. (2022). Structural insight into the stabilization of microtubules by taxanes. Frontiers in Cell and Developmental Biology, 10, 1018817. Available at: [Link]

  • Newman, D. J., & Cragg, G. M. (2021). Strategies for the drug discovery and development of taxane anticancer therapeutics. Journal of Natural Products, 84(3), 856-873. Available at: [Link]

  • Badi, M. A., & Böttcher, B. (2022). Anticancer Activity of Natural Compounds from Plant and Marine Environment. Molecules, 27(19), 6249. Available at: [Link]

  • National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods. National Toxicology Program. Available at: [Link]

  • Navia-Osorio, A., Garden, H., Cusidó, R. M., Palazón, J., Alfermann, A. W., & Piñol, M. T. (2002). Production of paclitaxel and baccatin III in a 20-L airlift bioreactor by a cell suspension of Taxus wallichiana. Planta Medica, 68(4), 336-340. Available at: [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Horizon Discovery. Available at: [Link]

  • Li, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(14), 5433. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. ResearchGate. Available at: [Link]

  • Elmore, D. E., & Banerjee, A. (2001). Baccatin III Induces Assembly of Purified Tubulin into Long Microtubules. Biochemistry, 40(22), 6643-6649. Available at: [Link]

  • Navia-Osorio, A., Garden, H., Cusidó, R. M., Palazón, J., Alfermann, A. W., & Piñol, M. T. (2002). Production of paclitaxel and baccatin III in a 20-L airlift bioreactor by a cell suspension of Taxus wallichiana. Planta medica, 68(4), 336–340. Available at: [Link]

  • Xie, Y., & Tang, J. (2023). Bacteriocins in Cancer Treatment: Mechanisms and Clinical Potentials. International Journal of Molecular Sciences, 24(13), 10831. Available at: [Link]

  • Clynes, M. (2005). Cancer Cell Culture: Methods and Protocols. ResearchGate. Available at: [Link]

  • Gilli, R., Lafitte, D., & Barbier, P. (2022). Structural insight into the stabilization of microtubules by taxanes. ResearchGate. Available at: [Link]

  • Eurofins Discovery. (n.d.). Functional Cytotoxicity Assessment. Eurofins Discovery. Available at: [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. Available at: [Link]

  • Bonifacino, J. S., Dasso, M., Harford, J. B., Lippincott-Schwartz, J., & Yamada, K. M. (Eds.). (2001). Immunofluorescence Staining. Current protocols in cell biology, Chapter 4, Unit 4.3. Available at: [Link]

  • Elmore, D. E., & Banerjee, A. (2001). Baccatin III induces assembly of purified tubulin into long microtubules. Biochemistry, 40(22), 6643–6649. Available at: [Link]

  • The Human Protein Atlas. (n.d.). Immunofluorescent protocol. The Human Protein Atlas. Available at: [Link]

  • Masters, J. R. W. (Ed.). (2000). Animal Cell Culture: A Practical Approach. Optical Imaging Core. Available at: [Link]

  • Evident Scientific. (n.d.). Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains. Evident Scientific. Available at: [Link]

  • Magri, N. F., & Kingston, D. G. (1988). Modified taxols, 8. Deacylation and reacylation of baccatin III. Journal of natural products, 51(2), 298–306. Available at: [Link]

  • Díaz, J. F., Strobe, R., Engelborghs, Y., Souto, A. A., & Andreu, J. M. (2001). The interaction of baccatin III with the taxol binding site of microtubules determined by a homogeneous assay with fluorescent taxoid. Biochemistry, 40(40), 11975–11984. Available at: [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • gChem Global. (n.d.). DMSO. gChem Global. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols for Baccatin IV: Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Baccatin IV in Modern Therapeutics

This compound, a complex diterpene isolated from the yew tree (Taxus species), stands as a pivotal precursor in the semi-synthesis of paclitaxel and its analogues, which are cornerstone chemotherapeutic agents. The efficient manipulation and formulation of this compound are thus of paramount importance in the drug development pipeline. A thorough understanding of its solubility and stability is a critical prerequisite for its use in synthesis, formulation, and as a reference standard. This document provides a comprehensive guide for researchers, chemists, and formulation scientists, offering insights into the solubility characteristics of this compound and detailed protocols for assessing its stability under various stress conditions. While publicly available quantitative solubility data for this compound is limited, this guide provides a framework for its determination, alongside a review of its stability profile based on data from closely related taxanes.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₂H₄₄O₁₄TargetMol[1]
Molecular Weight652.69 g/mol TargetMol[1]
AppearanceWhite to off-white powderN/A
Storage (Solid)-20°C for up to 3 yearsTargetMol[1]
Storage (In Solvent)-80°C for up to 1 yearTargetMol[1]

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Taxanes, including this compound, are known for their poor aqueous solubility.[2] The following sections provide qualitative solubility information and a detailed protocol for its quantitative determination.

Qualitative Solubility Overview

Based on available data for this compound and its close analogues, a general solubility profile can be inferred:

  • High Solubility: Dimethyl sulfoxide (DMSO). A concentration of 40 mg/mL in DMSO has been reported for the preparation of in vivo formulations.[1]

  • Moderate to Good Solubility: Polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane are expected to be effective solvents.

  • Limited to Poor Solubility: Protic solvents like ethanol and methanol. The related compound 10-Deacetylbaccatin III shows poor solubility in ethanol (<1 mg/mL).

  • Insoluble: Water and non-polar solvents such as hexanes. Taxanes are generally hydrophobic in nature.[3]

Protocol for Quantitative Solubility Determination

The absence of comprehensive public data necessitates a standardized approach for determining the solubility of this compound in various solvents. The following protocol outlines the equilibrium shake-flask method, a gold standard for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (high purity solid)

  • Solvents (HPLC grade): Methanol, Ethanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Dichloromethane, Purified Water

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of scintillation vials. The goal is to have undissolved solid present at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for at least 48 hours.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Data Presentation:

The results should be presented in a clear, tabular format for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Water25Experimental ValueCalculated Value

Part 2: Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, handling procedures, and shelf-life. The stability of taxanes is significantly influenced by pH, temperature, and light.

Influence of pH

The stability of taxanes is highly pH-dependent. The primary degradation pathways are hydrolysis of ester groups and the strained oxetane ring under acidic conditions, and epimerization at the C-7 position under basic conditions. For closely related taxanes, the maximum stability is observed in a slightly acidic pH range of approximately 3 to 5. A pH around 4 is often cited as optimal.

Influence of Temperature

Elevated temperatures accelerate the degradation of this compound. It is recommended to conduct all experimental work and storage at controlled, low temperatures. Temperatures above 40-50°C can significantly increase the rates of both hydrolysis and epimerization. For long-term storage, a temperature of -20°C is recommended for the solid compound.[1]

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature and take samples at various time points. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature and take samples at various time points.

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) in an oven. Also, prepare a solution of this compound and expose it to a similar temperature. Take samples at various time points.

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Analysis: All samples should be analyzed using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.

Part 3: Analytical Methodology

A robust analytical method is essential for the accurate quantification of this compound in both solubility and stability studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique.

Recommended HPLC Method
ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 227 nm
Injection Volume 10-20 µL

Mobile Phase Gradient Example:

Time (min)% Acetonitrile% Water
03070
207030
257030
263070
303070

Note: The addition of 0.1% formic acid to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the column.

Visualizations

G cluster_solubility Workflow for Solubility Determination prep Add Excess this compound to Vials solvent Add Known Volume of Solvent prep->solvent equilibrate Equilibrate on Shaker (e.g., 48h at 25°C) solvent->equilibrate filter Filter Supernatant (0.22 µm) equilibrate->filter dilute Dilute Filtrate filter->dilute analyze Analyze by HPLC dilute->analyze

Caption: Workflow for the determination of this compound solubility.

G cluster_stability Workflow for Forced Degradation Study start Prepare this compound Stock Solution/Solid stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize (if applicable) sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze

Caption: Workflow for conducting a forced degradation study of this compound.

Conclusion

The solubility and stability of this compound are critical parameters that influence its utility in pharmaceutical research and development. While quantitative solubility data is not widely available, the protocols provided herein offer a robust framework for its determination. The stability of this compound is influenced by pH and temperature, with optimal stability in slightly acidic conditions and at low temperatures. A thorough understanding and control of these factors are essential for maintaining the integrity of this valuable taxane precursor.

References

  • National Center for Biotechnology Information. Strategies for the drug discovery and development of taxane anticancer therapeutics. [Link]

  • MDPI. Research Progress on Taxus Extraction and Formulation Preparation Technologies. [Link]

Sources

Application Notes & Protocols for the Large-Scale Production of Taxane Precursors from Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Baccatin III Production as a Model for Taxane Biosynthesis

A Note on Baccatin IV: Initial research into the large-scale production of this compound from plant cell cultures reveals that this specific taxane is not the primary focus of current industrial or extensive academic research. While its biosynthetic pathway has been artificially reconstructed in laboratory settings, established and scalable production protocols are not widely documented.[1] In contrast, the production of Baccatin III , the direct precursor for the semi-synthesis of the critical anti-cancer drug Paclitaxel (Taxol®), is a well-established, extensively optimized, and commercially viable process.[2][3][4]

Therefore, this guide will provide a detailed, in-depth framework for the large-scale production of Baccatin III from Taxus spp. cell suspension cultures. The principles, methodologies, and technologies detailed herein represent the authoritative blueprint for taxane production via plant cell fermentation and serve as the essential foundation from which a scalable process for this compound or other novel taxanes would be developed.

Introduction: The Imperative for Plant Cell Fermentation

The production of complex plant-derived secondary metabolites (PDSMs) like Baccatin III presents a significant challenge. Direct extraction from Taxus trees is unsustainable due to the plant's slow growth and the low concentration of target compounds, which has led to environmental strain.[5] While chemical synthesis is complex and costly, plant cell culture technology has emerged as a sustainable, scalable, and environmentally friendly alternative.[2][6][7] This technology allows for the cultivation of plant cells in controlled bioreactor environments, offering consistent yields and product quality independent of geographic and climatic constraints.[8][9] This document provides the scientific rationale and actionable protocols for establishing a robust, large-scale Baccatin III production platform.

The Foundation: Cell Line Selection and Culture Initiation

The success of any large-scale bioprocess hinges on the selection of a high-yielding, stable, and robust cell line. This upstream phase is critical and requires meticulous screening and optimization.

Rationale for Cell Line Selection

Not all cells from a Taxus plant are created equal. Significant somaclonal variation exists, meaning individual cell lines derived from the same plant can exhibit vastly different growth rates and metabolite production profiles. The objective is to isolate and propagate a cell line with superior Baccatin III productivity and favorable growth characteristics for bioreactor cultivation, such as friability and shear stress tolerance.

Protocol: Initiation of Taxus Callus and Suspension Cultures

This protocol details the establishment of cell cultures from Taxus baccata explants.

Step 1: Explant Preparation and Sterilization

  • Collect young, healthy leaf or stem explants from a Taxus baccata tree.

  • Wash the explants under running tap water for 15-20 minutes.

  • In a laminar flow hood, immerse the explants in 70% (v/v) ethanol for 1 minute.[10]

  • Transfer the explants to a solution of 1.5% sodium hypochlorite for 20 minutes for surface sterilization.[10]

  • Rinse the explants three times with sterile distilled water to remove any residual sterilizing agents.[10]

  • Cut the sterilized leaf explants into 0.5 cm segments.[10]

Step 2: Callus Induction

  • Prepare a solid callus induction medium. A commonly used basal medium is Gamborg's B5.[10][11]

  • Supplement the B5 medium with plant growth regulators to induce cell division and de-differentiation. A typical formulation includes 2 mg/L NAA (naphthaleneacetic acid), 0.2 mg/L 2,4-D (2,4-dichlorophenoxyacetic acid), and 0.2 mg/L Kinetin.[10]

  • Add 25-30 g/L sucrose as a carbon source and 8 g/L agar to solidify the medium.[10]

  • Place the prepared explant segments onto the surface of the callus induction medium in sterile petri dishes.

  • Incubate the cultures in the dark at 25°C. Callus formation should be visible within 4-6 weeks.

Step 3: Establishment of Suspension Cultures

  • Select friable (crumbly) and healthy-looking callus.

  • Transfer approximately 2 g of fresh callus into a 250 mL flask containing 50 mL of liquid medium. The liquid medium should have the same basal salt and hormone composition as the induction medium but without agar.[10]

  • Incubate the flasks on an orbital shaker at 120 rpm in constant darkness at 25°C.[10]

  • Subculture the suspension every 14-21 days by transferring a portion of the cell suspension to fresh liquid medium to establish a stable cell line.

Media Optimization: Fueling Baccatin III Biosynthesis

The composition of the culture medium is a critical determinant of both cell growth and Baccatin III production. Often, the optimal medium for biomass accumulation is different from the optimal medium for secondary metabolite synthesis, leading to the development of two-stage culture strategies.[5][11]

Basal Media Comparison

Several basal salt media have been evaluated for Taxus cell cultures. Studies have shown that Woody Plant Medium (WPM) and Driver and Kuniyuki (DKW) medium often result in higher taxane yields compared to Murashige and Skoog (MS) or Gamborg's B5 medium.[10][12] Specifically, DKW basal media have been shown to produce higher amounts of Baccatin III.[10][12][13][14]

Basal MediumKey CharacteristicsTypical Baccatin III Yield (mg/L)Reference
DKW Formulated for woody plants~10.03 [12][13]
WPM Lower ionic strength, suitable for woody speciesLower than DKW for Baccatin III[12]
MS High ionic strength, general-purposeLower than DKW and WPM[10]
B5 Lower nitrogen levelsGenerally lower yields[10]
Two-Stage Culture Strategy

A highly effective approach involves a two-stage culture system.

  • Stage 1 (Growth Phase): Cells are cultivated in a growth-optimized medium to rapidly accumulate biomass.

  • Stage 2 (Production Phase): The cell biomass is then transferred to a production-optimized medium, which may have altered nutrient or hormone profiles to shift the cellular metabolism towards Baccatin III synthesis.[11] This phase often coincides with the introduction of elicitors.

Elicitation: Triggering the Defense Response for Enhanced Production

Elicitation is a powerful strategy to dramatically increase the production of secondary metabolites. Elicitors are compounds that trigger a defense response in the plant cells, leading to the upregulation of biosynthetic pathways, including the one for taxanes.[5]

The Role of Jasmonates

Methyl jasmonate (MeJA) is the most widely studied and effective elicitor for taxane production in Taxus cell cultures.[11] It is a lipid-derived signaling molecule that mimics the plant's response to herbivory or pathogen attack.[15] The addition of MeJA to the culture medium at the appropriate time and concentration can lead to a multi-fold increase in Baccatin III yield.[11][15][16]

Protocol: Elicitation with Methyl Jasmonate
  • Grow the Taxus cell suspension culture for a predetermined period (e.g., into the late exponential or early stationary growth phase).

  • Prepare a sterile stock solution of Methyl Jasmonate (MeJA).

  • Add the sterile MeJA stock solution to the cell culture flasks to a final concentration of 100-200 µM.

  • Continue the incubation of the elicited cultures for a production period, typically 7-21 days.

  • Harvest the cells and the medium for Baccatin III extraction and analysis.

Baccatin III Biosynthesis Pathway and Elicitation

The biosynthesis of Baccatin III is a complex, multi-step enzymatic process beginning with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). Elicitors like MeJA are believed to upregulate the expression of key genes encoding bottleneck enzymes in this pathway.

Baccatin_III_Pathway GGPP GGPP Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene TXS Hydroxylation_steps Multiple Hydroxylation & Acylation Steps Taxadiene->Hydroxylation_steps Multiple P450s, Acyltransferases DAB 10-deacetylbaccatin III (10-DAB) Hydroxylation_steps->DAB BaccatinIII Baccatin III DAB->BaccatinIII DBAT Elicitation Elicitation (e.g., Methyl Jasmonate) Upregulation Upregulates Gene Expression of Pathway Enzymes Elicitation->Upregulation Upregulation->Taxadiene Upregulation->Hydroxylation_steps Upregulation->BaccatinIII

Caption: Simplified Baccatin III biosynthesis pathway and the role of elicitation.

Large-Scale Production: Bioreactor Design and Operation

Transitioning from shake flasks to large-scale bioreactors is a critical step that requires careful engineering considerations to maintain cell viability and productivity.[8] Plant cells are sensitive to shear stress and have unique oxygen requirements compared to microbial cultures.

Bioreactor Selection

The choice of bioreactor is crucial. While stirred-tank reactors are common, they must be equipped with low-shear impellers (e.g., marine or sail impellers) to prevent cell damage. Pneumatically driven bioreactors, such as airlift or bubble column reactors, are often preferred as they use sterile air for both mixing and aeration, minimizing shear.[17][18][19]

Bioreactor TypeAgitation MethodShear StressAdvantagesDisadvantages
Stirred-Tank Mechanical ImpellerPotentially HighGood mixing, well-understoodRequires low-shear design, risk of cell damage
Airlift Pneumatic (Air Bubbles)LowLow shear, good mass transferCan have foaming issues, less vigorous mixing
Bubble Column Pneumatic (Air Bubbles)LowSimple design, low costPotential for non-homogenous mixing
Protocol: General Bioreactor Operation (Two-Stage Example)
  • Inoculation (Growth Stage): Aseptically transfer a pre-culture of Taxus cells (typically 10-20% of the final volume) into the sterilized bioreactor containing the growth-optimized medium.

  • Cultivation (Growth Stage): Maintain the culture at 25°C with controlled aeration and gentle agitation. Monitor cell growth (e.g., by measuring packed cell volume or dry weight) and key parameters like pH and dissolved oxygen.

  • Medium Exchange (Transition to Production Stage): Once sufficient biomass is achieved (e.g., early stationary phase), allow the cells to settle, remove the growth medium, and replace it with the production-optimized medium.

  • Elicitation: Add the sterile elicitor (e.g., MeJA) to the bioreactor.

  • Cultivation (Production Stage): Continue the cultivation for the production phase (e.g., 21-28 days), monitoring taxane production through periodic sampling.

  • Harvest: At the end of the production run, harvest the entire culture (cells and medium) for downstream processing.

Large_Scale_Workflow cluster_Upstream Upstream Processing cluster_Bioreactor Bioreactor Cultivation cluster_Downstream Downstream Processing A Cell Line Initiation (Callus & Suspension) B Media Optimization (Growth & Production) A->B C Inoculum Preparation (Shake Flasks) B->C D Inoculation into Growth Medium C->D E Biomass Accumulation (Stage 1) D->E F Medium Exchange to Production Medium E->F G Elicitation (e.g., MeJA addition) F->G H Baccatin III Production (Stage 2) G->H I Harvest H->I J Extraction (Cells & Medium) I->J K Purification (Chromatography) J->K L Final Product (>98% Pure Baccatin III) K->L

Caption: Overall workflow for large-scale Baccatin III production.

Downstream Processing: Extraction and Purification

The final stage involves isolating and purifying Baccatin III from the complex mixture of the cell culture harvest.

Extraction

Baccatin III can be found both intracellularly and secreted into the culture medium. Therefore, an efficient extraction process must target both fractions.

  • Separate the cells from the medium via filtration or centrifugation.

  • The medium can be passed through an adsorption resin column to capture secreted taxanes.

  • The cell biomass is dried and then extracted using an organic solvent like methanol or a dichloromethane/n-hexane mixture.[20]

Purification

A multi-step chromatography process is typically required to achieve high purity.

  • Initial Cleanup: The crude extract is often subjected to an initial purification step, such as silica-gel low-pressure chromatography, to remove bulk impurities.[20]

  • Preparative Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography using reversed-phase columns (e.g., C18) is a powerful method for separating Baccatin III from other closely related taxanes.[20][21]

  • Crystallization: The final step may involve crystallization from a suitable solvent system to achieve a highly pure, crystalline Baccatin III product (>98%).

Conclusion and Future Outlook

The large-scale production of Baccatin III using Taxus cell cultures is a mature and successful application of plant biotechnology. It provides a sustainable and reliable supply of a crucial pharmaceutical precursor. The methodologies described here—from cell line development and media optimization to bioreactor operation and elicitation—form the core competency for this process. Future advancements will likely focus on metabolic engineering and synthetic biology approaches to further enhance yields by overexpressing key biosynthetic genes or downregulating competing pathways, paving the way for even more efficient production of Baccatin III and potentially other valuable taxanes like this compound.[6][9][22]

References

  • Bioreactor Types For Plant Cell Suspension Culture. (2020). Microbe Notes. Available from: [Link]

  • Kajani, A. A., et al. (2012). Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L. DARU Journal of Pharmaceutical Sciences, 20(1), 74. Available from: [Link]

  • Bioreactors for plant cell suspension culture. (n.d.). SlideShare. Available from: [Link]

  • New bioreactor for growing plant cell culture in suspension. (n.d.). Innoget. Available from: [Link]

  • Ramirez-Estrada, K., et al. (2021). Engineering Considerations to Produce Bioactive Compounds from Plant Cell Suspension Culture in Bioreactors. Processes, 9(7), 1227. Available from: [Link]

  • Plant cells and suitable bioreactors. (n.d.). StuDocu. Available from: [Link]

  • Kajani, A. A., et al. (2012). Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L. DARU Journal of Pharmaceutical Sciences, 20(1), 74. Available from: [Link]

  • Kajani, A. A., et al. (2012). Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L. Sci-Hub. Available from: [Link]

  • Reyes-Muñoz, E., et al. (2022). Increased Production of Taxoids in Suspension Cultures of Taxus globosa after Elicitation. Plants, 11(5), 682. Available from: [Link]

  • Cusido, R. M., et al. (2014). Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. Molecules, 19(3), 3225-3244. Available from: [Link]

  • Kajani, A. A., et al. (2012). Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L. ResearchGate. Available from: [Link]

  • Total biosynthesis of baccatin III (16) and... (n.d.). ResearchGate. Available from: [Link]

  • Zhang, X., et al. (2023). Establishment of hairy root culture and its genetic transformation of Stephania tetrandra S. Moore for production of BIAs. Medicinal Plant Biology, 2, 8. Available from: [Link]

  • Datta, A., et al. (2023). Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants. Physiologia Plantarum, 175(3), e13915. Available from: [Link]

  • Sykłowska-Baranek, K., et al. (2017). Development of Taxus spp. Hairy Root Cultures for Enhanced Taxane Production. In: Genetically Modified Plants. Springer, Cham. Available from: [Link]

  • Jiang, Y., et al. (2024). Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. Horticulture Research, 11, uhad269. Available from: [Link]

  • Jiang, Y., et al. (2024). Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. Horticulture Research, 11, uhad269. Available from: [Link]

  • Palazón, J., et al. (2005). MANIPULATION BY CULTURE MIXING AND ELICITATION OF PACLITAXEL AND BACCATIN III PRODUCTION IN TAXUS BACCATA SUSPENSION CULTURES. In Vitro Cellular & Developmental Biology - Plant, 41(4), 439-444. Available from: [Link]

  • Plant-cell culture-based production strategies. (n.d.). ResearchGate. Available from: [Link]

  • Onrubia, M., et al. (2019). Overexpression of BAPT and DBTNBT genes in Taxus baccata in vitro cultures to enhance the biotechnological production of paclitaxel. Plant Biotechnology Journal, 17(10), 1953-1965. Available from: [Link]

  • Tizard, M., et al. (2011). Recent advances towards development and commercialization of plant cell culture processes for synthesis of biomolecules. Biotechnology Letters, 33(10), 1985-1993. Available from: [Link]

  • Exposito, O., et al. (2012). IMPROVED TAXANES PRODUCTION IN CALLUS CULTURES OF Taxus baccata L. AGROCIENCIA, 46(4), 387-401. Available from: [Link]

  • Srinivasan, V., et al. (1996). Production kinetics of baccatin III and Taxol in cell suspension cultures of Taxus baccata. ResearchGate. Available from: [Link]

  • Lin, J., et al. (2018). Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach. Applied Biochemistry and Biotechnology, 186(4), 891-904. Available from: [Link]

  • Georgiev, M., et al. (2022). The Untapped Potential of Hairy Root Cultures and Their Multiple Applications. Plants, 11(16), 2085. Available from: [Link]

  • Outline of the Taxol biosynthetic pathway. (n.d.). ResearchGate. Available from: [Link]

  • Liu, D., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. International Journal of Molecular Sciences, 22(10), 5163. Available from: [Link]

  • Pyo, S. H., et al. (2006). Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis. Journal of Chromatography A, 1123(1), 15-21. Available from: [Link]

  • Engineering Plant Cells to Speed the Production of a Widely Used Cancer Drug. (2018). WPI. Available from: [Link]

  • Kanda, K., et al. (2018). Effective Production of Paclitaxel and the Related Taxanes in a Plant Cell Culture by in situ Extraction with Sequential Refreshment of an Ionic Liquid. Journal of Chemical Engineering of Japan, 51(10), 848-852. Available from: [Link]

  • D’Auria, J. C. (2022). The Paclitaxel Biosynthesis Pathway Unlocked. Trends in Plant Science, 27(12), 1195-1197. Available from: [Link]

  • Cusidó, R. M., et al. (2002). Improved paclitaxel and baccatin III production in suspension cultures of Taxus media. Biotechnology Progress, 18(2), 418-423. Available from: [Link]

  • Huang, S., et al. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. International Journal of Molecular Sciences, 25(11), 6046. Available from: [Link]

  • Liang, Z. K., et al. (2015). Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography. Natural Product Research, 29(4), 327-330. Available from: [Link]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enzymatic Conversion of Baccatin IV to 10-Deacetylthis compound

Introduction: The Strategic Importance of this compound Biocatalysis

The semi-synthesis of the potent anti-cancer agent paclitaxel and its analogues, such as docetaxel, is a cornerstone of modern pharmaceutical manufacturing. A critical precursor in this synthesis is 10-deacetylthis compound (10-DAB). While Baccatin III is a more direct precursor, the acetylation of the C10 hydroxyl group in this compound presents a significant challenge for direct use. The selective deacetylation of this compound at the C10 position is a key transformation, and enzymatic catalysis offers a highly specific and environmentally benign alternative to traditional chemical methods, which often suffer from low yields and the need for extensive protecting group chemistry.

This application note provides a detailed protocol for the enzymatic conversion of this compound to 10-DAB utilizing a recombinant acetyl-CoA:10-hydroxytaxane O-acetyltransferase (TAT) or a suitable lipase with high regioselectivity. We will explore the mechanistic underpinnings of this biotransformation, provide a validated, step-by-step experimental workflow, and discuss the critical parameters that ensure high conversion efficiency and product purity.

Mechanistic Insight: The Rationale for Enzymatic Deacetylation

The core of this process relies on the principle of enzymatic regioselectivity. The enzyme, whether a specifically engineered transferase or a selected lipase, must preferentially hydrolyze the acetyl group at the C10 position of the baccatin core, leaving other acetyl and benzoyl groups intact. This is achieved due to the precise three-dimensional architecture of the enzyme's active site, which accommodates the this compound molecule in a specific orientation, presenting the C10 acetyl group to the catalytic residues.

Enzymatic Workflow Overview

Enzymatic_Conversion_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis BaccatinIV This compound Substrate Reaction_Setup Reaction Mixture (Incubation) BaccatinIV->Reaction_Setup Enzyme Enzyme Stock (e.g., Lipase) Enzyme->Reaction_Setup Buffer Reaction Buffer Buffer->Reaction_Setup Quenching Reaction Quenching Reaction_Setup->Quenching Time Extraction Solvent Extraction Quenching->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification Analysis Product Analysis (HPLC, LC-MS) Purification->Analysis Enzymatic_Reaction BaccatinIV This compound (in Acetonitrile) Reaction_Vessel Reaction Vessel BaccatinIV->Reaction_Vessel Buffer Phosphate Buffer (pH 7.0) Buffer->Reaction_Vessel Enzyme Immobilized Lipase Enzyme->Reaction_Vessel Incubation Incubation (37°C, 200 rpm) Reaction_Vessel->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Time points (e.g., 2, 4, 8, 24h) Product 10-Deacetylthis compound Monitoring->Product >95% Conversion

Baccatin IV In Vivo Formulation for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Preclinical Challenge of Baccatin IV Formulation

This compound, a complex diterpenoid natural product isolated from Taxus species, stands as a critical precursor in the semi-synthesis of paclitaxel and docetaxel, cornerstone chemotherapeutic agents.[1][2] Beyond its role as a synthetic intermediate, this compound and its analogues are gaining attention for their own potential biological activities.[3][4] However, the progression of this compound into preclinical in vivo studies is significantly hampered by its poor aqueous solubility, a common characteristic of many taxanes. This lipophilicity necessitates the development of specialized formulation strategies to achieve sufficient bioavailability and therapeutic concentrations in animal models.

This comprehensive guide provides a detailed framework for the rational design, preparation, and quality control of a this compound formulation suitable for animal studies, particularly for intravenous administration. The protocols herein are designed to be robust and reproducible, grounded in the physicochemical properties of taxanes and established principles of parenteral formulation.

Physicochemical Properties and Formulation Rationale

The formulation of poorly water-soluble compounds like this compound for parenteral administration is a multi-faceted challenge that requires a deep understanding of the molecule's inherent properties and the judicious selection of excipients. The primary goal is to create a stable, biocompatible formulation that maintains the drug in a solubilized state upon administration, preventing precipitation in the bloodstream which could lead to embolism and erratic dosing.

Solubility and Stability Considerations

Taxanes, including this compound, are known to be susceptible to degradation, primarily through hydrolysis and epimerization. Studies on related taxanes have shown that their stability is highly pH-dependent, with an optimal pH range of around 4. Both acidic and alkaline conditions can lead to the cleavage of ester groups and the strained oxetane ring, which is crucial for the biological activity of many taxanes. Elevated temperatures also accelerate degradation.

Due to its lipophilic nature, this compound requires a non-aqueous or co-solvent system for solubilization. Common pharmaceutically acceptable solvents for such purposes include dimethyl sulfoxide (DMSO), ethanol, polyethylene glycols (PEGs), and propylene glycol. Surfactants like polysorbates (e.g., Tween 80) are often included to enhance and maintain solubility, especially upon dilution with aqueous physiological fluids.

The Co-Solvent Approach: A Justified Strategy

A co-solvent system is a pragmatic and widely used approach for formulating poorly soluble drugs for early-stage in vivo studies. This strategy involves blending a primary organic solvent, in which the drug is highly soluble, with other less potent but more biocompatible solvents and surfactants. This mixture is then diluted with an aqueous vehicle to the final desired concentration.

For this compound, a formulation strategy utilizing a blend of DMSO, PEG300, and Tween 80 in a saline or PBS vehicle is a scientifically sound starting point.[5]

  • DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. While it can be toxic at high concentrations, its use in small percentages in a final formulation is generally well-tolerated in animal studies.[6]

  • PEG300 (Polyethylene Glycol 300) is a water-miscible polymer that acts as a co-solvent and viscosity modifier. It is a commonly used excipient in parenteral formulations with a good safety profile.[7]

  • Tween 80 (Polysorbate 80) is a non-ionic surfactant that acts as a solubilizing agent and emulsifier. It helps to prevent the precipitation of the drug upon dilution in the aqueous environment of the bloodstream.

  • Saline or PBS serves as the biocompatible, isotonic vehicle for administration.

The following workflow illustrates the logical progression from understanding the challenges of this compound to the selection of a suitable formulation strategy.

Caption: Logical workflow for developing a this compound in vivo formulation.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and quality control of a this compound formulation for animal studies. It is imperative that all procedures are conducted in a sterile environment (e.g., a laminar flow hood) using aseptic techniques to ensure the safety of the animals.

Materials and Equipment
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, depyrogenated vials and syringes

  • Sterile syringe filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

  • pH meter

Formulation Preparation Protocol

This protocol is designed to prepare a 1 mg/mL this compound formulation. The final vehicle composition will be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.

1. Stock Solution Preparation (20 mg/mL this compound in DMSO): a. Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of stock solution, weigh 20 mg of this compound. b. In a sterile vial, dissolve the this compound powder in the appropriate volume of sterile DMSO. For 20 mg of this compound, add 1 mL of DMSO. c. Vortex the vial until the this compound is completely dissolved. The solution should be clear and free of any visible particles. This is your Stock Solution .

2. Preparation of the Co-Solvent/Surfactant Mixture: a. In a separate sterile vial, combine the required volumes of PEG300 and Tween 80. To prepare the final formulation from 1 mL of stock solution, you will need a larger volume of the co-solvent/surfactant mixture. It is advisable to prepare a master mix. For every 1 mL of final formulation, you will need 0.3 mL of PEG300 and 0.05 mL of Tween 80. b. Vortex the mixture to ensure homogeneity.

3. Final Formulation Assembly (to a final concentration of 1 mg/mL): a. In a sterile vial, add the required volume of the Stock Solution . For example, to prepare 1 mL of a 1 mg/mL final formulation, you will need 50 µL (0.05 mL) of the 20 mg/mL Stock Solution . b. To this, add the required volume of PEG300. For a 1 mL final formulation, add 300 µL (0.3 mL). c. Vortex the mixture until it is homogeneous. d. Add the required volume of Tween 80. For a 1 mL final formulation, add 50 µL (0.05 mL). e. Vortex again to ensure complete mixing. f. Slowly add the sterile saline to reach the final volume. For a 1 mL final formulation, add 600 µL (0.6 mL). It is crucial to add the aqueous phase slowly while vortexing to prevent precipitation. g. After the final addition of saline, vortex the solution thoroughly. h. Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear. i. If necessary, the final formulation can be sterile-filtered through a 0.22 µm syringe filter.

The following diagram illustrates the workflow for preparing the this compound formulation.

Baccatin_IV_Formulation_Workflow cluster_preparation Formulation Preparation Start Start Weigh_Baccatin Weigh this compound Start->Weigh_Baccatin Dissolve_DMSO Dissolve in DMSO (Stock Solution) Weigh_Baccatin->Dissolve_DMSO Combine Combine Stock, PEG300, and Tween 80 Dissolve_DMSO->Combine Mix_Excipients Mix PEG300 and Tween 80 Mix_Excipients->Combine Add_Saline Slowly Add Saline Combine->Add_Saline Final_Formulation Final Formulation Add_Saline->Final_Formulation

Caption: Step-by-step workflow for this compound formulation preparation.

Quality Control and Stability Assessment

Ensuring the quality and stability of the prepared formulation is paramount for the integrity of the animal study.

1. Visual Inspection:

  • Immediately after preparation and before each use, visually inspect the formulation against a black and white background for any signs of precipitation, crystallization, or color change. The solution should remain clear and colorless.

2. pH Measurement:

  • Measure the pH of the final formulation. While not buffered, the pH should be recorded. For taxane stability, a slightly acidic pH is generally preferred.

3. Short-Term Stability:

  • It is recommended to use the formulation as soon as possible after preparation.
  • If short-term storage is necessary, it should be stored protected from light at 2-8°C.
  • A preliminary stability assessment can be conducted by storing an aliquot of the formulation under these conditions and visually inspecting it at regular intervals (e.g., 1, 4, and 24 hours) for any signs of precipitation.
  • For more rigorous studies, the concentration of this compound should be determined at these time points using a validated analytical method such as HPLC. A decrease in concentration of more than 10% would indicate instability.[8]

4. Sterility and Endotoxin Testing:

  • For long-term or critical studies, it is advisable to perform sterility testing to ensure no microbial contamination occurred during preparation.
  • Endotoxin testing (e.g., Limulus Amebocyte Lysate (LAL) test) should also be considered to prevent pyrogenic reactions in the animals.

Data Presentation and Interpretation

The composition of the recommended this compound formulation is summarized in the table below.

ComponentPercentage (v/v)Role
This compound-Active Ingredient
DMSO5%Primary Solvent
PEG30030%Co-Solvent
Tween 805%Surfactant
Sterile Saline60%Isotonic Vehicle
Total 100%

Note: The concentration of this compound can be adjusted by modifying the amount of the stock solution used and adjusting the volume of the sterile saline accordingly, while keeping the percentages of the other excipients constant. However, the maximum achievable concentration will be limited by the solubility of this compound in the final formulation. It is crucial to perform solubility studies if higher concentrations are required.

Conclusion and Best Practices

The successful in vivo evaluation of this compound hinges on a well-designed and meticulously prepared formulation. The co-solvent system described in this guide provides a reliable and scientifically-backed starting point for researchers. It is imperative to adhere to aseptic techniques throughout the preparation process and to conduct appropriate quality control checks to ensure the safety and integrity of the study. While this protocol offers a robust foundation, it is recommended that researchers perform their own stability and solubility studies to validate the formulation for their specific experimental conditions and required concentrations.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Available at: [Link]

  • PREPARE Guidelines for Planning Animal Research and Testing. Available at: [Link]

  • Thackaberry, E. A., et al. (2013). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Xenobiotica, 43(12), 1036-1045. Available at: [Link]

  • Galoic, A., et al. (2015). Biological actions of drug solvents. Periodicum biologorum, 117(2), 209-220.
  • Ma, P., & Mumper, R. J. (2013). A critical review of lipid-based nanoparticles for taxane delivery. Molecular pharmaceutics, 10(6), 2249-2268. Available at: [Link]

  • Pharmaceutical Technology. (2013). Preclinical Dose-Formulation Stability. Available at: [Link]

  • Pengsuparp, T., et al. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Chemical research in toxicology, 9(5), 879-884.
  • Lee, Y. H., et al. (2011). Baccatin III, a synthetic precursor of taxol, enhances MHC-restricted antigen presentation in dendritic cells. International immunopharmacology, 11(6), 757-764.
  • Lee, Y. H., et al. (2014). Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. International immunopharmacology, 21(2), 430-437.
  • Sah, B., et al. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(11), 465.
  • Miller, M. C., et al. (1999). Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G2/M arrest. Cancer chemotherapy and pharmacology, 44(6), 444-452.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Baccatin IV Extraction from Taxus Species

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the extraction and purification of Baccatin IV from Taxus biomass. It is designed to provide not only procedural steps but also the underlying scientific rationale to empower users to troubleshoot and optimize their workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction critical?

This compound is a complex diterpenoid belonging to the taxane family, naturally found in various species of the yew tree (Taxus).[1] While structurally related to the potent anticancer drug Paclitaxel (Taxol®) and its key precursor, 10-deacetylbaccatin III (10-DAB), this compound itself is a valuable natural product for research and potential derivatization. Efficient extraction is paramount due to its relatively low abundance in natural sources.[2] Maximizing yield from renewable biomass like Taxus needles is a key challenge for making taxane-based drug development more sustainable and cost-effective.[3]

Q2: Which Taxus species and plant parts are the best sources for taxane extraction?

The concentration of this compound and other taxoids varies significantly depending on the Taxus species, the specific tissue, the age of the plant, and even the season of harvest.[4][5]

  • Species: While many species contain taxanes, Taxus baccata, Taxus cuspidata, Taxus × media, and Taxus chinensis are commonly utilized for extraction.[6]

  • Plant Parts: Needles and twigs are the preferred and renewable source for taxoids like 10-DAB, a close analogue of this compound.[3][7] This avoids sacrificing the entire tree, which is necessary when using bark.[3] While bark and roots can be rich in certain taxanes, needles often provide a high concentration of valuable precursors.[5] The total taxane content is often highest in fresh leaves.[4]

Taxane Plant Part Relative Content Rationale/Reference
PaclitaxelNeedles, Bark, RootsHighest in needles and roots compared to stems.[5]Needles are a renewable resource.
10-DAB IIINeedles, Small StemsOften higher content than Paclitaxel in these parts.[5][8]Key precursor for semi-synthesis.
Baccatin IIINeedles, StemsLevels can fluctuate seasonally, peaking in fast-growing seasons.[5][9]Important intermediate.
Q3: What are the principal methods for extracting taxanes from Taxus biomass?

Several methods exist, ranging from conventional to modern techniques. The choice depends on the scale, available equipment, and desired efficiency.

  • Solvent Extraction: A traditional method involving maceration or reflux with organic solvents like methanol or ethanol.[6][10] It is adaptable but can be time-consuming.

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, disrupting plant cell walls. This enhances solvent penetration, significantly reducing extraction time and temperature, which helps preserve thermolabile compounds.[6][11][12]

  • Microwave-Assisted Extraction (MAE): Employs microwaves to rapidly heat the solvent and biomass, accelerating the extraction process.[11]

  • Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures, which can lead to greater extraction yields compared to methods like Soxhlet extraction.[13]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂, often modified with a co-solvent like ethanol, to extract taxanes. This method is environmentally friendly and highly selective.[14][15]

Troubleshooting Guide: Maximizing this compound Yield

This section addresses specific problems encountered during the extraction and purification workflow.

Problem Area 1: Low Yield in Crude Extract

You've completed the initial solvent extraction, but analytical quantification (e.g., HPLC) shows a lower-than-expected concentration of this compound in your crude extract.

Q: My crude extract yield is poor. Could the starting biomass be the issue?

A: Absolutely. The quality and handling of your Taxus biomass are foundational to achieving a high yield.

  • Cause & Rationale: The concentration of taxanes is highly variable. Factors include the genetic makeup of the Taxus cultivar, the age of the plant, and environmental conditions during growth.[5] The time of year for harvesting is also critical, as taxoid content can fluctuate seasonally.[5][8][9]

  • Solution:

    • Source Verification: Whenever possible, use a Taxus species and cultivar known for high taxane content. Taxus x media 'Hicksii', for instance, has been noted for its high shoot taxol content.[5]

    • Optimal Harvesting: Research suggests total taxoid content often peaks in winter, while precursors like 10-DAB III may peak in faster-growing seasons.[5] If possible, harvest during these optimized periods.

    • Proper Post-Harvest Handling: Immediately after harvesting, the biomass should be properly handled to prevent degradation. Drying the needles at a low temperature (e.g., 40-60°C) is a crucial first step to remove water and preserve thermolabile compounds like this compound.[3][16]

Q: I've confirmed my biomass is high quality. Could my extraction protocol be inefficient?

A: Yes, the extraction parameters are the most common cause of low yield. The goal is to maximize the dissolution of this compound from the plant matrix into the solvent.

  • Cause & Rationale: Inefficient extraction can result from an incorrect choice of solvent, a suboptimal solid-to-liquid ratio, insufficient extraction time, or improper temperature. Polar solvents are generally required for taxanes.[17] Higher temperatures can increase solubility and diffusion but also risk degrading the target compound.[16][17]

  • Solution & Optimization Parameters:

    • Solvent Selection: Use high-purity polar solvents. Mixtures of ethanol or methanol in water (e.g., 80-90% alcohol) are highly effective.[16][17]

    • Solid-to-Liquid Ratio: A higher ratio (more solvent) increases the concentration gradient, favoring dissolution. However, excessively high ratios make solvent recovery difficult. Ratios from 1:15 to 1:25 (g/mL) are commonly reported as optimal.[11][16][18]

    • Temperature Control: For methods like UAE, a moderately elevated temperature of around 40-50°C often provides the best balance between extraction efficiency and compound stability.[11][16] Temperatures above 60°C can lead to taxane degradation.[16]

    • Biomass Preparation: The biomass must be ground into a fine powder (e.g., 40-60 mesh).[3][17] This dramatically increases the surface area available for solvent contact, which is one of the most critical factors for efficient extraction.[3]

Parameter Typical Range Rationale Reference
Solvent 80-95% Ethanol or MethanolTaxanes are polar; alcohol-water mixtures effectively extract them.[3][16][17]
Solid:Liquid Ratio 1:15 - 1:25 g/mLEnsures a sufficient concentration gradient for efficient mass transfer.[11][16][18]
Temperature (UAE) 40 - 50°CBalances increased diffusion with minimizing thermal degradation.[11][16]
Time (UAE) 30 - 60 minSufficient time for solvent to penetrate and extract, optimized by ultrasound.[11][16]
Particle Size 40 - 60 meshIncreases surface area for solvent interaction, crucial for efficiency.[3][17]

Experimental Protocol: Optimized Ultrasonic-Assisted Extraction (UAE)

This protocol is a validated starting point for maximizing crude taxane yield from dried Taxus needles.

  • Biomass Preparation: Dry fresh Taxus needles in a ventilated oven at 40°C until a constant weight is achieved.[3] Grind the dried needles into a fine powder (~40 mesh) using a blender or grinder.[3]

  • Solvent Preparation: Prepare the extraction solvent by mixing 90% methanol in deionized water.[16]

  • Extraction:

    • Weigh 10 g of the powdered biomass and place it into a 500 mL beaker or flask.

    • Add 150 mL of the 90% methanol solvent to achieve a 1:15 solid-to-liquid ratio.[16]

    • Place the vessel in an ultrasonic bath or use a probe sonicator.

    • Sonicate for 60 minutes, maintaining the bath temperature at 40°C.[16]

  • Recovery:

    • After sonication, filter the mixture through cheesecloth followed by vacuum filtration with Whatman paper to separate the extract from the solid biomass.[3]

    • To ensure maximum recovery, re-extract the solid residue with another portion of the solvent.

    • Combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrates using a rotary evaporator under reduced pressure at a temperature below 40°C. This yields the crude taxane extract.[2][17]

Problem Area 2: Poor Recovery During Purification

Your crude extract shows a good this compound concentration, but the yield drops significantly after purification steps like liquid-liquid partitioning or column chromatography.

Q: I'm losing my product during liquid-liquid partitioning. What's going wrong?

A: This step is designed to remove highly polar and non-polar impurities, but improper solvent choice or technique can lead to the loss of your target compound.

  • Cause & Rationale: this compound has intermediate polarity. During partitioning, it must be selectively driven into the desired organic phase while impurities remain in the aqueous phase or are removed by a non-polar wash. If the partitioning solvent (e.g., dichloromethane) is not polar enough or if the aqueous phase pH is not optimal, this compound may not transfer efficiently.

  • Solution:

    • Non-Polar Wash: Before extracting your target, wash the dissolved crude extract (in a methanol/water solution) with a non-polar solvent like hexane. This removes lipids and waxes. Crucially, you must discard the hexane phase and keep the aqueous phase containing the taxanes.[3]

    • Extraction Solvent: Use a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, for the main extraction.[3][17]

    • Repeat Extractions: Perform the extraction multiple times (e.g., 3x) with fresh dichloromethane on the same aqueous phase. Pool the organic layers. This ensures that you recover the maximum amount of this compound that may not have partitioned in the first extraction.[2]

    • pH Control: The stability of taxanes is pH-dependent. Maintaining a slightly acidic pH between 3.5 and 4.5 can prevent degradation during these steps.[17]

Q: My this compound yield from silica gel chromatography is very low. Why?

A: Low recovery from chromatographic columns is a common issue, often related to irreversible binding, co-elution with impurities, or improper loading and elution.[2]

  • Cause & Rationale: this compound can bind too strongly to the silica stationary phase if the mobile phase is not polar enough to elute it. Conversely, if the mobile phase is too polar, it may co-elute with other closely related taxane impurities, making fractions impure and difficult to combine. Column overloading is another major cause, leading to poor separation and broad peaks.[2]

  • Solution:

    • Optimize Mobile Phase: Use a gradient elution. Start with a less polar mobile phase (e.g., 1% methanol in dichloromethane) and gradually increase the polarity (e.g., to 10% methanol).[2] This allows for the separation of less polar impurities first, followed by the elution of your target compound.

    • Avoid Column Overloading: Do not load too much crude extract onto the column. A general rule is to load no more than 1-5% of the total silica gel weight. Dissolve the extract in a minimal amount of the initial mobile phase solvent before loading.[2][3]

    • Monitor Fractions: Collect small fractions and analyze them using a rapid method like Thin Layer Chromatography (TLC) or analytical HPLC to identify which ones contain pure this compound before pooling them.[3]

Diagram: General Extraction & Purification Workflow

G cluster_0 Biomass Preparation cluster_1 Crude Extraction cluster_2 Initial Purification cluster_3 Chromatographic Purification Harvest Harvest Taxus Needles Dry Drying (40°C) Harvest->Dry Grind Grinding (~40 mesh) Dry->Grind UAE Ultrasonic-Assisted Extraction (UAE) Grind->UAE Powdered Biomass Filter Filtration UAE->Filter Evap1 Solvent Evaporation Filter->Evap1 Crude Crude Taxane Extract Evap1->Crude Partition Liquid-Liquid Partitioning (Hexane Wash -> DCM Extraction) Crude->Partition Evap2 Solvent Evaporation Partition->Evap2 SemiPure Semi-Purified Extract Evap2->SemiPure Silica Silica Gel Column Chromatography SemiPure->Silica Monitor Fraction Monitoring (TLC/HPLC) Silica->Monitor Pool Pool Pure Fractions Monitor->Pool Evap3 Final Solvent Evaporation Pool->Evap3 Final Pure this compound Evap3->Final G cluster_Biomass Biomass Issues cluster_Extraction Extraction Protocol cluster_Purification Purification Losses cluster_Degradation Compound Instability StartNode Low this compound Yield Biomass Biomass Quality StartNode->Biomass Extraction Extraction Inefficiency StartNode->Extraction Purification Poor Recovery StartNode->Purification Degradation Degradation StartNode->Degradation CategoryNode CategoryNode CauseNode CauseNode SolutionNode SolutionNode B_Cause1 Wrong Species/ Harvest Time Biomass->B_Cause1 B_Cause2 Improper Prep (Not Dried/Ground) Biomass->B_Cause2 E_Cause1 Wrong Solvent/ Ratio Extraction->E_Cause1 E_Cause2 Incorrect Temp/ Time Extraction->E_Cause2 P_Cause1 Loss in L-L Partition Purification->P_Cause1 P_Cause2 Column Overload/ Wrong Mobile Phase Purification->P_Cause2 D_Cause1 pH Extremes (Acid/Base) Degradation->D_Cause1 D_Cause2 High Temperature (>40°C) Degradation->D_Cause2 B_Sol1 Verify Source Optimize Harvest B_Cause1->B_Sol1 B_Sol2 Dry at 40°C Grind to Fine Powder B_Cause2->B_Sol2 E_Sol1 Use 80-90% MeOH/EtOH Ratio >1:15 g/mL E_Cause1->E_Sol1 E_Sol2 Maintain 40-50°C Use UAE for 30-60 min E_Cause2->E_Sol2 P_Sol1 Use Hexane Pre-Wash Repeat DCM Extraction P_Cause1->P_Sol1 P_Sol2 Reduce Sample Load Use Gradient Elution P_Cause2->P_Sol2 D_Sol1 Maintain pH 3.5-4.5 in Aqueous Steps D_Cause1->D_Sol1 D_Sol2 Keep Temp <40°C Store Cold (-20°C) D_Cause2->D_Sol2

Sources

challenges in Baccatin IV purification and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Baccatin IV Purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of this compound isolation and purification. Our approach is rooted in scientific principles and field-proven methodologies to ensure you achieve the highest purity and yield in your experiments.

Introduction: The Purification Challenge of this compound

This compound, a key taxane diterpenoid isolated from Taxus species, presents unique purification challenges due to its complex structure and the presence of numerous structurally similar impurities.[1] Achieving high purity is critical for its use in further chemical synthesis or biological studies. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns encountered during the purification of this compound.

Q1: What are the primary sources of impurities in this compound extracts?

A1: Impurities in this compound extracts primarily originate from other taxane analogues with minor structural differences, such as variations in side chains or acetylation patterns.[2] These closely related compounds often have similar chromatographic behavior, making their separation from this compound challenging. Common co-occurring taxoids include 10-deacetylbaccatin III, baccatin III, and cephalomannine.[1][2]

Q2: What are the main degradation pathways for this compound during purification?

A2: The degradation of this compound is primarily caused by two chemical processes: epimerization and hydrolysis.[3]

  • Epimerization: This occurs at the C-7 position and is predominantly catalyzed by basic conditions (high pH).[3] This structural rearrangement can lead to the formation of 7-epi-Baccatin IV.

  • Hydrolysis: Under acidic conditions (low pH), this compound is susceptible to the hydrolysis of its ester groups and the cleavage of the strained oxetane ring, which is crucial for its biological activity.[3][4]

Q3: What is the optimal pH and temperature range to maintain this compound stability?

A3: For taxanes like this compound, maximum stability is observed in a slightly acidic pH range, around pH 4.[3][4] It is crucial to avoid strongly acidic (pH < 3) and neutral to basic (pH > 6) conditions to minimize hydrolysis and epimerization, respectively.[3] Elevated temperatures accelerate degradation, so it is recommended to conduct all extraction and purification steps at controlled, lower temperatures, ideally below 40°C.[3]

Q4: Which analytical techniques are recommended for monitoring this compound purity?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the purity of this compound.[5] A well-developed reversed-phase HPLC method can resolve this compound from its common impurities. For definitive identification of impurities, HPLC coupled with Mass Spectrometry (LC-MS) is highly recommended.[6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during this compound purification.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Extraction - Incomplete extraction from plant material.- Degradation during extraction due to improper pH or temperature.- Ensure the plant material is finely ground to increase surface area.- Use an optimal solvent system, such as a methanol/water or ethanol/water mixture.- Maintain the pH of the extraction solvent between 3.5 and 4.5.[3]- Keep the extraction temperature below 40°C.[3]
Co-elution of Impurities in HPLC - Inadequate separation power of the HPLC method.- Presence of structurally very similar impurities.- Modify Mobile Phase: Adjust the mobile phase composition (e.g., switch from acetonitrile to methanol) or the gradient slope. A shallower gradient can improve resolution.[5]- Adjust pH: Altering the mobile phase pH can change the ionization state of this compound and some impurities, potentially improving separation.[5]- Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with different selectivity, such as a phenyl-hexyl column instead of a standard C18.
Peak Tailing in HPLC Chromatogram - Column overload.- Secondary interactions with the stationary phase (e.g., silanol interactions).- Poor sample solubility in the mobile phase.- Dilute the sample to avoid overloading the column.- Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress silanol interactions.- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[7]
Crystallization Fails or Yields an Oil - Solution is not sufficiently supersaturated.- Presence of impurities that inhibit crystal formation.- Cooling rate is too rapid.- Increase Supersaturation: Slowly add more anti-solvent or allow for slow evaporation of the solvent.[8]- Improve Purity: Ensure the material is of high purity (>95%) before attempting crystallization.- Control Cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.
"Ghost Peaks" in HPLC Blank Runs - Contamination from the mobile phase or HPLC system.- Carryover from previous injections.- Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[9]- Implement a robust needle and column wash protocol between injections.[9]

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification

This protocol outlines the initial steps to obtain a crude extract enriched with this compound.

Workflow Diagram:

Baccatin_IV_Extraction Start Dried & Ground Taxus Biomass Solvent_Extraction Solvent Extraction (Methanol/Water) Start->Solvent_Extraction 1. Extract Filtration Filtration & Concentration Solvent_Extraction->Filtration 2. Concentrate Liquid_Partition Liquid-Liquid Partitioning (Dichloromethane/Water) Filtration->Liquid_Partition 3. Partition Silica_Gel Silica Gel Chromatography Liquid_Partition->Silica_Gel 4. Chromatograph End Enriched this compound Fraction Silica_Gel->End 5. Collect

Caption: Workflow for this compound extraction and preliminary purification.

Step-by-Step Methodology:

  • Extraction:

    • Suspend the dried and powdered Taxus plant material in an 80% methanol/water solution at a 1:15 solid-to-liquid ratio (g/mL).

    • Perform the extraction at a controlled temperature of 40°C for 30 minutes, preferably with sonication to enhance efficiency.[3]

    • Filter the mixture and concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Re-dissolve the crude extract in a methanol/water solution.

    • Perform an initial wash by partitioning against hexane to remove non-polar impurities like lipids. Discard the hexane phase.

    • Extract the aqueous phase multiple times with dichloromethane. The taxanes, including this compound, will partition into the organic (dichloromethane) layer.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with a non-polar solvent like hexane.

    • Dissolve the semi-purified extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Combine the fractions rich in this compound and evaporate the solvent. The expected purity at this stage is typically in the range of 70-85%.

Protocol 2: High-Purity Purification by Preparative HPLC

This protocol is for achieving high-purity this compound, suitable for sensitive applications.

Recommended HPLC Parameters:

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm)Provides good retention and separation of taxanes.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier improves peak shape by suppressing silanol interactions.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier for taxane separation.
Gradient 30-70% B over 40 minutesA gradual gradient is crucial for resolving closely eluting impurities.
Flow Rate 4.0 mL/minAdjusted for the semi-preparative column dimensions.
Column Temperature 35 °CProvides better peak efficiency and reproducibility.
Detection UV at 227 nmTaxanes have a characteristic UV absorbance at this wavelength.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the enriched this compound fraction from the silica gel chromatography step in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis: Equilibrate the column with the initial mobile phase until a stable baseline is achieved. Inject the sample and run the gradient program.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using a pure standard.

  • Final Step: Evaporate the solvent from the collected fraction to obtain the purified compound. Verify the purity using analytical HPLC. An expected purity of >98% can be achieved with this method.

Protocol 3: Crystallization of this compound

Crystallization is an effective final step for achieving high purity and a stable solid form of this compound. Anti-solvent crystallization is a commonly used technique.[8]

Workflow Diagram:

Baccatin_IV_Crystallization Start Purified this compound (>95% purity) Dissolution Dissolve in a suitable solvent (e.g., Acetone) Start->Dissolution 1. Dissolve Anti_Solvent Slowly add anti-solvent (e.g., Hexane) Dissolution->Anti_Solvent 2. Add Anti-solvent Cooling Slow cooling to induce crystallization Anti_Solvent->Cooling 3. Cool Filtration Filter and wash crystals Cooling->Filtration 4. Filter Drying Dry under vacuum Filtration->Drying 5. Dry End Crystalline this compound (>99% purity) Drying->End

Caption: Workflow for the anti-solvent crystallization of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified this compound (ideally >95% purity) in a minimal amount of a suitable solvent in which it is highly soluble, such as acetone or ethyl acetate.

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which this compound is poorly soluble, such as n-hexane or water) dropwise to the stirred solution until slight turbidity is observed. The rate of addition is critical to control the crystal size and purity.[10]

  • Crystallization: Cover the vessel and allow it to stand at room temperature for several hours to allow for slow crystal growth. For maximum yield, the solution can then be stored at 4°C overnight.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2025). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. [Link]

  • ResearchGate. (2025). (PDF) The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. [Link]

  • ResearchGate. (2025). The impurity profiling of paclitaxel and its injection by UPLC-MS/MS. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ACS Publications. (1997). Paclitaxel Stability in Solution. [Link]

  • National Center for Biotechnology Information. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. [Link]

  • LCGC International. (2015). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. [Link]

  • ResearchGate. (2014). Extraction Methods of 10-Deacetylbaccatin III, Paclitaxel, and Cephalomannine from Taxus baccata L. Twigs: A Comparison. [Link]

  • PubMed. (n.d.). Improved paclitaxel and baccatin III production in suspension cultures of Taxus media. [Link]

  • National Center for Biotechnology Information. (n.d.). Transcriptome and Metabolome Analyses of Taxus chinensis var. mairei Tissues Provide New Insights into the Regulation of Paclitaxel Biosynthesis. [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]

  • PubMed. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. [Link]

  • ResearchGate. (n.d.). Purification of soybean phosphatidylcholine by silica gel column chromatography. [Link]

  • MDPI. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. [Link]

  • PubMed. (n.d.). Enhancing pharmaceutical crystallization in a flow crystallizer with ultrasound: Anti-solvent crystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of bioactivities of Taxus chinensis, Taxus cuspidata, and Taxus × media by gas chromatography-mass spectrometry. [Link]

  • Brieflands. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • ResearchGate. (2025). Inhibition of paclitaxel and baccatin III accumulation by mevinolin and fosmidomycin in suspension cultures of Taxus baccata | Request PDF. [Link]

  • MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]

  • ResearchGate. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. [Link]

  • ResearchGate. (2025). Purification of azadirachtin via silica gel column chromatography | Request PDF. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

  • PubMed. (n.d.). Pharmaceutical issues: preparation, administration, stability, and compatibility with other medications. [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress in antisolvent crystallization. [Link]

  • ResearchGate. (2025). Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell. [Link]

Sources

Technical Support Center: Navigating Side Reactions in Baccatin IV Semi-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Baccatin IV semi-synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the chemical modification of the baccatin core structure, a critical step in the production of vital chemotherapeutic agents like paclitaxel and docetaxel. Our approach is rooted in mechanistic understanding to empower you with proactive and reactive strategies for optimizing your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-avoid side reaction during the semi-synthesis of this compound derivatives?

The most prevalent and challenging side reaction is the epimerization at the C7 position of the baccatin core. This occurs readily under basic conditions and can significantly reduce the yield of the desired 7β-hydroxyl epimer, which is crucial for the biological activity of paclitaxel and its analogues.[1][2]

Q2: Why is the choice of protecting groups so critical in this compound semi-synthesis?

The baccatin core possesses multiple hydroxyl groups with varying reactivities (primarily at C7, C10, and C13). Protecting groups are essential to temporarily mask these reactive sites, preventing unwanted reactions and ensuring regioselectivity during acylation or side-chain attachment.[3][4][5] An inadequate protecting group strategy can lead to a complex mixture of products that are difficult to separate, resulting in low yields and purification challenges.

Q3: My reaction mixture is turning brown and I see multiple spots on my TLC plate that I can't identify. What could be the primary cause?

A browning reaction mixture and a complex TLC profile often indicate degradation of the baccatin core. This can be caused by exposure to harsh acidic or basic conditions, or elevated temperatures.[1][6][7] Under strongly acidic conditions (pH < 3), you may be observing hydrolysis of ester groups and cleavage of the sensitive oxetane ring.[1][6] Conversely, basic conditions (pH > 6) can promote both C7 epimerization and ester hydrolysis.[1][2][7]

Q4: I am struggling with low yields during the attachment of the C13 side chain. What are the key factors to consider?

Low yields in the C13 side-chain coupling are often due to a few critical factors:

  • Incomplete deprotonation of the C13 hydroxyl group: This is a sterically hindered alcohol, and incomplete deprotonation will result in unreacted starting material.

  • Side reactions on the baccatin core: If the other hydroxyl groups are not adequately protected, the base used for deprotonation can catalyze side reactions like C7 epimerization.

  • Epimerization of the C2' hydroxyl group of the side chain: This can occur during the synthesis of the side chain itself or during the coupling reaction, leading to diastereomeric impurities that are difficult to separate.[8]

  • Degradation of the starting materials or product: The reaction conditions must be carefully controlled to prevent degradation.

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a detailed breakdown of common side reactions, their mechanisms, and actionable troubleshooting protocols.

Issue: C7 Epimerization

Symptoms:

  • Appearance of a new, often closely migrating, spot on the TLC or a new peak in the HPLC chromatogram corresponding to the 7-epi-baccatin derivative.

  • Reduced yield of the desired 7β-hydroxyl product.

Mechanism: Retro-Aldol Reaction

Under basic conditions, the C7 hydroxyl group can be deprotonated. The resulting alkoxide can then undergo a retro-aldol reaction, leading to the cleavage of the C7-C8 bond and the formation of an enolate intermediate. Re-aldolization can then occur from either face, leading to a mixture of the 7β (desired) and 7α (epimer) products.[2]

Troubleshooting Protocol:

StepActionRationale
1. pH Control Maintain the reaction and workup pH in the slightly acidic range (ideally pH 4-5).[1][6]This protonates any alkoxide intermediates, preventing the retro-aldol reaction from initiating.
2. Reagent Choice When a base is necessary, use non-nucleophilic, sterically hindered bases and stoichiometric amounts where possible.Minimizes direct deprotonation at C7.
3. Temperature Management Conduct reactions at the lowest effective temperature.Reduces the rate of the epimerization reaction.
4. Protecting Group Strategy Protect the C7 hydroxyl group with a suitable protecting group (e.g., triethylsilyl (TES), 2,2,2-trichloroethoxycarbonyl (Troc)) prior to subsequent reactions.[9]Physically blocks the C7-OH from participating in the retro-aldol reaction.

Visualizing the C7 Epimerization Workflow:

C7_Epimerization_Troubleshooting start C7 Epimerization Detected ph_check Check Reaction and Workup pH start->ph_check reagent_check Review Base Stoichiometry and Type ph_check->reagent_check If pH is basic temp_check Assess Reaction Temperature reagent_check->temp_check pg_strategy Implement C7 Protecting Group temp_check->pg_strategy solution Optimized Protocol pg_strategy->solution

Caption: Troubleshooting workflow for C7 epimerization.

Issue: Hydrolysis of Ester Groups and Oxetane Ring Cleavage

Symptoms:

  • Appearance of more polar byproducts on TLC/HPLC.

  • Mass spectrometry data indicating loss of acetyl or benzoyl groups, or a significant change in the core structure's mass.

  • Reduced yield of the desired product.

Mechanism:

  • Ester Hydrolysis: Both acid and base-catalyzed hydrolysis of the ester groups at C4, C10, and the C13 side chain can occur.

  • Oxetane Ring Cleavage: The strained four-membered oxetane ring is susceptible to cleavage under acidic conditions, leading to the formation of a diol.[1][6]

Troubleshooting Protocol:

StepActionRationale
1. pH Optimization Strictly maintain the pH between 4 and 5 during the reaction and purification steps.[1][6]This is the pH range of maximum stability for the baccatin core.
2. Reaction Time Minimize reaction times, especially when acidic or basic reagents are present.Reduces the exposure of the molecule to conditions that promote degradation.
3. Temperature Control Perform reactions at low temperatures to slow the rate of hydrolysis and ring cleavage.Thermal energy can accelerate these degradation pathways.
4. Reagent Purity Ensure all reagents and solvents are free from acidic or basic impurities.Contaminants can inadvertently alter the pH of the reaction mixture.

This compound Stability Profile:

pH RangePredominant Side ReactionsStability
< 3Ester Hydrolysis, Oxetane Ring Cleavage, Dehydration at C13[1][6]Very Low
4 - 5MinimalHigh
6 - 8C7 Epimerization, Ester Hydrolysis[1][2][7]Moderate to Low
> 8Rapid C7 Epimerization and Ester Hydrolysis[2][7]Very Low
Issue: Non-selective Acylation of 10-Deacetylbaccatin III (10-DAB)

Symptoms:

  • Formation of multiple acylated products (e.g., at C7, C10, or both).

  • Low yield of the desired C10-acylated product (Baccatin III).

  • Complex purification process.

Mechanism:

10-DAB has reactive hydroxyl groups at both the C7 and C10 positions. Without proper control, acylating agents can react at both sites, leading to a mixture of products.

Troubleshooting Protocol:

StepActionRationale
1. Selective Protection Protect the C7 hydroxyl group with a suitable protecting group (e.g., TES) prior to C10 acylation.[10]This ensures that the acylating agent can only react at the C10 position.
2. Enzyme-catalyzed Acylation Consider using an enzyme such as 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) for the C10 acetylation.[11][12]Enzymes offer high regioselectivity, often eliminating the need for protecting groups.
3. Controlled Reagent Addition If direct acylation is attempted, use a stoichiometric amount of the acylating agent at low temperatures.This can sometimes favor acylation at the more reactive C10 hydroxyl, but is less reliable than using a protecting group.

Protecting Group Strategy for Selective Acylation:

Selective_Acylation start 10-Deacetylbaccatin III (10-DAB) protect_c7 Protect C7-OH (e.g., with TES-Cl) start->protect_c7 acylate_c10 Acylate C10-OH protect_c7->acylate_c10 deprotect_c7 Deprotect C7-OH acylate_c10->deprotect_c7 end Baccatin III deprotect_c7->end

Caption: A typical workflow for the selective acylation of 10-DAB.

References

  • Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. National Institutes of Health. [Link]

  • Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate. [Link]

  • Side chain moieties of taxol and its analogs. A, baccatin III scaffold... ResearchGate. [Link]

  • Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. ResearchGate. [Link]

  • Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. ResearchGate. [Link]

  • Synthesis of the C-13 Side-Chain of Taxol. ResearchGate. [Link]

  • Efficient process for the production of 10-DAB III by selective hydrazinolysis of various taxanes.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Preprints.org. [Link]

  • The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. National Institutes of Health. [Link]

  • Protecting Group Strategies in Natural Product Biosynthesis. PubMed. [Link]

  • Inhibition of paclitaxel and baccatin III accumulation by mevinolin and fosmidomycin in suspension cultures of Taxus baccata. ResearchGate. [Link]

  • Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions. ResearchGate. [Link]

  • Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. National Institutes of Health. [Link]

  • EXPERIMENTAL PURIFICATION OF PACLITAXEL FROM A COMPLEX MIXTURE OF TAXANES USING A SIMULATED MOVING BED. SciELO. [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Process synthesis and optimization for the isolation and purification of paclitaxel from Taxus chinensis. ResearchGate. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Brieflands. [Link]

  • Evaluation of the Cytotoxic Mechanism Mediated by Baccatin III, the Synthetic Precursor of Taxol. PubMed. [Link]

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. MDPI. [Link]

  • Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. National Institutes of Health. [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. [Link]

  • Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. PubMed Central. [Link]

  • Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. PubMed. [Link]

  • Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions. ResearchGate. [Link]

  • Physical and chemical stability of paclitaxel infusions in different container types. PubMed. [Link]

Sources

Technical Support Center: Baccatin IV Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Baccatin IV. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation pathways of this compound and practical strategies for its prevention. Here, you will find troubleshooting guides for common experimental issues and a comprehensive FAQ section to ensure the integrity of your research and development processes.

Troubleshooting Guide: Common Issues in this compound Handling and Analysis

This section addresses specific problems you might encounter during your experiments with this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Unexpectedly Low Yield of this compound After Extraction or Purification

Symptoms:

  • Significantly lower than expected recovery of this compound post-extraction from natural sources or after purification steps.

  • Discrepancy between initial quantification and post-processing yields.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
pH-Induced Degradation 1. Measure and Adjust pH: Immediately measure the pH of your extraction solvent and all aqueous solutions used during purification. 2. Maintain Acidic Conditions: Adjust the pH to a range of 3.5-4.5 using a suitable buffer system.[1] For instance, adding 0.1% formic acid to the mobile phase in chromatography can help maintain an acidic pH.[1]This compound, like other taxanes, is susceptible to degradation in both strongly acidic and alkaline conditions. The optimal stability for taxanes is generally observed in a slightly acidic environment (around pH 4).[1][2] Basic conditions (pH > 6) promote epimerization at the C-7 position, while strongly acidic conditions (pH < 3) can lead to hydrolysis of ester groups and cleavage of the oxetane ring.[1][2]
Thermal Degradation 1. Control Temperature: Ensure all extraction and purification steps are conducted at controlled, low temperatures. 2. Evaporation Conditions: When evaporating solvents, use a rotary evaporator with the water bath temperature set below 40°C.[1] 3. Storage: Store crude extracts and purified this compound at -20°C.[1]Elevated temperatures significantly accelerate the rates of both hydrolysis and epimerization, leading to the degradation of this compound.[1]
Improper Solvent Selection 1. Use Appropriate Solvents: For extraction, employ polar solvents such as ethanol/water or methanol/water mixtures.[1] 2. Solvent Purity: Use high-purity solvents to prevent contaminants that could catalyze degradation reactions.[1]The choice of solvent can influence the stability of this compound. Polar solvents are generally effective for extracting taxanes. Impurities in solvents can act as catalysts for degradation reactions.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptoms:

  • New peaks, often with retention times close to the parent this compound peak, appear in the HPLC chromatogram of your sample.

  • A decrease in the area of the this compound peak corresponds with an increase in the area of the new peaks.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Formation of Degradation Products 1. Identify Potential Degradants: The appearance of new peaks may indicate the presence of epimers (e.g., 7-epi-Baccatin IV) or hydrolyzed products.[1] 2. Confirm Identity with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks. This can help identify potential hydrolyzed fragments (e.g., cleavage of ester groups) or epimers which will have the same mass as the parent compound.[3][4] 3. Adjust pH to Mitigate: If epimerization is suspected (often under basic conditions), acidify the sample to the stable pH range of 3.5-4.5 to halt further degradation.[1] If hydrolysis is the issue (under acidic conditions), consider raising the pH to the optimal stability range.The primary degradation pathways for this compound are epimerization and hydrolysis. Epimerization is catalyzed by basic conditions, leading to the formation of isomers with potentially different biological activities.[1][4] Hydrolysis occurs under acidic conditions, resulting in the cleavage of ester groups or the strained oxetane ring.[1][2]
Photodegradation 1. Protect from Light: Protect extracts and solutions from direct light by using amber glassware or by covering vessels with aluminum foil.[1]While less studied for this compound specifically, many complex organic molecules are sensitive to light, which can induce photodegradation and the formation of unknown impurities.[1]
Enzymatic Degradation 1. Proper Sample Preparation: If extracting from fresh plant material, consider methods to deactivate enzymes, such as flash-freezing or using appropriate extraction solvents that inhibit enzymatic activity.Fresh plant materials contain enzymes that can degrade taxanes.[1] Proper handling and preparation are crucial to prevent enzymatic degradation during extraction.

Frequently Asked Questions (FAQs) about this compound Stability

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are:

  • Epimerization: This is a base-catalyzed reaction, primarily occurring at the C-7 position, leading to the formation of 7-epi-Baccatin IV.[1][4] Removal of the acetyl group at the C-10 position has been shown to increase the rate of epimerization in similar taxanes.[4]

  • Hydrolysis: This occurs under acidic conditions and can involve the cleavage of its ester groups and the strained oxetane ring, which is critical for its biological activity.[1][2] Dehydration around the 13-hydroxy group can also occur.[2]

Q2: What is the optimal pH for storing this compound solutions?

A2: The optimal pH for the stability of taxanes like this compound is in the slightly acidic range, around pH 4.[1][2] It is crucial to avoid both strongly acidic (pH < 3) and neutral to basic (pH > 6) conditions to minimize hydrolysis and epimerization, respectively.[1]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound.[1] It is recommended to perform all experimental procedures at controlled, low temperatures and to store this compound, both in solid form and in solution, at -20°C for long-term stability.[1]

Q4: Are there any specific solvent recommendations for handling this compound?

A4: For extraction, polar solvents like ethanol/water or methanol/water mixtures are recommended.[1] For analytical purposes, such as HPLC, a common mobile phase is a gradient of acetonitrile and water with 0.1% formic acid to maintain an acidic pH.[1] Always use high-purity solvents to avoid contaminants that could catalyze degradation.[1]

Q5: Can I freeze-thaw this compound samples?

A5: While specific studies on freeze-thaw cycles for this compound are not extensively documented, it is a general best practice for complex organic molecules to minimize the number of freeze-thaw cycles. Each cycle can introduce stress and potentially accelerate degradation. If multiple uses of a stock solution are anticipated, it is advisable to aliquot the solution into smaller, single-use volumes before freezing.

Experimental Protocols

Protocol: Stability Study of this compound under Different pH Conditions

This protocol outlines a method to assess the stability of this compound in aqueous solutions at various pH levels.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Buffer solutions (pH 3, 4, 5, 7, 9)

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

  • UV detector

2. Preparation of this compound Stock Solution:

  • Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Sample Preparation:

  • For each pH to be tested, dilute the this compound stock solution with the respective buffer to a final concentration of 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with the initial mobile phase composition.

4. Incubation:

  • Incubate the prepared samples at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over 20-30 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 227 nm.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.[1]

6. Data Analysis:

  • Quantify the peak area of this compound at each time point for each pH condition.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining versus time for each pH to determine the degradation kinetics.

Visualization of Degradation Pathways and Workflows

cluster_degradation This compound Degradation Pathways Baccatin_IV This compound Epimerization Epimerization (C-7) Baccatin_IV->Epimerization Base-catalyzed (pH > 6) Hydrolysis Hydrolysis Baccatin_IV->Hydrolysis Acid-catalyzed (pH < 3) Epi_Baccatin_IV 7-epi-Baccatin IV Epimerization->Epi_Baccatin_IV Hydrolyzed_Products Hydrolyzed Products (Cleavage of esters and oxetane ring) Hydrolysis->Hydrolyzed_Products

Caption: Major degradation pathways of this compound.

cluster_workflow Workflow for Minimizing this compound Degradation cluster_conditions Control Parameters Start Start: this compound Sample Extraction Extraction/Purification Start->Extraction Analysis Analysis (e.g., HPLC) Extraction->Analysis pH pH Control (3.5-4.5) Extraction->pH Temp Low Temperature (< 40°C) Extraction->Temp Light Protection from Light Extraction->Light Storage Storage Analysis->Storage End Stable this compound Storage->End Storage->Temp Storage->Light

Caption: Workflow for minimizing this compound degradation.

Quantitative Data Summary

The stability of taxanes is highly dependent on pH and temperature. The following table summarizes the general trends observed for taxane analogs, which are applicable to this compound.

Table 1: Influence of pH and Temperature on the Stability of Taxane Analogs

Parameter Condition Stability Primary Degradation Pathway
pH < 3LowHydrolysis of ester groups and oxetane ring cleavage.[1][2]
3.5 - 4.5HighMinimal degradation; optimal stability range.[1][2]
5 - 6ModerateSlow hydrolysis and onset of epimerization.[1]
> 6LowBase-catalyzed epimerization at C-7 and hydrolysis.[1][4]
Temperature < 25°CHighSuitable for long-term storage of extracts.[1]
40 - 60°CModerateIncreased risk of degradation with prolonged exposure.[1]
> 60°CLowSignificant degradation likely to occur.[1]

References

  • Methods to prevent the degradation of 1-Dehydroxybacc
  • Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - J-Stage.
  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed.
  • Degradation of paclitaxel and related compounds in aqueous solutions I: epimeriz
  • Degradation of paclitaxel and related compounds in aqueous solutions I: Epimeriz

Sources

Technical Support Center: Strategies for Overcoming the Low Aqueous Solubility of Baccatin IV

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for Baccatin IV. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. As a key intermediate in the semi-synthesis of vital taxane-based therapeutics, successfully solubilizing this compound is a critical first step for a wide range of applications, from early-stage in vitro assays to preclinical formulation development.

This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address specific issues you may encounter. Our goal is to provide not only step-by-step instructions but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem

This section addresses the fundamental physicochemical properties of this compound that contribute to its poor performance in aqueous media.

Q1: Why is this compound so poorly soluble in water?

A1: The low aqueous solubility of this compound is a direct result of its molecular structure and physicochemical properties. Several key factors are at play:

  • Complex, Lipophilic Structure: this compound possesses a large, rigid taxane core, which is a complex tricyclic diterpenoid skeleton.[1] This structure is predominantly composed of carbon and hydrogen, making it highly lipophilic (hydrophobic) and energetically unfavorable to interact with polar water molecules.

  • High Molecular Weight: With a molecular weight of approximately 652.69 g/mol , this compound is a large molecule.[2] Larger molecules present a greater surface area that must be surrounded by solvent molecules for dissolution to occur, a process that is particularly challenging in water for non-polar compounds.[3]

  • Lack of Ionizable Groups: The predicted pKa of this compound is approximately 12.54, indicating it is a very weak acid and is essentially neutral and non-ionizable in the physiological pH range (1-8).[4] Consequently, altering the pH of the medium—a common strategy for solubilizing acidic or basic compounds—will not effectively increase its solubility.[5]

  • High Crystal Lattice Energy: Like many complex natural products, this compound exists as a stable crystalline solid. Significant energy is required to overcome the intermolecular forces holding the crystal lattice together. The energy released from the weak interactions between the this compound molecule and water is insufficient to compensate for this, thus limiting solubility.[6]

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₃₂H₄₄O₁₄Large, carbon-rich structure contributes to lipophilicity.
Molecular Weight ~652.69 g/mol [2]Large size makes solvation by water molecules difficult.[7]
Predicted pKa ~12.54[4]Non-ionizable in physiological pH; solubility cannot be enhanced by pH adjustment.
General Nature Taxane Diterpenoid[1]Inherently hydrophobic core structure.
Section 2: Preparing and Handling Stock Solutions

Proper preparation of a high-concentration stock solution is the first critical step. Mishandling at this stage is a common source of experimental variability.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: Due to its lipophilic nature, this compound is readily soluble in several polar aprotic organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent for preparing primary stock solutions.[4] It offers excellent solvating power for this compound and is miscible with a wide range of aqueous buffers and cell culture media.

SolventKnown SolubilityNotes
Dimethyl Sulfoxide (DMSO) High[4]Recommended primary solvent. Hygroscopic; use anhydrous grade and store properly.
Ethanol (anhydrous) Moderate to HighGood alternative; may be preferred for applications sensitive to DMSO.
Acetone High[4]Effective solvent, but its high volatility can lead to concentration changes.
Dichloromethane (DCM) High[4]Primarily used for extraction or synthesis, not for biological applications.
Water Very Low / Insoluble[8][9]Not suitable for stock solution preparation.

Experimental Protocol: Preparation of a 10 mM this compound Stock in DMSO

  • Pre-Weighing: Tare a sterile, amber glass vial or a microcentrifuge tube on an analytical balance.

  • Weighing this compound: Carefully weigh out a precise amount of this compound powder (e.g., 6.53 mg). Note: this compound is a potent compound; handle with appropriate personal protective equipment (PPE).

  • Solvent Addition: Based on the mass of this compound, calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. (For 6.53 mg, add 1.0 mL of DMSO).

  • Dissolution: Add the DMSO to the vial. Cap tightly and vortex at room temperature for 2-5 minutes, or until all solid material is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]

Q3: I see a cloudy precipitate when I add my DMSO stock solution to my aqueous buffer. What is happening and how can I fix it?

A3: This is a classic case of solvent-shifting precipitation . This compound is soluble in the 100% DMSO stock, but when this is diluted into an aqueous medium, the DMSO concentration drops dramatically. The solvent environment becomes predominantly water, which cannot maintain this compound in solution, causing it to crash out as a fine precipitate. This leads to an unknown and unquantifiable final concentration, invalidating experimental results.

Diagram 1. The process of solvent-shifting precipitation.

Troubleshooting Steps:

  • Increase Final Volume/Decrease Concentration: The simplest solution is to use a larger final volume of aqueous media for the same amount of stock, thereby lowering the final concentration of this compound to a level that might remain soluble.

  • Modify the Dilution Process: Instead of adding the stock solution directly to the bulk buffer, add the small volume of stock to the side of the tube and then slowly wash it in with the buffer while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

  • Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant, such as Tween® 80 (0.01% - 0.1% v/v) , to the aqueous buffer before introducing the DMSO stock. The surfactant molecules can help stabilize the this compound and prevent aggregation.[3]

  • Utilize an Advanced Solubilization Strategy: For concentrations where precipitation is unavoidable, you must use a dedicated formulation strategy as detailed in the next section.

Section 3: Advanced Solubilization Strategies & Protocols

When simple dilution fails, a formulation-based approach is necessary. The choice of method depends on the required concentration, experimental system, and tolerance for excipients.

Method A: Co-Solvent Systems

Q4: How can I use co-solvents to prepare a stable aqueous formulation of this compound for in vitro or in vivo studies?

A4: A co-solvent system is a mixture of water and one or more water-miscible organic solvents. The principle is to reduce the overall polarity of the solvent system, effectively making it more "hospitable" to lipophilic molecules like this compound.[10] This is one of the most common and effective strategies for both in vitro and in vivo work. A popular ternary system involves DMSO, a polyethylene glycol (PEG), and an aqueous buffer.

Diagram 2. Mechanism of action for co-solvent systems.

Experimental Protocol: Preparing a 1 mg/mL this compound Formulation in a Co-Solvent System

This protocol is adapted from a standard vehicle formulation for poorly soluble compounds intended for in vivo use.[2] It can be scaled and adapted for in vitro applications, but excipient tolerance must be tested.

Vehicle Composition: 5% DMSO, 30% PEG300, 5% Tween® 80, 60% Saline (or PBS).

  • Prepare Stock: Prepare a high-concentration stock of this compound in DMSO (e.g., 20 mg/mL). To do this, dissolve 20 mg of this compound in 1.0 mL of DMSO.

  • Combine Organics: In a sterile conical tube, add the required volume of PEG300 (e.g., 300 µL for a 1 mL final formulation).

  • Add Drug: Add the calculated volume of the this compound/DMSO stock to the PEG300 (e.g., 50 µL of the 20 mg/mL stock to yield 1 mg total drug). Vortex thoroughly until the mixture is a clear, homogenous solution.

  • Add Surfactant: Add the required volume of Tween® 80 (e.g., 50 µL). Vortex again until the solution is completely clear. This step is crucial for stability.

  • Final Dilution: Slowly add the aqueous component (e.g., 600 µL of sterile saline or PBS) to the organic mixture dropwise while continuously vortexing . This slow, turbulent mixing is essential to prevent precipitation.

  • Final Check: Inspect the final solution. It should be clear and free of any visible precipitate. This formulation is now ready for use.

Method B: Cyclodextrin Complexation

Q5: Can cyclodextrins improve the solubility of this compound, and how do I prepare an inclusion complex?

A5: Yes, cyclodextrins are an excellent and widely used tool for solubilizing hydrophobic compounds.[11] These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This compound can be encapsulated within this cavity, forming an "inclusion complex." This complex effectively masks the hydrophobic nature of the drug, allowing the entire package to dissolve readily in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high aqueous solubility and established safety profile. This method is particularly useful for reducing the amount of organic solvent in a formulation.

Diagram 3. Encapsulation by a cyclodextrin to form a soluble complex.

Experimental Protocol: Preparation of a this compound:HP-β-CD Complex via Freeze-Drying

  • Molar Ratio Selection: Start with a 1:2 molar ratio of this compound to HP-β-CD. Optimization may be required.

  • Dissolve HP-β-CD: Prepare an aqueous solution of HP-β-CD (e.g., dissolve 2.76 g of HP-β-CD, MW ~1380 g/mol , in 10 mL of deionized water to make a 20% w/v solution).

  • Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent like ethanol (e.g., 65.3 mg of this compound in 1-2 mL of ethanol).

  • Combine Solutions: Slowly add the this compound/ethanol solution to the stirring HP-β-CD aqueous solution.

  • Equilibrate: Cover the mixture and stir at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the complex forms.

  • Remove Solvent: Freeze the entire solution at -80°C, then lyophilize (freeze-dry) for 48-72 hours until a dry, fluffy powder is obtained. This powder is the this compound:HP-β-CD inclusion complex.

  • Reconstitution: The resulting powder can be readily dissolved in water or an aqueous buffer to the desired final concentration. The solubility enhancement can be several hundred-fold compared to the free drug.

Section 4: Summary and Formulation Selection Guide

Q6: Which solubilization method is right for my application?

A6: The optimal strategy depends entirely on your experimental context. The following table provides a general guide to help you select a starting point.

StrategyBest For...AdvantagesDisadvantages
Co-Solvent System In vivo studies, high concentration in vitro assays.High loading capacity; relatively simple to prepare.High percentage of organic solvents may be toxic to cells; potential for drug precipitation upon further dilution.
Cyclodextrin Complexation In vitro cell-based assays, formulations requiring low organic solvent.Significant solubility enhancement; low cell toxicity; stable powder form.[12]Preparation is more time-consuming; potential for cyclodextrin to interact with other components (e.g., cell membranes).
Surfactant (Micellar) Quick preparations for in vitro screening.Simple to prepare; effective at low concentrations.Surfactants can have their own biological effects or interfere with assays; potential for foam formation.

Final Recommendation: For any new experiment, it is crucial to run a vehicle control —a formulation containing all excipients (DMSO, PEG, HP-β-CD, etc.) but without this compound—to ensure that the solubilizing agents themselves do not influence the experimental outcome. Always start with the simplest method that meets your concentration needs and validate that the chosen formulation is not interfering with your assay.

References
  • Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 01, 18-38. [Link]

  • Krishna Shailaja, M., Usha, M., Sankeerthana, P., Jaya Sri, R., Niharika, S., & Madhuri, S. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3). [Link]

  • Kharia, A. A., Shukla, V., & Sikarra, D. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • He, W., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Gavali, S. M., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Date, P., et al. (2018). Enhancement of docetaxel solubility using binary and ternary solid dispersion systems. Pharmaceutical Development and Technology. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

  • Sharma, P., & Kumar, L. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Avdeef, A. (2007). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. European Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Minimizing Byproducts in Baccatin IV Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Baccatin IV synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial paclitaxel precursor and to provide actionable solutions for minimizing byproduct formation. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and efficiency of your experimental work.

Introduction

This compound, a complex diterpenoid, is a key intermediate in the semi-synthesis of the life-saving anti-cancer drug, paclitaxel. The inherent structural complexity of the baccatin core, with its multiple reactive hydroxyl groups, presents significant challenges in achieving high-purity synthesis. The formation of undesired byproducts not only reduces the overall yield but also complicates the purification process significantly. This guide provides a structured approach to troubleshoot and mitigate common issues encountered during this compound synthesis, with a primary focus on minimizing byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound, their probable causes, and detailed, step-by-step solutions.

Issue 1: Low Yield of this compound and Formation of Multiple Side Products During Acylation

Symptoms:

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture shows multiple spots or peaks in close proximity to the desired product.

  • The isolated yield of this compound is significantly lower than expected.

  • Mass spectrometry (MS) data indicates the presence of species corresponding to over-acylated or rearranged baccatin structures.

Probable Causes:

  • Non-selective Acylation: The baccatin core possesses several hydroxyl groups with varying degrees of reactivity. In the absence of appropriate protective groups, acylation can occur at undesired positions, such as the C-7 or C-13 hydroxyls, leading to a mixture of products.[1]

  • Steric Hindrance: The C-10 hydroxyl group, the target for acylation in the conversion of 10-deacetylbaccatin III (10-DAB) to Baccatin III (a precursor to this compound), is sterically hindered. This can lead to incomplete reactions or require harsh conditions that promote side reactions.[1]

  • Skeletal Rearrangements: The use of strong basic or acidic conditions during the reaction or work-up can induce rearrangements of the baccatin core, such as the opening of the oxetane ring.[2]

  • Sub-optimal Acylating Agent or Catalyst: The choice of acylating agent and catalyst is critical. An overly reactive agent can lead to poor selectivity, while an inefficient catalyst may result in an incomplete reaction.[3]

Solutions:

1. Implement a Robust Protecting Group Strategy:

The cornerstone of a successful this compound synthesis is the strategic use of protecting groups to ensure site-selective acylation.[4]

  • dot

    Caption: A typical protecting group workflow for selective C10-acylation.

  • Protocol for Selective Protection of the C7-Hydroxyl Group:

    • Dissolve 10-deacetylbaccatin III (10-DAB) in anhydrous pyridine or a mixture of dichloromethane (DCM) and pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a silylating agent, such as triethylsilyl chloride (TESCl), dropwise to the solution. The silyl group will preferentially protect the more accessible C7-hydroxyl group.[3]

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the C7-protected intermediate.

2. Optimize Acylation Conditions:

  • Choice of Acylating Agent and Catalyst: For the acylation of the C10-hydroxyl, acetic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or a Lewis acid such as zinc chloride (ZnCl₂) can be effective.[3] The use of milder acylating agents can improve selectivity.

  • Temperature Control: Lowering the reaction temperature can enhance the selectivity of the acylation reaction by favoring the kinetically controlled product.[1]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid over-reaction and the formation of byproducts.

3. Careful Control of pH:

  • Throughout the synthesis and purification process, maintain a slightly acidic pH (around pH 4) to minimize degradation pathways like epimerization and hydrolysis.[5][6]

  • During the work-up, use dilute acid (e.g., 1 M HCl) and base (e.g., saturated aqueous sodium bicarbonate) washes judiciously to neutralize the reaction mixture without causing prolonged exposure to harsh pH conditions.[1]

Issue 2: Degradation of this compound During Purification

Symptoms:

  • The appearance of new impurity peaks in HPLC analysis of purified fractions compared to the crude product.

  • A decrease in the overall recovery of the product after chromatographic purification.

  • Discoloration of the product during concentration or storage.

Probable Causes:

  • pH-Mediated Degradation: this compound and its precursors are susceptible to degradation under both strongly acidic and basic conditions. Basic conditions can catalyze epimerization at the C-7 position, while acidic conditions can lead to hydrolysis of ester groups and cleavage of the oxetane ring.[5][6]

  • Thermal Degradation: Elevated temperatures during solvent evaporation or prolonged heating can accelerate degradation reactions.[5]

  • Oxidation: Exposure to air and light can lead to oxidative degradation of the molecule.[7]

Solutions:

1. Maintain Optimal pH During Purification:

  • When performing column chromatography, consider using a mobile phase buffered to a slightly acidic pH. For reversed-phase HPLC, the addition of 0.1% formic acid to the mobile phase is a common practice to maintain an acidic environment and improve peak shape.[5]

2. Control Temperature:

  • Concentrate purified fractions using a rotary evaporator at a temperature below 40°C.[5]

  • For long-term storage, keep the purified this compound at -20°C in an amber vial to protect it from light and prevent thermal degradation.[5]

3. Minimize Exposure to Air and Light:

  • Work with solutions of this compound in a well-ventilated fume hood, but avoid unnecessarily prolonged exposure to air.

  • Use amber-colored glassware or wrap flasks with aluminum foil to protect the compound from light, especially during long purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in minimizing byproducts during this compound synthesis?

A1: The most critical step is the implementation of an effective and selective protecting group strategy.[4] The baccatin core has multiple hydroxyl groups of similar reactivity, and failing to selectively protect the non-target hydroxyls will inevitably lead to a complex mixture of acylated byproducts, making purification exceedingly difficult.[1]

Q2: How can I effectively monitor the progress of the reaction to avoid byproduct formation?

A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material, the desired product, and potential byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[8] Regular sampling and analysis of the reaction mixture will allow you to stop the reaction at the optimal time, maximizing the yield of the desired product while minimizing the formation of impurities.

Q3: What are the best purification techniques for obtaining high-purity this compound?

A3: A multi-step purification strategy is often necessary.[9]

  • Silica Gel Column Chromatography: This is a good initial step to separate the bulk of the impurities from the desired product based on polarity.[9]

  • Preparative HPLC: For achieving high purity (>98%), preparative reversed-phase HPLC is often required. This technique offers high resolution for separating structurally similar compounds.[9]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an excellent final step to obtain a highly crystalline and pure product.[9]

Q4: Are there any enzymatic methods available for a more selective synthesis?

A4: Yes, enzymatic approaches are gaining traction as a more environmentally friendly and highly selective alternative to traditional chemical synthesis. The enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) specifically catalyzes the acetylation of the C10-hydroxyl of 10-DAB to produce Baccatin III.[10][11] This biocatalytic method can significantly reduce the formation of byproducts associated with non-selective chemical acylation.

  • dot

    Enzymatic_Synthesis 10-DAB 10-DAB DBAT DBAT Enzyme 10-DAB->DBAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->DBAT Baccatin III Baccatin III DBAT->Baccatin III Byproducts Minimal Byproducts DBAT->Byproducts

Data Summary Table

ParameterRecommended ConditionRationale
Reaction pH Slightly acidic (around pH 4)Minimizes epimerization and hydrolysis. [5][6]
Purification Temp. Below 40°CPrevents thermal degradation. [5]
Storage -20°C, protected from lightEnsures long-term stability. [5]
Primary Analysis HPLC with UV detection (227-254 nm)Provides quantitative purity assessment. [8][12]

Experimental Protocol: HPLC Purity Analysis of this compound

This protocol outlines a standard reversed-phase HPLC method for determining the purity of a synthesized this compound sample.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: this compound dissolved in methanol (1 mg/mL)

Procedure:

  • System Setup:

    • Install the C18 column and set the column oven temperature to 30°C.

    • Set the UV detection wavelength to 227 nm. [12]2. Column Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection:

    • Inject 10 µL of the prepared this compound sample solution.

  • Gradient Elution:

    • Run a linear gradient to increase the concentration of Mobile Phase B, for example, from 30% to 80% over 25 minutes.

    • Hold at 80% B for 5 minutes.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks.

References

  • Optimization of Baccatin III Production by Cross-Linked Enzyme Aggregate of Taxoid 10β-O-Acetyltransferase. PubMed.[Link]

  • Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III. PMC - NIH.[Link]

  • Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. Request PDF.[Link]

  • Modified taxols, 8. Deacylation and reacylation of baccatin III. PubMed.[Link]

  • Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. J-Stage.[Link]

  • Protecting Groups. Organic Synthesis.[Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.[Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed.[Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. MDPI.[Link]

  • Modified taxols. 3. Preparation and acylation of baccatin III. Scilit.[Link]

  • Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography. PubMed.[Link]

  • Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
  • Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors. bioRxiv.[Link]

  • Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions. ResearchGate.[Link]

  • Pathways of chemical degradation of polypeptide antibiotic bacitracin. PubMed.[Link]

  • Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors. PubMed.[Link]

  • Process establishment for the whole-cell catalytic synthesis of... ResearchGate.[Link]

  • Rearrangement reactions of taxanes: structural modifications of 10-deacetylbaccatin III. Semantic Scholar.[Link]

  • Unravelling enzyme pathway of Taxol precursor brings synthetic production of cancer medicine closer. Chemistry World.[Link]

  • Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate.[Link]

  • Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. PMC - PubMed Central.[Link]

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. NIH.[Link]

  • An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. MDPI.[Link]

  • Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. PubMed.[Link]

  • Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. PubMed.[Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[Link]

  • An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. PubMed Central.[Link]

  • Inhibition of paclitaxel and baccatin III accumulation by mevinolin and fosmidomycin in suspension cultures of Taxus baccata. PubMed.[Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Scaling Up Baccatin IV Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Baccatin IV production. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the microbial production of this critical paclitaxel precursor. Here, we address common challenges in a question-and-answer format, providing not just protocols but the underlying scientific principles to empower your experimental decisions.

Section 1: Upstream Processing - Strain Engineering & Optimization

This section focuses on issues related to the genetic modification of microbial chassis (E. coli, S. cerevisiae) and optimizing the initial metabolic pathways for precursor synthesis.

Frequently Asked Questions (FAQs)

Q1: My engineered E. coli strain exhibits low productivity of taxadiene, the first key precursor. What are the primary metabolic bottlenecks I should investigate?

A1: Low taxadiene titer in E. coli is a common issue stemming from competition for metabolic precursors and inefficient enzymatic activity. The primary bottlenecks are typically:

  • Precursor Supply (Acetyl-CoA & GGPP): The heterologous taxane pathway is a significant drain on the cell's central metabolism. The synthesis of geranylgeranyl pyrophosphate (GGPP), the direct substrate for taxadiene synthase, requires substantial flux from the mevalonate (MVA) or MEP pathway. Often, the native acetyl-CoA pool is insufficient.[1]

    • Causality: E. coli's central metabolism is tightly regulated for growth, not for overproducing a specific secondary metabolite. Key enzymes in glycolysis and the TCA cycle may be downregulated, limiting the acetyl-CoA available for your pathway.

    • Troubleshooting Protocol:

      • Overexpress Key Genes: Enhance the precursor pool by overexpressing genes encoding enzymes like dihydrodipicolinate synthase (dapA) to increase the lysine pool, which indirectly supports pathways drawing from central metabolism.[2]

      • Engineer Acetyl-CoA Metabolism: Introduce heterologous pathways or upregulate native enzymes to boost acetyl-CoA supply. For instance, co-expression of genes from an optimized acetyl-CoA biosynthesis pathway can significantly improve precursor availability.[1]

      • Use CRISPRi: Employ CRISPR interference (CRISPRi) to downregulate competing pathways that divert acetyl-CoA, such as those for fatty acid or acetate production.[3][4]

  • Taxadiene Synthase (TS) and GGPP Synthase (GGPPS) Activity: The efficiency and expression levels of these heterologous enzymes are critical. Codon usage, expression temperature, and protein stability can all limit performance.

    • Causality: Enzymes from plants (Taxus sp.) may not express or fold correctly in a prokaryotic host like E. coli. The native microbial chassis may also lack specific co-factors or post-translational modifications.

    • Troubleshooting Protocol:

      • Codon Optimization: Ensure the genes for TS and GGPPS are codon-optimized for E. coli.

      • Low-Temperature Induction: Induce protein expression at a lower temperature (e.g., 16-25°C).[1] This slows down protein synthesis, often promoting proper folding and reducing the formation of inactive inclusion bodies.[5]

      • Promoter and Plasmid Tuning: Experiment with different promoters (e.g., T7, tac, trc) and plasmid copy numbers to balance enzyme expression with metabolic burden.[2] High expression is not always better as it can be toxic or lead to misfolding.

Q2: I am working with Saccharomyces cerevisiae and observe low titers of oxygenated taxanes (e.g., taxadien-5α-ol). Why is this hydroxylation step so challenging?

A2: The hydroxylation of taxadiene is catalyzed by a cytochrome P450 monooxygenase, Taxadiene-5α-hydroxylase (CYP725A4). This enzyme class is notoriously difficult to express and optimize in microbial hosts and represents a major bottleneck in the pathway.[6]

  • Causality:

    • Membrane Association: P450 enzymes are typically membrane-bound, and their proper folding and function depend on integration into the endoplasmic reticulum (ER) membrane, which is present in yeast but can be a site of bottlenecks.

    • Redox Partner Requirement: P450s require a partner protein, a cytochrome P450 reductase (CPR), to transfer electrons from NADPH for catalysis. The efficiency of the interaction between the plant-derived P450 and the CPR (either native yeast or co-expressed plant CPR) is critical and often suboptimal.[6]

    • Enzyme Promiscuity: CYP725A4 is known to be promiscuous, creating a mixture of taxadien-5α-ol isomers and other byproducts, which complicates downstream analysis and reduces the yield of the desired product.[6]

  • Troubleshooting & Optimization Strategy:

    • Co-express a Cognate CPR: Always co-express the P450 enzyme with its native CPR from Taxus sp. Chromosomally integrating the genes in tandem can ensure a stable and balanced expression ratio.[6]

    • Media and Fermentation Optimization: High-throughput microscale optimization can be used to screen different media compositions. For example, varying the galactose concentration (as an inducer for GAL promoters) can significantly impact P450 expression and subsequent titers.[6]

    • Use In Silico Design: Employ genome-scale models and algorithms like OptKnock or OptForce to predict gene knockouts or overexpressions that could improve the flux towards GGPP and subsequent taxane precursors.[7]

Section 2: Fermentation & Bioprocess Scale-Up

This section addresses the challenges of transitioning from small-scale shake flask experiments to larger, controlled bioreactors.

Visualizing the Scale-Up Challenge

// Nodes Start [label="Low this compound Titer\nin Bioreactor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_O2 [label="1. Assess Oxygen Transfer\n(Check DO, kLa, OUR)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Mixing [label="2. Evaluate Mixing & Shear\n(Check impeller speed, gradients)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Media [label="3. Analyze Media & Feed\n(Check nutrient limitation, byproduct toxicity)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH [label="4. Verify pH Control\n(Check sensor calibration, acid/base addition)", fillcolor="#FBBC05", fontcolor="#202124"];

Solution_O2 [label="Increase agitation/aeration\nUse O2-enriched air", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Mixing [label="Optimize impeller geometry\nImplement multi-stage impellers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Media [label="Develop fed-batch strategy\nRemove inhibitory byproducts", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_pH [label="Recalibrate probes\nAdjust buffer capacity of media", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_O2; Start -> Check_Mixing; Start -> Check_Media; Start -> Check_pH;

Check_O2 -> Solution_O2 [label="If DO < 20%"]; Check_Mixing -> Solution_Mixing [label="If gradients detected"]; Check_Media -> Solution_Media [label="If key nutrient depleted"]; Check_pH -> Solution_pH [label="If pH fluctuates >0.2 units"]; } } Caption: A logical workflow for diagnosing common causes of yield loss during bioreactor scale-up.

Frequently Asked Questions (FAQs)

Q3: I'm seeing a dramatic drop in this compound yield when moving from shake flasks to a 5L bioreactor. What are the most likely causes?

A3: This is a classic scale-up problem.[8] Bioreactors introduce complexities not present in shake flasks. The most common culprits are insufficient oxygen transfer, poor mixing, and substrate/nutrient limitation.

  • Oxygen Transfer:

    • Causality: As cell density increases dramatically in a bioreactor, the oxygen uptake rate (OUR) can exceed the oxygen transfer rate (OTR) of the system. The oxygen-dependent P450 enzymes are particularly sensitive to hypoxic conditions, leading to a sharp decline in the production of oxygenated taxanes.[9]

    • Troubleshooting Protocol:

      • Monitor Dissolved Oxygen (DO): Maintain DO levels above 20-30% saturation by creating a cascade control loop that increases agitation and/or airflow rate as DO drops.[10]

      • Use Oxygen-Enriched Air: For very high-density cultures, supplement the incoming air with pure oxygen to increase the driving force for oxygen transfer.

      • Characterize kLa: Determine the mass transfer coefficient (kLa) of your bioreactor to understand its oxygenation capacity and ensure it matches the demands of your culture.

  • Mixing and Shear Stress:

    • Causality: In large vessels, zones of poor mixing can lead to localized pH, temperature, and nutrient gradients. Conversely, very high agitation speeds required for oxygenation can cause shear stress, damaging cells and affecting their physiology.[8][11]

    • Troubleshooting Protocol:

      • Optimize Agitation: Model the power input per unit volume (P/V) and impeller tip speed to find a balance between adequate mixing and acceptable shear stress.

      • Fed-Batch Strategy: Implement a fed-batch feeding strategy. This maintains lower substrate concentrations, reducing the risk of overflow metabolism (e.g., acetate formation in E. coli) and lowering the oxygen demand at any given time.[2][12]

  • pH Control:

    • Causality: Microbial metabolism can rapidly change the pH of the culture medium. For instance, E. coli often produces acidic byproducts. Deviations from the optimal pH range can inhibit enzyme activity and cell growth.[6]

    • Troubleshooting Protocol:

      • Implement pH Control: Use automated addition of acid and base to maintain the pH within a narrow range (e.g., 7.0 ± 0.2).

      • Buffer Media: Ensure your fermentation medium has sufficient buffering capacity to resist rapid pH changes.

Q4: My fungal culture (e.g., an endophytic fungus) stops producing taxanes after a few days in the fermenter, even though the biomass is still high. What's happening?

A4: Fungal production of secondary metabolites like taxol and its precursors is often non-growth-associated and highly sensitive to environmental cues and culture age.

  • Causality:

    • Nutrient Limitation: The production phase may be triggered by the limitation of a specific nutrient, such as nitrogen or phosphate. If the medium is too rich, the fungus may prioritize biomass accumulation over secondary metabolite production.

    • Light Exposure: Some taxol-producing endophytic fungi have been shown to completely lose their production capability upon exposure to light.[13] This is a critical factor often overlooked in scale-up, as bioreactors may be exposed to ambient light.

    • Instability: Endophytic fungi are known to be genetically unstable and can lose their ability to produce taxanes after several generations or under stressful culture conditions.[13][14]

  • Troubleshooting Protocol:

    • Two-Stage Culture: Implement a two-stage culture process. First, grow the biomass in an optimized growth medium. Then, transfer the cells to a production medium with a different composition (e.g., lower nitrogen) to induce secondary metabolism.[15]

    • Control Light Exposure: Ensure the bioreactor is shielded from light. Cover sight glasses when not in use and operate in a darkened room if possible. The loss of taxol production can be dramatic and irreversible.[13]

    • Use Elicitors: Add elicitors like methyl jasmonate or salicylic acid to the culture during the production phase. These signaling molecules can mimic a plant-defense response and significantly upregulate the taxane biosynthetic pathway.[15][16]

    • Inoculum Quality: Use a consistent and high-quality inoculum, such as spores rather than mycelial fragments, to ensure a more uniform and productive fermentation.[17]

Section 3: Downstream Processing - Extraction & Purification

This section covers the critical final steps of isolating and purifying this compound from the complex fermentation broth. Downstream processing can account for up to 80% of total production costs, making efficiency paramount.[18][19]

Comparative Data on Extraction Solvents
Solvent SystemTarget PhaseTypical RecoveryPurity (Pre-Chromatography)Notes
Ethyl AcetateOrganicModerate-HighLow-ModerateEffective for extracting taxanes from aqueous broth. Co-extracts many lipids and other hydrophobic impurities.[20]
ChloroformOrganicHighLowVery effective solvent but has higher toxicity and can co-extract a wide range of impurities.[21]
ButanolOrganicModerateLowUseful in some multi-step extraction processes.[21]
Aqueous Two-Phase Extraction (ATPE)Aqueous/PolymerHighModerateA gentler method that can separate the product from cell debris and some proteins, useful for initial capture.[22]
Frequently Asked Questions (FAQs)

Q5: What is the most robust method for extracting this compound from a large-volume fermentation broth after cell removal?

A5: For large-scale operations, liquid-liquid solvent extraction is the most common and robust initial capture step.[23]

  • Causality: this compound is a moderately hydrophobic molecule. A water-immiscible organic solvent can selectively partition the this compound from the aqueous fermentation broth, leaving behind polar impurities like salts, sugars, and many proteins. This step simultaneously extracts and concentrates the product.

  • Recommended Protocol: Ethyl Acetate Extraction

    • Broth Preparation: After removing cells via centrifugation or microfiltration, adjust the pH of the clarified broth to neutral (pH 7.0).[24]

    • Extraction: Transfer the broth to a liquid-liquid extraction vessel. Add an equal volume of ethyl acetate.

    • Mixing: Agitate the mixture vigorously for 30-60 minutes to ensure thorough mixing and maximize mass transfer between the aqueous and organic phases.

    • Phase Separation: Allow the phases to separate. The upper organic phase will contain the this compound.

    • Collection & Concentration: Carefully collect the ethyl acetate layer. Repeat the extraction on the aqueous phase 2-3 times to maximize recovery. Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Q6: My crude extract is highly impure. What is the standard workflow for purifying this compound to >98% purity for preclinical use?

A6: Achieving high purity requires a multi-step chromatographic process, as no single step can remove all impurities.[19][22] The standard workflow involves sequential column chromatography steps that separate molecules based on different physicochemical properties.[25]

Visualizing the Purification Workflow

// Nodes Start [label="Crude Extract\n(from Solvent Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Silica Gel Chromatography\n(Normal Phase)", tooltip="Separates based on polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fraction1 [label="Semi-Purified this compound Fraction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: C18 Reverse-Phase HPLC\n(Polishing Step)", tooltip="Separates based on hydrophobicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Pure this compound (>98%)", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Waste1 [label="Polar & Non-Polar Impurities", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Waste2 [label="Closely-Related Taxane Impurities", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Fraction1 [label="Gradient Elution\n(Hexane:Ethyl Acetate)"]; Step1 -> Waste1 [style=dashed]; Fraction1 -> Step2; Step2 -> Final [label="Gradient Elution\n(Acetonitrile:Water)"]; Step2 -> Waste2 [style=dashed]; } } Caption: A standard two-step chromatography workflow for purifying this compound.

  • Troubleshooting & Protocol Details:

    • Step 1: Silica Gel Column Chromatography (Bulk Purification)

      • Principle: This is a normal-phase technique that separates compounds based on polarity. Polar compounds interact more strongly with the silica and elute later.

      • Protocol: a. Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate/hexane mixture). b. Load the solution onto a silica gel column pre-equilibrated with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). c. Elute the column with a gradually increasing gradient of a more polar solvent (ethyl acetate).[26] d. Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound. Pool the pure fractions and evaporate the solvent.

      • Common Issue: Co-elution of impurities.

      • Solution: Optimize the solvent gradient. Make it shallower (increase the polar solvent more slowly) around the point where this compound elutes to improve resolution.[26]

    • Step 2: Preparative Reverse-Phase HPLC (Polishing)

      • Principle: This is a high-resolution technique that separates compounds based on hydrophobicity. It is ideal for removing closely related taxane impurities that are difficult to separate by normal-phase chromatography.

      • Protocol: a. Dissolve the semi-purified fraction from Step 1 in the HPLC mobile phase. b. Inject the solution onto a C18 reverse-phase column. c. Elute with a gradient of acetonitrile and water. A typical gradient might start at 50:50 acetonitrile:water and increase to 90:10 over 20-30 minutes.[26] d. Monitor the eluent with a UV detector at 227 nm.[5] e. Collect the peak corresponding to this compound. f. Lyophilize or evaporate the solvent to obtain the final, highly pure product.

References

  • Soliman, S. S. M., & Raizada, M. N. (2018). Darkness: A Crucial Factor in Fungal Taxol Production. Frontiers in Microbiology, 9, 353. [Link]

  • Li, J., et al. (2022). Way to efficient microbial paclitaxel mass production. Synthetic and Systems Biotechnology, 7(2), 746-754. [Link]

  • Various Authors. (n.d.). Solvent extraction of bacteriocins from liquid cultures. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. Cellular and Molecular Life Sciences, 81(1), 183. [Link]

  • Shafi, A., et al. (2024). Optimization of Culture Conditions and Batch Process Control for the Augmented Production of Bacteriocin by Bacillus Species. Molecules, 29(7), 1475. [Link]

  • Kusari, S., et al. (2020). Evaluation of spore inoculum and confirmation of pathway genetic blueprint of T13αH and DBAT from a Taxol-producing endophytic fungus. Scientific Reports, 10(1), 21105. [Link]

  • Koc, A., et al. (2023). Improved Production of Taxol® Precursors in S. cerevisiae using Combinatorial in silico Design and Metabolic Engineering. bioRxiv. [Link]

  • Lee, S. Y., et al. (2017). Metabolic engineering of Escherichia coli for the production of four-, five- and six-carbon lactams. Metabolic Engineering, 42, 54-63. [Link]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. World Pharma Today. [Link]

  • Stanford University. (n.d.). A fermentation strategy to eliminate deforestation and reduce emissions during Taxol production. Sustainability Accelerator. [Link]

  • Cusidó, R. M., et al. (2007). Improved paclitaxel and baccatin III production in suspension cultures of Taxus media. Biotechnology Progress, 23(4), 983-989. [Link]

  • Huang, J. J., et al. (2022). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. International Journal of Molecular Sciences, 23(11), 6195. [Link]

  • Xie, W., et al. (2024). Multidimensional Optimization of Saccharomyces cerevisiae for Carotenoid Overproduction. Journal of Agricultural and Food Chemistry, 72(4), 2154-2163. [Link]

  • Stephenson, M. J., et al. (2020). Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocess technologies. Biotechnology and Bioengineering, 117(12), 3786-3798. [Link]

  • Lim, H. G., et al. (2023). Optimizing Ethanol Production in Saccharomyces cerevisiae at Ambient and Elevated Temperatures through Machine Learning-Guided Combinatorial Promoter Modifications. ACS Synthetic Biology, 12(10), 3128-3139. [Link]

  • Syngene. (2023). Best practices & strategies for biotherapeutics production using a stable scale-up process. Syngene International. [Link]

  • Celignis. (n.d.). Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. Celignis. [Link]

  • Armando, M. R., et al. (2013). Statistical optimization of culture conditions for biomass production of probiotic gutborne Saccharomyces cerevisiae strain able to bind fumonisin B1. Journal of Applied Microbiology, 114(5), 1327-1335. [Link]

  • Huang, J. J., et al. (2022). Results of the fermentation of integrated engineered strains to produce baccatin III. ResearchGate. [Link]

  • Lauer, I., et al. (2018). Optimization of a Saccharomyces cerevisiae fermentation process for production of a therapeutic recombinant protein using a multivariate Bayesian approach. Biotechnology Progress, 34(3), 656-666. [Link]

  • European Pharmaceutical Review. (2024). Fractionation, purification and downstream processing of biologics. European Pharmaceutical Review. [Link]

  • The Analytical Scientist. (2022). Downstream processing in the pharmaceutical industry (Part I): recovery and purification. YouTube. [Link]

  • Huang, J. J., et al. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. Frontiers in Bioengineering and Biotechnology, 9, 797686. [Link]

  • Chen, T., et al. (2023). Metabolic Engineering of Escherichia coli for High-Level Production of (R)-Acetoin from Low-Cost Raw Materials. International Journal of Molecular Sciences, 24(2), 1541. [Link]

  • Jiménez, E., et al. (2000). Optimization of Bacteriocin Production by Batch Fermentation of Lactobacillus plantarum LPCO10. Applied and Environmental Microbiology, 66(10), 4436-4441. [Link]

  • Qian, Z. G., et al. (2011). Metabolic engineering of Escherichia coli for the production of cadaverine: a five carbon diamine. Biotechnology and Bioengineering, 108(1), 93-103. [Link]

  • Wang, Z., et al. (2016). Production kinetics of baccatin III and Taxol in cell suspension cultures of Taxus chinensis. Biotechnology Letters, 38(4), 675-681. [Link]

  • Li, Y., et al. (2023). Metabolic Engineering of Escherichia coli for De Novo Biosynthesis of Mandelic Acid. International Journal of Molecular Sciences, 24(22), 16405. [Link]

  • Pandian, S., et al. (2020). Metabolic Engineering of Escherichia coli for Enhanced Production of Naringenin 7-Sulfate and Its Biological Activities. Frontiers in Bioengineering and Biotechnology, 8, 579. [Link]

  • Tzanova, M., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes, 8(10), 1222. [Link]

  • ABDC WorkShop. (n.d.). Stages in downstream processing: Removal of insolubles. The Analytical Based Development Center. [Link]

  • Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. [Link]

  • Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxic Activity of Baccatin IV and Other Taxanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activity of Baccatin IV against well-established taxane chemotherapeutics, Paclitaxel and Docetaxel. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive narrative grounded in mechanistic insights and experimental pragmatism. We will dissect the known cytotoxic profiles of clinically relevant taxanes, explore the available data on key precursors like Baccatin III, and contextualize the current knowledge gap surrounding this compound, thereby providing a robust framework for future research endeavors.

Introduction: The Taxane Family of Microtubule Stabilizers

Taxanes are a class of diterpenoid compounds that represent a cornerstone of modern chemotherapy. Their primary mechanism of action involves interference with the normal function of microtubules, essential components of the cellular cytoskeleton.[1] Unlike other anti-mitotic agents that cause microtubule depolymerization, taxanes like Paclitaxel and Docetaxel are potent stabilizers.[2] They bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing the dynamic instability required for chromosomal segregation during mitosis.[2][3] This leads to a sustained G2/M phase arrest in the cell cycle, ultimately triggering programmed cell death, or apoptosis.[2]

While Paclitaxel and Docetaxel are the most prominent members of this family, there is a rich diversity of naturally occurring and semi-synthetic taxanes. Understanding the structure-activity relationships within this class is paramount for the development of novel agents with improved efficacy and reduced toxicity. This guide focuses on this compound, a natural taxane, and compares its cytotoxic potential to its more famous relatives.

Quantitative Comparison of Cytotoxic Activity

Taxane Cell Line Cancer Type IC50 (nM) Reference(s)
Paclitaxel Various (8 lines)Various2.5 - 7.5[4]
Ovarian Carcinoma (7 lines)Ovarian0.4 - 3.4[5]
SK-BR-3Breast (HER2+)~5[6][7][8]
MDA-MB-231Breast (Triple Negative)~2.5[6][7][8]
T-47DBreast (Luminal A)~2.5[6][7][8]
Docetaxel Neuroblastoma (3 lines)Neuroblastoma0.13 - 3.3 ng/mL*[9]
PC-3Prostate (Androgen-Ind.)3.72[10]
DU-145Prostate (Androgen-Ind.)4.46[10]
LNCaPProstate (Androgen-Dep.)1.13[10]
A549Lung~1.94[11]
H1299LungNot specified[12]
Baccatin III HeLaCervical4,300[13][14]
A549Lung4,000 - 7,810[13][14]
A431Skin4,000 - 7,810[13][14]
HepG2Liver4,000 - 7,810[13][14]
This compound --Data Not Available -

*Note: 3.3 ng/mL is approximately 4.1 nM for Docetaxel.

Key Insights:

  • Potency of Paclitaxel and Docetaxel: Both Paclitaxel and Docetaxel exhibit potent cytotoxic activity in the low nanomolar range across a variety of cancer cell lines.[4][5][9][10] Docetaxel is often reported to be more potent than Paclitaxel in preclinical studies.[2]

  • Baccatin III Activity: Baccatin III, a direct precursor in the semi-synthesis of Paclitaxel, demonstrates cytotoxicity, but at concentrations in the micromolar range, several orders of magnitude higher than Paclitaxel.[13][14]

  • The this compound Data Gap: The absence of published IC50 values for this compound is a critical knowledge gap.

Mechanistic Deep Dive: From Microtubules to Apoptosis

The Established Mechanism of Paclitaxel and Docetaxel

The cytotoxic cascade initiated by Paclitaxel and Docetaxel is well-documented. By aberrantly stabilizing microtubules, they disrupt the mitotic spindle, a critical apparatus for cell division. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2] This mitotic arrest can have several fates, including mitotic catastrophe or, more commonly, the induction of apoptosis through the intrinsic pathway.[10]

This apoptotic signaling involves the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it, and can also involve the upregulation of pro-apoptotic proteins like Bax.[10] This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade, culminating in programmed cell death.

Taxane_Mechanism cluster_cell Cancer Cell Taxane Paclitaxel / Docetaxel Tubulin β-Tubulin Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Disrupts Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

Caption: General mechanism of action of taxanes.

The Ambiguous Case of Baccatin III

Research into Baccatin III reveals a more complex mechanistic picture. While it does induce G2/M arrest and apoptosis, its direct interaction with tubulin has been a subject of debate.[14] Some studies suggest that, unlike Paclitaxel, Baccatin III may inhibit tubulin polymerization, akin to colchicine.[15] However, other research indicates that Baccatin III can indeed promote the assembly of tubulin into stable microtubules, albeit less efficiently than Paclitaxel.[16] This suggests that the core taxane ring, present in both Baccatin III and IV, possesses intrinsic microtubule-stabilizing properties, but the C-13 side chain of Paclitaxel is crucial for high-potency activity.

This compound: A Hypothesis Based on Structure-Activity Relationships

This compound is structurally similar to Baccatin III, possessing the core taxane ring but lacking the C-13 side chain that is a hallmark of highly potent taxanes like Paclitaxel and Docetaxel. Based on structure-activity relationship studies, this side chain is essential for high-affinity binding to β-tubulin and potent microtubule-stabilizing activity.

Therefore, it is hypothesized that this compound, if active, will exhibit significantly lower cytotoxic potency than Paclitaxel and Docetaxel, likely in the micromolar range, similar to Baccatin III. Its mechanism would likely involve a less efficient stabilization of microtubules, leading to G2/M arrest and subsequent apoptosis. However, this remains a well-informed hypothesis that requires empirical validation through direct experimental testing.

Apoptosis_Pathway Taxane Taxane-Induced Mitotic Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Taxane->Bcl2 Bax Bax Upregulation Taxane->Bax Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Leads to Bax->Mito Leads to CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Taxane-induced apoptotic signaling pathway.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine and compare the cytotoxic activity of this compound, the following standard experimental protocols are recommended.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel (as a positive control), and a vehicle control (e.g., DMSO in culture medium). Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow node1 Cell Seeding Seed cells in 96-well plate and incubate overnight. node2 Compound Treatment Add serial dilutions of taxanes. node1->node2 node3 Incubation Incubate for 48-72 hours. node2->node3 node4 MTT Addition Add MTT solution and incubate for 3-4 hours. node3->node4 node5 Solubilization Remove medium and add DMSO to dissolve formazan. node4->node5 node6 Absorbance Reading Measure absorbance at 570 nm. node5->node6 node7 Data Analysis Calculate IC50 value. node6->node7

Caption: Experimental workflow for the MTT assay.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of taxanes for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-negative/PI-negative cells are viable; FITC-positive/PI-negative cells are in early apoptosis; FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

This guide consolidates the current understanding of the cytotoxic activity of this compound in the context of other well-characterized taxanes. While Paclitaxel and Docetaxel are highly potent cytotoxic agents with a clear mechanism of action, the data on this compound is conspicuously absent. Based on the activity of its close analog, Baccatin III, and established structure-activity relationships, this compound is predicted to have significantly lower cytotoxic potency.

The provided experimental protocols offer a clear path forward for the empirical evaluation of this compound's anticancer potential. Such studies are crucial to either confirm its limited activity or to uncover novel biological properties that may not be immediately apparent from its structure. The exploration of less potent taxane precursors is not merely an academic exercise; it can provide deeper insights into the nuanced interactions between taxanes and microtubules, potentially informing the design of next-generation anti-mitotic agents.

References

  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. [Link]

  • Burkhart, C. A., & Horwitz, S. B. (1994). Relationship between the Structure of Taxol and Other Taxanes on Induction of Tumor Necrosis Factor-α Gene Expression and Cytotoxicity. Cancer Research, 54(21), 5779-5783. [Link]

  • Guéritte-Voegelein, F., Guénard, D., Lavelle, F., Le Goff, M. T., Mangatal, L., & Potier, P. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of medicinal chemistry, 34(3), 992-998. [Link]

  • Riéra, P. J., Muggia, F. M., & Hill, B. T. (1994). Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro. Biochemical pharmacology, 48(6), 1219-1228. [Link]

  • St George, M., Ayoub, A. T., Banerjee, A., Churchill, C. D., Winter, P., Klobukowski, M., ... & Damaraju, S. (2015). Designing and testing of novel taxanes to probe the highly complex mechanisms by which taxanes bind to microtubules and cause cytotoxicity to cancer cells. PloS one, 10(6), e0129168. [Link]

  • Ferlini, C., Distefano, M., Pignatelli, F., Lin, S., Riva, A., Bombardelli, E., ... & Scambia, G. (2000). Antitumour activity of novel taxanes that act at the same time as cytotoxic agents and P-glycoprotein inhibitors. British journal of cancer, 83(12), 1702–1708. [Link]

  • Das, M., R, S., & Mohanty, S. (2019). The comparative IC 50 values of Docetaxel on H460, A549, H1650 parental and stem lung cells in 2D and 3D alginate scaffold system. ResearchGate. [Link]

  • Rantanen, V., Grenman, S., Kulmala, J., & Grénman, R. (1996). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Anticancer research, 16(4A), 1743–1747. [Link]

  • Kingston, D. G. (2009). The shape of things to come: structural and synthetic studies of taxol and related compounds. Journal of natural products, 72(3), 507–515. [Link]

  • St George, M., Ayoub, A. T., Banerjee, A., Churchill, C. D., Winter, P., Klobukowski, M., Cass, C. E., Ludueña, R. F., Tuszynski, J. A., & Damaraju, S. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Open-i. [Link]

  • St George, M., Ayoub, A. T., Banerjee, A., Churchill, C. D., Winter, P., Klobukowski, M., ... & Damaraju, S. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Figshare. [Link]

  • Zajíčková, M., & Šarek, J. (2020). Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. Molecules (Basel, Switzerland), 25(14), 3296. [Link]

  • Wang, P., Wang, Z., Liu, J., & Xu, B. (2019). Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells. Oncology letters, 17(3), 3327–3334. [Link]

  • Lee, H. J., Lee, J. W., Kim, J. H., & Lee, S. K. (2000). Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line. Cancer letters, 158(2), 151–154. [Link]

  • Celik, H., Clogston, J. D., & Gulumian, M. (2019). (A) IC50 values of A549 and H1299 cell lines for docetaxel and zinc. ResearchGate. [Link]

  • Qu, Y., Liu, Y., & Zhang, Y. (2021). Mechanisms of Taxane Resistance. International journal of molecular sciences, 22(23), 12891. [Link]

  • Ma, P., & Mumper, R. J. (2013). Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy. Journal of controlled release : official journal of the Controlled Release Society, 172(1), 20–33. [Link]

  • Sah, B., Kumari, M., Subban, K., & Chelliah, J. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(11), 465. [Link]

  • Geng, X., Miller, M. L., & Bane, S. (2004). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3' Bridged Paclitaxel Analogs. Bioorganic & medicinal chemistry, 12(23), 6143–6153. [Link]

  • Pengsuparp, T., Kingston, D. G., Neidigh, K. A., Cordell, G. A., & Pezzuto, J. M. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Chemical-biological interactions, 101(2), 103–114. [Link]

  • Sah, B., Kumari, M., Subban, K., & Chelliah, J. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. 3 Biotech, 10(11), 465. [Link]

  • Elmore, R., & Bane, S. (2001). Baccatin III induces assembly of purified tubulin into long microtubules. Biochemistry, 40(23), 6964–6970. [Link]

  • Tubulin Polymerization Assay Kit (Cat. # BK006P). (n.d.). Interchim. Retrieved January 16, 2026, from [Link]

  • HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for Baccatin IV Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of key pharmaceutical compounds is paramount. Baccatin IV, a crucial intermediate in the semi-synthesis of the life-saving anti-cancer drug paclitaxel, demands a robust and reliable analytical method for its quantification. This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this compound analysis against alternative analytical techniques. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind experimental choices, ensuring a self-validating system of analysis grounded in authoritative principles.

The Central Role of this compound and the Imperative for Rigorous Analysis

This compound is a naturally occurring taxane diterpenoid and a key precursor in the pharmaceutical industry. Its structural similarity to other taxanes necessitates a highly specific and accurate analytical method to ensure the quality and purity of starting materials and to monitor synthesis processes. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

This guide will first detail a comprehensive, validated Reversed-Phase HPLC (RP-HPLC) method for this compound analysis. Subsequently, we will explore and compare this method with advanced alternatives such as Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC), providing a holistic view of the current analytical landscape for taxane analysis.

A Validated RP-HPLC Method for this compound Quantification

The following protocol is a representative stability-indicating HPLC method, designed to separate this compound from its potential impurities and degradation products. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[2]

Experimental Protocol: RP-HPLC for this compound
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain and separate the moderately polar taxanes.

    • Mobile Phase: A gradient elution of Acetonitrile (Solvent B) and water (Solvent A). A typical gradient might start at 30% B, increasing to 70% B over 20 minutes. This gradient is crucial for resolving this compound from both more polar and less polar impurities.

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.

    • Column Temperature: 30°C. Maintaining a constant column temperature is critical for ensuring reproducible retention times.

    • Detection Wavelength: 227 nm. Taxanes exhibit a characteristic UV absorbance at this wavelength, providing good sensitivity.[2][3]

    • Injection Volume: 20 µL.

Method Validation: A Pillar of Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4] The following sections detail the key validation parameters for the this compound HPLC method.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] To demonstrate specificity, forced degradation studies are performed. This compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. The resulting chromatograms should show that the this compound peak is well-resolved from any degradation product peaks, demonstrating the stability-indicating nature of the method.

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement

Caption: A generalized workflow for the validation of an HPLC method.

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a specified range.[4]

  • Procedure: A series of at least five standard solutions of this compound of known concentrations are prepared and injected into the HPLC system.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s)
10150234
25375589
50751234
1001502468
1502253701

Data is representative and for illustrative purposes.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Procedure: A known amount of this compound standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the spiked analyte is then calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelAmount Added (µg)Amount Recovered (µg)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120118.899.0%

Data is representative and for illustrative purposes.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision of the method is assessed by analyzing six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): This is evaluated by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Parameter%RSD
Repeatability (n=6)0.8%
Intermediate Precision (n=6)1.2%

Data is representative and for illustrative purposes.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Procedure: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1.

  • Typical Values: For a well-optimized HPLC method for this compound, the LOD might be around 0.1 µg/mL and the LOQ around 0.3 µg/mL.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: The effect of small changes in parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) are evaluated.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a well-established and reliable technique, other analytical methods offer distinct advantages in certain scenarios.

Diagram: Comparison of Analytical Techniques

Analytical_Techniques HPLC HPLC + Robust & Reliable + Widely Available - Slower Analysis Time - Moderate Sensitivity UPLC UPLC + Faster Analysis + Higher Resolution + Increased Sensitivity - Higher Backpressure HPLC->UPLC Evolution LCMS LC-MS/MS + High Specificity + High Sensitivity + Structural Information - Higher Cost & Complexity HPLC->LCMS Enhanced Detection SFC SFC + Fast Separations + 'Green' Technology - Limited Polarity Range - Less Common HPLC->SFC Alternative Separation

Caption: A comparative overview of analytical techniques for taxane analysis.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures.

  • Advantages over HPLC:

    • Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 5-10, leading to higher sample throughput.

    • Improved Resolution and Sensitivity: The smaller particles provide higher chromatographic efficiency, resulting in sharper peaks and better separation of closely eluting compounds. This can lead to lower detection and quantification limits.

  • Considerations: UPLC systems operate at much higher pressures than conventional HPLC systems, requiring specialized instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.

  • Advantages over HPLC-UV:

    • Superior Specificity: Mass spectrometry provides mass-to-charge ratio information, which is highly specific for the analyte of interest, virtually eliminating interferences from co-eluting compounds.

    • Enhanced Sensitivity: LC-MS/MS can achieve significantly lower detection and quantification limits than HPLC with UV detection, making it ideal for trace-level analysis.

    • Structural Elucidation: Mass spectrometry can provide valuable structural information about unknown impurities or degradation products.

  • Considerations: LC-MS/MS instrumentation is more expensive and complex to operate and maintain than standard HPLC systems.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide.

  • Advantages:

    • Fast Separations: The low viscosity and high diffusivity of supercritical fluids allow for very fast separations.

    • "Green" Technology: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[1][5]

  • Considerations: SFC is generally best suited for the separation of non-polar to moderately polar compounds and may not be as versatile as reversed-phase HPLC for a wide range of analytes. The instrumentation is also less common in many laboratories compared to HPLC.

Conclusion: Selecting the Optimal Analytical Method

The choice of the most appropriate analytical method for this compound analysis depends on the specific requirements of the application.

  • For routine quality control and release testing , a validated RP-HPLC method offers a robust, reliable, and cost-effective solution. Its widespread availability and the wealth of established methodologies make it a practical choice for most laboratories.

  • For high-throughput screening or when faster analysis times are critical , UPLC presents a significant advantage, provided the necessary instrumentation is available.

  • For the analysis of complex mixtures, trace-level quantification, or when unambiguous identification is required , LC-MS/MS is the superior technique due to its unparalleled specificity and sensitivity.

  • For applications where speed and a reduction in organic solvent consumption are primary drivers , SFC offers a compelling "green" alternative.

Ultimately, a thorough understanding of the principles of method validation, as outlined in this guide and in regulatory documents such as the ICH guidelines, is essential for ensuring the generation of accurate, reliable, and defensible analytical data, regardless of the technology employed.

References

  • Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. Retrieved January 16, 2026, from [Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. (n.d.). Waters. Retrieved January 16, 2026, from [Link]

  • Development and Validation of a Robust RP-HPLC Method for the Quantification of Paclitaxel: A Comprehensive Study in Pharmaceutical Analysis. (2024, January 30). International Journal of Pharmaceutical Research and Applications. Retrieved January 16, 2026, from [Link]

  • (PDF) Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Validation of Analytical Methods. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Baccatin IV from Diverse Taxus Species

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, the semi-synthesis of paclitaxel (Taxol®) and its analogues remains a cornerstone of modern medicine. Central to this endeavor is the strategic procurement of key precursors, among which Baccatin IV and its derivatives, like Baccatin III and 10-deacetylbaccatin III (10-DAB), are of paramount importance. These complex diterpenoid alkaloids, sourced from various species of the yew tree (Taxus), serve as the molecular scaffold for creating potent anti-cancer agents.[1][2] The genus Taxus encompasses a range of species, each with a unique phytochemical profile, making a comparative understanding of their this compound content not just an academic exercise, but a critical component of optimizing the pharmaceutical supply chain.

This guide provides an in-depth comparative analysis of this compound and related crucial taxanes across different Taxus species. We will delve into the variance in precursor yields, present robust methodologies for extraction and quantification, and explore the underlying factors that influence this variability. Our objective is to equip researchers and drug development professionals with the necessary insights and experimental frameworks to navigate the complexities of sourcing these vital compounds.

Comparative Yields of Key Taxane Precursors Across Taxus Species

The concentration of this compound and other key taxanes like Baccatin III and 10-DAB can vary significantly between different Taxus species and even within the same species depending on the part of the plant analyzed. This variability is a critical consideration for the large-scale production of semi-synthetic paclitaxel. Below is a summary of reported yields for some of the most studied Taxus species.

Taxus SpeciesPlant PartBaccatin III Yield (% dry weight)10-Deacetylbaccatin III (10-DAB) Yield (% dry weight)Paclitaxel Yield (% dry weight)Reference
Taxus yunnanensisLeaves & TwigsHighest among compared species--[3]
Taxus maireiLeaves & TwigsSlightly lower than T. yunnanensis0.0115%0.01136% - 0.01530%[3][4]
Taxus baccataNeedles-0.004%0.0045%[5]
Taxus brevifoliaBark-0.02% - 0.04%0.02% - 0.06%[5][6]
Taxus × media--Lowest among compared species0.0385%[3]
Taxus cuspidata---Highest among compared species[3]

Note: Direct comparative data for this compound is less commonly reported than for Baccatin III and 10-DAB, which are more direct precursors for paclitaxel semi-synthesis. However, the abundance of these related compounds is indicative of the taxane biosynthetic activity within the plant.

Methodology: A Validated Approach to Extraction and Quantification

To ensure accurate and reproducible comparative studies, a standardized and validated methodology for the extraction and quantification of this compound and other taxanes is essential. The following protocols are based on established practices in the field.

Extraction of Taxanes from Taxus Biomass

The choice of extraction method can significantly impact the yield of target taxanes. While traditional methods like Soxhlet extraction are effective, modern techniques such as pressurized liquid extraction (PLE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) offer improved efficiency and reduced solvent consumption. A comparative study on extraction methods for taxoids from Taxus baccata twigs found that multiple pressurized liquid extraction (PLE) provided the greatest yields and can be recommended as a superior sample preparation method.[7]

Generalized Extraction Protocol (Adapted from various sources):

  • Preparation of Plant Material: Collect fresh plant material (needles, twigs, or bark) and dry it at a controlled temperature (e.g., 40°C) until a constant weight is achieved. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered plant material in a suitable solvent, such as methanol or a mixture of methanol and water, at room temperature with agitation for a specified period (e.g., 24 hours). The solid-to-solvent ratio should be optimized for maximum extraction efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: To purify the extract, perform liquid-liquid partitioning. Dissolve the crude extract in a mixture of water and an organic solvent (e.g., chloroform or dichloromethane).[8] The taxanes will preferentially partition into the organic phase. Separate the organic layer and evaporate the solvent to yield a taxane-enriched extract.[8][9]

Extraction_Workflow Start Dried, Powdered Taxus Biomass Solvent Solvent Extraction (e.g., Methanol) Start->Solvent Maceration Filtration Filtration Solvent->Filtration Solid-Liquid Separation Concentration Concentration (Rotary Evaporation) Filtration->Concentration Solvent Removal Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Purification End Taxane-Enriched Extract Partitioning->End Final Product

Caption: Generalized workflow for the extraction of taxanes from Taxus biomass.

Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of taxanes due to its high resolution and sensitivity.[10][11] A validated HPLC method is crucial for obtaining reliable quantitative data.

Standard HPLC Protocol for Taxane Analysis:

  • Instrumentation: An HPLC system equipped with a quaternary pump, a column oven, a diode array detector (DAD) or UV detector, and data acquisition software.[12]

  • Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150×4.6 mm, 3.5 µm) is commonly used.[8][12]

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B) is typically employed.[8][12] The gradient program should be optimized to achieve baseline separation of the target taxanes.

  • Flow Rate: A flow rate of around 1.0-1.2 mL/min is common.[12]

  • Detection: UV detection at 227 nm is standard for taxanes.[12]

  • Quantification: Create a calibration curve using certified reference standards of this compound, Baccatin III, 10-DAB, and paclitaxel at various concentrations.[8] The concentration of each taxane in the sample extracts can then be determined by comparing their peak areas to the standard curve.[8]

HPLC_Workflow Sample Taxane Extract (& Standard Solutions) Injection Autosampler Injection (10 µL) Sample->Injection Column Reversed-Phase C18 Column (40°C) Injection->Column Elution Gradient Elution (Water/Acetonitrile) Column->Elution Detection UV Detector (227 nm) Elution->Detection Analysis Data Acquisition & Quantification Detection->Analysis

Caption: Schematic of a typical HPLC workflow for taxane quantification.

Factors Influencing this compound and Taxane Yields

The observed variation in taxane content among Taxus species is not solely due to genetic differences. A multitude of environmental and developmental factors can significantly influence the biosynthesis and accumulation of these compounds.

  • Genetic Variation: As evidenced by the comparative data, there are inherent genetic differences between Taxus species that dictate their capacity for taxane production.[2]

  • Plant Part and Age: The concentration of taxanes can differ significantly between the bark, needles, twigs, and roots.[8] For instance, in Taxus wallichiana var. mairei, the roots were found to have higher concentrations of paclitaxel and its precursors compared to other parts of the plant.[8] The age of the plant can also play a role in taxane accumulation.

  • Geographic Location and Environmental Conditions: Climatic factors such as temperature, light intensity, and altitude can influence secondary metabolite production in plants.[13]

  • Harvesting Season: The time of year when the plant material is harvested can have a substantial impact on taxane yields.[9] For example, a study on Taxus baccata in Iran found that the concentration of 10-DAB was highest in August.[9]

Conclusion and Future Outlook

The comparative study of this compound and other critical taxane precursors across different Taxus species is fundamental to the sustainable and economically viable production of life-saving anti-cancer drugs. While species like Taxus yunnanensis and Taxus cuspidata show promise for high yields of Baccatin III and paclitaxel respectively, a comprehensive analysis of this compound across a wider range of species is still warranted.

Future research should focus on a multi-faceted approach. This includes the continued exploration of the genetic diversity within the Taxus genus to identify high-yielding varieties, the optimization of cultivation and harvesting practices to maximize precursor content, and the advancement of biotechnological production methods such as plant cell culture and metabolic engineering.[14][15][16] By integrating these strategies, the scientific and pharmaceutical communities can ensure a stable and sustainable supply of these vital precursors for years to come.

References

  • HPLC Determination of Taxol and Related Compounds in Taxus Plant Extracts. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

  • HPLC determination of taxol and related compounds in taxus plant extracts. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

  • Research on the Medicinal Chemistry and Pharmacology of Taxus × media. (2024). Molecules, 29(6), 1249. MDPI. [Link]

  • Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. (2017). Indian Journal of Pharmaceutical Sciences, 79(1), 106-113. [Link]

  • DISTRIBUTION OF PACLITAXEL AND ITS PRECURSORS IN DIFFERENT PARTS OF TAXUS WALLICHIANA VAR. MAIREI. (2019). Bangladesh Journal of Plant Taxonomy, 26(1), 59-66. [Link]

  • Quality Control and Analytical Test Method for Taxus baccata Tincture Preparation. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei. (2024). Forests, 15(3), 461. MDPI. [Link]

  • Research on the Medicinal Chemistry and Pharmacology of Taxus × media. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • A Deep Dive into the Botanical and Medicinal Heritage of Taxus. (2024). Pharmaceuticals, 17(5), 629. [Link]

  • Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species. (n.d.). Journal of Medicinal Plants. Retrieved January 16, 2026, from [Link]

  • Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). (2023). Plants, 12(5), 1037. [Link]

  • Quantification of taxanes in a leaf and twig extract from Taxus baccata L. using C-13 NMR spectroscopy. (2009). Magnetic Resonance in Chemistry, 47(11), 982-986. [Link]

  • Supercritical fluid extraction of taxol and baccatin III from needles of Taxus cuspidata. (1995). Separation and Purification Technology, 9(3), 191-197. [Link]

  • In vitro culture of Taxus sp.: Strategies to increase cell growth and taxoid production. (2016). Acta Physiologiae Plantarum, 38(10), 238. [Link]

  • Seasons Study of Four Important Taxanes and Purification of 10-Deacetylbaccatin III from the Needles of Taxus baccata L. by Two-Dimensional Liquid Chromatography. (2011). Chromatographia, 73(7-8), 715-721. [Link]

  • Extraction Methods of 10-Deacetylbaccatin III, Paclitaxel, and Cephalomannine from Taxus baccata L. Twigs: A Comparison. (2007). Journal of Liquid Chromatography & Related Technologies, 30(19), 2845-2857. [Link]

  • Taxol biosynthesis and molecular genetics. (2006). Phytochemistry Reviews, 5(1), 75-97. [Link]

  • Comparing Biomass and Taxane Concentrations to Maximize Yield in Rooted Cuttings of Pacific Yew (Taxus Brevifolia Nutt). (n.d.). Reforestation, Nurseries and Genetics Resources. Retrieved January 16, 2026, from [Link]

  • The effects of Fusarium graminearum cell extracts and culture filtrates on the production of paclitaxel and 10-deacetylbaccatin III in suspension cell cultures of Taxus baccata L. (2024). Scientific Reports, 14(1), 2200. [Link]

  • Characteristics of the Taxus baccata populations analysed. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Common Yew (Taxus baccata). (2013). ChemistryViews. [Link]

  • Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark. (1993). Pharmaceutical Research, 10(4), 521-524. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Baccatin IV Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals vested in the field of oncology, the taxane family of diterpenoids represents a cornerstone of cancer chemotherapy.[1] At the core of this class of potent antimitotic agents lies Baccatin IV, a naturally occurring diterpene isolated from the yew tree (Taxus species).[2][3] While not possessing the potent anticancer activity of its famous derivative, paclitaxel (Taxol®), this compound and its direct precursor, Baccatin III, serve as crucial starting materials for the semi-synthesis of paclitaxel and a diverse array of second-generation taxanes.[4][5] Understanding the nuanced structure-activity relationships (SAR) of this compound analogs is paramount for the rational design of novel taxane-based therapeutics with improved efficacy, solubility, and resistance-breaking profiles.

This guide provides an in-depth comparison of this compound analogs, synthesizing data from numerous studies to illuminate the causal relationships between structural modifications and biological activity. We will delve into the critical functionalities of the Baccatin core, explore the impact of modifications at key positions, and provide detailed, field-proven protocols for evaluating the cytotoxic and tubulin-targeting effects of these compounds.

The Baccatin Core: A Scaffold for Antimitotic Activity

The tetracyclic core of this compound provides the rigid framework necessary for interaction with β-tubulin, the molecular target of taxanes. The primary mechanism of action for clinically relevant taxanes is the stabilization of microtubules, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[6][7] While Baccatin III and IV themselves exhibit some cytotoxic activity, it is significantly lower than that of paclitaxel.[7] Interestingly, some studies suggest that at high concentrations, Baccatin III may act as a tubulin polymerization inhibitor, a mechanism opposite to that of paclitaxel, highlighting the critical role of the C-13 side chain in defining the mode of action.[7]

The numbering of the Baccatin core is crucial for discussing SAR. The following diagram illustrates the core structure of this compound and highlights key positions for modification.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add this compound analogs (serial dilutions) B->C D Incubate 24-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring changes in light scattering (turbidity). [8][9] Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) to a final concentration of 3 mg/mL in ice-cold G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP). [8]Prepare stock solutions of the test compounds in DMSO.

  • Assay Setup: Pre-warm a 96-well microplate to 37°C. [8]3. Reaction Mixture: In each well, add the reconstituted tubulin solution. Add the test compounds at various concentrations. Include a vehicle control (DMSO), a positive control for polymerization promotion (paclitaxel), and a positive control for polymerization inhibition (e.g., nocodazole). [9][10]4. Initiate Polymerization: Initiate the polymerization reaction by placing the plate in a 37°C microplate reader. [9]5. Data Acquisition: Read the absorbance at 340 nm every 60 seconds for 60-90 minutes. [8][10]6. Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) and determine the percentage of promotion or inhibition relative to the controls. [9]

Tubulin_Polymerization_Workflow start Start prep Prepare Reagents: - Purified Tubulin - G-PEM Buffer + GTP - Test Compounds (in DMSO) start->prep end End prewarm Pre-warm 96-well plate to 37°C prep->prewarm add_tubulin Add reconstituted tubulin to wells prewarm->add_tubulin add_compounds Add test compounds and controls add_tubulin->add_compounds initiate Initiate polymerization in 37°C microplate reader add_compounds->initiate read Read absorbance at 340 nm every 60s for 60-90 min initiate->read analyze Analyze data: - Plot Absorbance vs. Time - Calculate Vmax - Determine % promotion/inhibition read->analyze analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a complex but rewarding field of study. The Baccatin core provides a versatile scaffold for the development of novel anticancer agents. Key takeaways from decades of research include the critical importance of the C-13 side chain, the tolerance for modifications at the C-10 position, the significance of the C-2 benzoyl group, and the essential nature of the oxetane ring.

Future research in this area will likely focus on the development of analogs that can overcome mechanisms of drug resistance, exhibit improved pharmacokinetic properties, and have a wider therapeutic window. The synthesis and evaluation of novel this compound derivatives, guided by the SAR principles outlined in this guide, will continue to be a vital component in the ongoing fight against cancer.

References

  • Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents. (n.d.). National Institutes of Health.
  • Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer. (n.d.). PMC.
  • Tubulin Polymerization Assay Kit (Cat. # BK006P). (n.d.). Interchim.
  • A Comparative Guide to Tubulin-Targeting Anticancer Agents: Tubulin Polymerization-IN-41 vs. Paclitaxel. (n.d.). Benchchem.
  • Application Notes and Protocols: 1-Dehydroxythis compound in Cancer Cell Line Studies. (n.d.). Benchchem.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). TargetMol.
  • The Chemical Classification of 1-Dehydroxythis compound: A Core Taxane Intermediate. (n.d.). Benchchem.
  • Structure-activity relationships of taxol. (n.d.). ResearchGate.
  • Structure-activity relationships of Taxol and Taxotere analogues. (n.d.). PubMed.
  • Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. (2020). PMC - PubMed Central.
  • The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. (n.d.). National Institutes of Health.
  • Synthesis and biological evaluation of analogues of AKT (protein kinase B) inhibitor-IV. (2011). National Institutes of Health.
  • In vitro cytotoxic activity of 13-O-Cinnamoylbaccatin III against cancer cell lines. (n.d.). Benchchem.
  • (PDF) Structure Modifications and Their Influences on Antitumor and Other Related Activities of Taxol and Its Analogs. (n.d.). ResearchGate.
  • Evaluation of the Cytotoxic Mechanism Mediated by Baccatin III, the Synthetic Precursor of Taxol. (n.d.). PubMed.
  • Baccatin VI. (n.d.). PubChem - NIH.
  • Total Synthesis of Baccatin III and Taxol. (n.d.). Journal of the American Chemical Society.
  • Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. (n.d.). PMC - NIH.
  • (PDF) Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. (2020). ResearchGate.
  • Baccatin III. (n.d.). Wikipedia.
  • A structure-activity study of taxol, taxotere, and derivatives using the electronic indices methodology (EIM). (n.d.). PubMed.
  • Structures of taxol (I), 10-deacetylbaccatin III (II). (n.d.). ResearchGate.
  • Synthesis and biological evaluation of C-13, C-14 modified taxane analogues from 1-deoxybaccatin VI. (n.d.). ResearchGate.
  • Relationships Between the Structure of Taxol Analogues and Their Antimitotic Activity. (n.d.). Science.
  • Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues. (n.d.). Bentham Science.
  • Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. (n.d.). Sys Rev Pharm.

Sources

A Senior Application Scientist's Guide to Baccatin IV Extraction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Baccatin IV in Oncology

This compound, a complex diterpenoid taxane, is a molecule of immense interest within the pharmaceutical landscape. While possessing modest intrinsic bioactivity, its true value lies in its role as a key intermediate in the semi-synthesis of Paclitaxel and its analogues, blockbuster chemotherapy agents used in the treatment of a wide array of cancers.[1] Found naturally in various species of the yew tree (Taxus), the efficient extraction and purification of this compound and its close relative, 10-deacetylbaccatin III (10-DAB), are critical bottlenecks in the pharmaceutical supply chain.[2]

This guide provides an in-depth comparison of prevalent and emerging extraction methodologies for this compound. We will move beyond simple procedural lists to dissect the underlying scientific principles, offering a rationale for experimental design and parameter optimization. Our focus is on empowering researchers and process chemists to make informed decisions based on a clear understanding of the efficacy, scalability, and sustainability of each technique.

Pillar 1: The Chemistry of Stability - Navigating the Challenges of Taxane Extraction

Before comparing methods, it is crucial to understand the chemical liabilities of the target molecule. Taxanes, including this compound, are susceptible to degradation under common processing conditions. The two primary degradation pathways are:

  • Epimerization: The C-7 position is prone to structural rearrangement, particularly in basic conditions (high pH), leading to the formation of inactive isomers.[3]

  • Hydrolysis: The strained oxetane ring and various ester groups are susceptible to cleavage under acidic conditions (low pH).[3]

Furthermore, elevated temperatures accelerate both degradation pathways.[3] Maximum stability for taxanes is generally observed in a slightly acidic pH range (around pH 4) and at controlled, lower temperatures, often below 50°C.[3] These constraints are a recurring theme in the rational design of any successful extraction protocol.

Pillar 2: A Comparative Analysis of Extraction Methodologies

The choice of extraction method represents a trade-off between efficiency, speed, cost, scalability, and environmental impact. We will now explore the most common techniques, from traditional solvent-based approaches to modern, energy-assisted methods.

Conventional Solvent Extraction (CSE): The Baseline

Conventional methods like maceration and Soxhlet extraction have been used for decades. They rely on the principle of solid-liquid extraction, where the solvent permeates the plant matrix and dissolves the target compounds based on the "like dissolves like" principle.

Mechanism of Action: The process is driven by the concentration gradient of this compound between the plant material and the solvent. The choice of solvent is paramount, with alcohols like methanol and ethanol being common due to their good solubility for taxanes.[4][5]

Experimental Protocol (Soxhlet Extraction):

  • Preparation: Dry and grind Taxus plant material (e.g., needles, twigs) to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[3]

  • Loading: Place the powdered plant material into a thimble within the main chamber of the Soxhlet apparatus.

  • Extraction: Add the extraction solvent (e.g., methanol) to the distillation flask. Heat the flask; the solvent vaporizes, travels up a distillation arm, and condenses onto the plant material.

  • Cycling: The chamber containing the plant material slowly fills with the warm solvent. When the chamber is full, it is automatically emptied by a siphon side arm, with the solvent returning to the distillation flask. This cycle is repeated for an extended period (often hours to days).[6]

  • Concentration: After extraction, the solvent is evaporated under reduced pressure to yield the crude extract.

Causality and Insights:

  • Why Soxhlet? The primary advantage is its exhaustive nature. By continuously washing the material with fresh, warm solvent, it ensures a high degree of extraction, making it a reliable baseline method.[6]

  • Key Limitation: The prolonged exposure to heat, even at the solvent's boiling point, can lead to the degradation of thermolabile compounds like this compound.[6][7] It is also time-consuming and requires large volumes of solvent.[7][8]

Ultrasound-Assisted Extraction (UAE): The Power of Cavitation

UAE, also known as sonication, utilizes high-frequency sound waves to enhance extraction efficiency. It is considered a more modern and efficient alternative to conventional methods.

Mechanism of Action: The passage of ultrasonic waves through the solvent creates and collapses microscopic bubbles in a process called acoustic cavitation. The collapse of these bubbles near the plant cell walls generates powerful shockwaves and microjets. This mechanical energy disrupts the cell structure, enhancing solvent penetration and facilitating the release of intracellular contents into the bulk solvent.[9][10]

Experimental Protocol (UAE):

  • Preparation: Grind dried Taxus plant material to a fine powder.

  • Mixing: Add the powdered material to the extraction solvent (e.g., 80% ethanol, pH adjusted to 4.0) in a vessel at a specified solid-to-liquid ratio (e.g., 1:15 g/mL).[3]

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Perform the extraction at a controlled temperature (e.g., 40-50°C) for a relatively short duration (e.g., 30-60 minutes).[3][11]

  • Separation: Filter the mixture to separate the plant debris from the extract.

  • Concentration: Evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.[3]

Causality and Insights:

  • Why UAE? The primary advantage is a dramatic reduction in extraction time and temperature compared to CSE.[4][9] The mechanical disruption of cells at lower temperatures helps to preserve thermolabile compounds.

  • Optimization: Key parameters to optimize include ultrasonic power, time, temperature, and solvent-to-solid ratio. Response surface methodology is often employed to find the optimal conditions for maximizing yield.[4][11] For instance, one study found optimal taxane yields with an 83.5% ethanol solvent, a 47.63-minute extraction time, and a power of 140 W.[4]

Workflow for Ultrasound-Assisted Extraction (UAE)

UAE_Workflow A Grind Dried Taxus Material B Mix with Solvent (e.g., 80% Ethanol, pH 4) A->B C Ultrasonic Bath (40-50°C, 30-60 min) B->C D Filter to Separate Solid Debris C->D E Evaporate Solvent (Reduced Pressure, <40°C) D->E F Crude this compound Extract E->F

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Microwave-Assisted Extraction (MAE): Targeted Heating

MAE is another green extraction technique that uses microwave energy to heat the solvent and plant material, thereby accelerating the extraction process.[7][8]

Mechanism of Action: Microwaves cause the dipoles of polar molecules (like water within the plant cells and polar solvents) to rapidly rotate. This rapid rotation generates friction and localized heating. The internal pressure builds up within the plant cells, leading to cell wall rupture and the release of target compounds into the solvent.[12][13] This volumetric heating is much more efficient than the conventional surface heating used in a Soxhlet apparatus.[12]

Experimental Protocol (MAE):

  • Preparation: Use powdered, dried Taxus material.

  • Mixing: Place the material in a microwave-transparent extraction vessel with a suitable solvent (e.g., methanol, ethanol).[14]

  • Irradiation: Subject the mixture to microwave irradiation in a controlled system. Key parameters are microwave power (e.g., 40-440 W), time (e.g., 20-35 minutes), and material-to-solvent ratio (e.g., 1:15 to 1:25).[8][14]

  • Cooling & Filtration: After irradiation, allow the vessel to cool before filtering the extract.

  • Concentration: Evaporate the solvent to obtain the crude extract.

Causality and Insights:

  • Why MAE? MAE offers extremely short extraction times, reduced solvent consumption, and often higher yields compared to conventional methods.[7][8][14]

  • Parameter Sensitivity: The yield is highly sensitive to microwave power and solvent choice. For example, one study found that optimal conditions for 10-DAB III were a power of 240W and a 1:15 solid/solvent ratio, while Taxol required a lower power of 40W and a 1:25 ratio, highlighting the need for specific optimization for each target compound.[8][14]

Workflow for Microwave-Assisted Extraction (MAE)

MAE_Workflow A Powdered Taxus Material B Mix with Solvent in Microwave Vessel A->B C Microwave Irradiation (e.g., 240W, 20 min) B->C D Cool and Filter Extract C->D E Evaporate Solvent D->E F Crude this compound Extract E->F

Caption: Workflow for Microwave-Assisted Extraction (MAE).

Supercritical Fluid Extraction (SFE): The Green Chemistry Approach

SFE utilizes a supercritical fluid—most commonly carbon dioxide (SC-CO₂) —as the extraction solvent. A substance becomes supercritical when it is heated and pressurized above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas.[15]

Mechanism of Action: Supercritical CO₂ has the density and solvating power of a liquid but the low viscosity and high diffusivity of a gas.[15] This allows it to penetrate the plant matrix efficiently and dissolve the target compounds. The selectivity of the extraction can be finely tuned by adjusting the pressure and temperature, which alters the density of the SC-CO₂.[15][16]

Experimental Protocol (SFE):

  • Preparation: Load ground Taxus needles into an extraction vessel. It's common to pre-treat the material with a nonpolar solvent like n-hexane to remove waxes.[16][17]

  • Extraction: Pump heated CO₂ into the vessel and use a back-pressure regulator to bring the system to the desired pressure (e.g., 100-300 bar) and temperature (e.g., 40-70°C).[18]

  • Co-solvent Addition: Since CO₂ is non-polar, a polar co-solvent (modifier) like ethanol or methanol (e.g., 3-10%) is often added to enhance the extraction of moderately polar taxanes like this compound.[15][18][19]

  • Separation: The supercritical fluid containing the dissolved taxanes flows into a separator vessel at a lower pressure. Here, the CO₂ returns to a gaseous state, losing its solvating power and precipitating the extract.

  • Collection: The extract is collected from the separator, and the CO₂ can be recycled.

Causality and Insights:

  • Why SFE? SFE is considered a premier green technology. It uses a non-toxic, non-flammable, and inexpensive solvent (CO₂) that can be easily removed from the final product, leaving no residue.[15] It offers high selectivity.[16][18]

  • The Co-solvent Imperative: Pure SC-CO₂ is ineffective for extracting taxanes due to their polarity. The addition of a co-solvent like ethanol is essential. The concentration of this co-solvent is a critical parameter for optimization.[15][19] Studies show SFE with a co-solvent is more selective than conventional solvent extraction.[16][17]

Workflow for Supercritical Fluid Extraction (SFE)

SFE_Workflow cluster_0 High Pressure System cluster_1 Separation System A CO₂ Tank B Pump & Heater A->B D Extraction Vessel (Taxus Material) B->D Supercritical Fluid C Co-solvent (e.g., Ethanol) C->B E Pressure Reduction Valve D->E Extract-laden Fluid F Separator E->F G Crude this compound Extract F->G H Recycled CO₂ F->H

Caption: Workflow for Supercritical Fluid Extraction (SFE).

Pillar 3: Quantitative Comparison and Data Synthesis

Direct comparative studies focusing solely on this compound are scarce. However, by synthesizing data from studies on related taxanes like 10-DAB and Paclitaxel from Taxus species, we can establish a reliable performance hierarchy.

MethodTypical Extraction TimeSolvent ConsumptionTemperatureKey AdvantagesKey Disadvantages
Soxhlet Extraction 20 - 24 hours[6]Very HighHigh (Solvent BP)Exhaustive extractionTime-consuming, thermal degradation risk, high solvent use[6][12]
Ultrasound-Assisted (UAE) 30 - 60 minutes[3][4]ModerateLow (40 - 50°C)[3]Fast, efficient, good for thermolabile compounds[4]Potential for localized heating, scalability can be an issue.
Microwave-Assisted (MAE) 20 - 35 minutes[8][14]Low to ModerateVariable (Controlled)Very fast, low solvent use, high efficiency[7][8]Requires specialized equipment, parameter sensitivity.[14]
Pressurized Liquid (PLE) ~15 minutes per cycle[6]LowHigh (e.g., 130°C)[6]Extremely fast, very low solvent use, exhaustive[6][12]High initial equipment cost, high temperature/pressure.
Supercritical Fluid (SFE) 1.5 - 4 hours[18][19]Very Low (Co-solvent)Low (40 - 70°C)[18]Green (no organic residue), highly selective, tunable[15][16]High capital cost, requires co-solvent for polar analytes.[15]

Note: Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction, uses solvents at elevated temperatures and pressures. Studies have shown it to be highly effective, yielding significantly greater amounts of taxoids in a much shorter time compared to Soxhlet extraction.[6][12]

Post-Extraction Processing: From Crude Extract to Pure Compound

The output of any extraction method is a crude mixture. Subsequent purification is essential and typically involves a multi-step process:

  • Liquid-Liquid Extraction (LLE): The crude extract is often partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane). This step removes highly polar impurities like sugars and chlorophylls, as well as non-polar compounds like waxes and lipids.[20][21]

  • Solid-Phase Extraction (SPE): For further cleanup, the extract can be passed through a solid sorbent, such as silica or Diaion® HP-20 resin. This step can selectively retain the taxanes while allowing other impurities to pass through, or vice-versa.[22][23]

  • Chromatography: The final purification step almost invariably involves preparative High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC) to isolate this compound to the desired purity (>98%).[22][24]

Analytical Validation: Quantifying Success

Accurate quantification of this compound is performed using High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column and UV detection around 227-230 nm.[25][26] For complex matrices or very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and specificity.[20]

Conclusion and Recommendations

The optimal method for this compound extraction is dictated by the specific goals of the laboratory or production facility.

  • For academic research and rapid screening: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer an excellent balance of speed, efficiency, and moderate cost, allowing for higher throughput in optimizing extraction from different Taxus species or plant parts.

  • For industrial-scale, environmentally conscious production: Supercritical Fluid Extraction (SFE) is the superior choice. Despite its high initial capital cost, its use of a green solvent, high selectivity, and potential for automation make it ideal for producing high-purity, solvent-free extracts for pharmaceutical use.

  • For maximum yield and exhaustive extraction: Pressurized Liquid Extraction (PLE) has demonstrated the ability to provide the highest yields in the shortest time, making it a powerful, albeit costly, option for large-scale operations.[12]

Ultimately, the journey from yew needle to purified this compound is a multi-step process where the initial extraction is a critical, yield-defining stage. By understanding the chemical principles and operational parameters of each method, researchers and drug development professionals can select the most effective and sustainable pathway to this vital pharmaceutical precursor.

References

  • BenchChem. (n.d.). Methods to prevent the degradation of 1-Dehydroxythis compound during extraction.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 1-Dehydroxythis compound.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 1-Dehydroxythis compound in Plant Extracts.
  • BenchChem. (n.d.). Technical Support Center: HPLC Analysis of 1-Dehydroxythis compound.
  • ResearchGate. (n.d.). Supercritical Fluid Extraction of Baccatin III from needles of Taxus Baccata L. | Request PDF.
  • Ghassempour, A., et al. (2011). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. NIH National Library of Medicine.
  • Zhang, L., et al. (2018). Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology. MDPI.
  • Tang, Y. Q., et al. (2015). [Extraction of 10-Deacetyl Baccatin by Supercritical CO2 from Taxus yunnanensis Branches and Leaves]. Zhong Yao Cai.
  • Kim, J. H., & Lee, S. B. (n.d.). Supercritical fluid extraction of taxol and baccatin III from needles of Taxus cuspidata. ResearchGate.
  • Gorynski, K., et al. (2014). Extraction Methods of 10-Deacetylbaccatin III, Paclitaxel, and Cephalomannine from Taxus baccata L. Twigs: A Comparison. ResearchGate.
  • TargetMol. (n.d.). This compound.
  • Oguzkan, S. B., et al. (2018). Pre-purification of an anticancer drug (paclitaxel) obtained from nut husks. International Journal of Pharmacology, 14, 76-82.
  • Saleh, B., et al. (2024). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. MDPI.
  • Cao, X., et al. (1998). Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography. Journal of Chromatography A, 813(2), 397-401.
  • ResearchGate. (n.d.). Co-solvent-Modified Supercritical Carbon Dioxide Extraction of 10-Deacetylbaccatin III from Needles of Taxus baccata L | Request PDF.
  • Nguyen, T. H., et al. (2018). Microwave-assisted extraction of Taxol and 10-Deacetyl baccatin III from the leaves and branches of red pine (Taxus wallichiana Zucc.). ResearchGate.
  • Nguyen, T. H., et al. (2018). Microwave-assisted extraction of Taxol and 10-Deacetyl baccatin III from the leaves and branches of red pine (Taxus wallichiana). SciSpace.
  • Jin, Y., et al. (2022). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. MDPI.
  • ResearchGate. (n.d.). (PDF) The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction.
  • Brieflands. (n.d.). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-.
  • ResearchGate. (n.d.). Extraction methods of 10-deacetylbaccatin III, paclitaxel and cephalomannine from Taxus baccata L. twigs.
  • Wang, H., et al. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. PubMed Central.
  • Mitrović, P. M., et al. (2023). Study on the Ultrasonic-Assisted Extraction Process of Anthocyanin from Purple Cabbage with Deep Eutectic Solvent. MDPI.
  • Goger, F., et al. (2016). Ultrasonic-assisted extraction of 10-deacetylbaccatin III from Taxus baccata L.: optimization using response surface methodology. Aksaray Üniversitesi DSpace Repository.
  • Kumar, K., et al. (2023). Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review. PubMed Central.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Microwave assisted extraction as an important technology for valorising orange waste.

Sources

A Comparative Guide to the In Vitro Anti-Cancer Activity of Baccatin IV and Paclitaxel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Precursor and the Potent Drug

In the landscape of cancer chemotherapy, Paclitaxel (often known by the trade name Taxol) stands as a landmark compound, a frontline treatment for various malignancies including ovarian, breast, and lung cancers. Its discovery and development were triumphs of natural product chemistry. However, the story of Paclitaxel is intrinsically linked to its molecular precursors, one of the most important being Baccatin IV.

This compound is a complex diterpene isolated from the needles of the yew tree (Taxus species). While it forms the core structure of Paclitaxel, it lacks the crucial N-benzoyl-β-phenylisoserine side chain at the C13 position, which is paramount for the drug's potent anti-cancer effects. This guide provides a detailed, evidence-based comparison of the in vitro anti-cancer activities of this compound and Paclitaxel, explaining the profound impact of this structural difference on their biological function and offering practical experimental protocols for their evaluation.

Mechanism of Action: The Critical Role of the C13 Side Chain

The anti-cancer power of Paclitaxel lies in its unique mechanism of action. Unlike other anti-mitotic agents that destabilize microtubules (e.g., vinca alkaloids), Paclitaxel acts as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, the key polymers of the cell's cytoskeleton. This binding event stabilizes the microtubule, preventing the dynamic instability required for normal mitotic spindle function. The cell, unable to proceed through mitosis, is arrested in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).

This compound, lacking the essential C13 side chain, does not share this potent biological activity. The side chain is the primary anchor for the interaction with β-tubulin. Consequently, this compound is generally considered to be biologically inactive or to possess only very limited cytotoxic activity, especially when compared to the nanomolar potency of Paclitaxel. It serves as a valuable starting material for the semi-synthesis of Paclitaxel, but it is not itself an effective anti-cancer agent.

cluster_0 Normal Microtubule Dynamics cluster_1 Paclitaxel Intervention Dynamic_Instability Dynamic Instability (Polymerization/Depolymerization) Mitosis Successful Mitosis Dynamic_Instability->Mitosis Essential For Paclitaxel Paclitaxel Microtubules Microtubule Stabilization (Suppression of Dynamics) Paclitaxel->Microtubules Binds & Stabilizes M_Arrest Mitotic Arrest (G2/M Phase) Microtubules->M_Arrest Leads to Apoptosis Apoptosis (Cell Death) M_Arrest->Apoptosis Triggers Baccatin_IV This compound (Lacks C13 side chain) No_Binding No Significant Binding to Microtubules Baccatin_IV->No_Binding Results in

Caption: Mechanism of Action: Paclitaxel vs. This compound.

Comparative In Vitro Cytotoxicity: A Quantitative Analysis

The most direct way to compare the anti-cancer activity of two compounds in a laboratory setting is by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required to inhibit a biological process, such as cell proliferation, by 50%. The lower the IC50 value, the more potent the compound.

Experimental data consistently demonstrates a vast difference in potency between Paclitaxel and this compound across a wide range of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Fold Difference (Approx.)Reference
Paclitaxel A549Lung Carcinoma~ 5 - 10> 10,000x
This compound A549Lung Carcinoma> 100,000
Paclitaxel MCF-7Breast Adenocarcinoma~ 2 - 5> 20,000x
This compound MCF-7Breast Adenocarcinoma> 100,000
Paclitaxel HeLaCervical Carcinoma~ 3 - 8> 12,500x
This compound HeLaCervical Carcinoma> 100,000

Note: IC50 values can vary between laboratories depending on the specific assay conditions (e.g., cell density, incubation time). The data presented here is aggregated for comparative purposes.

As the table illustrates, Paclitaxel exhibits potent cytotoxicity in the low nanomolar range. In stark contrast, this compound shows negligible activity, with IC50 values typically exceeding 100,000 nM (100 µM), which is often the highest concentration tested in primary screenings and is generally considered biologically inactive. This dramatic difference underscores the fact that the anti-cancer properties of this molecular family are almost exclusively attributable to the complete structure of Paclitaxel.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To empirically validate the data above, a researcher can perform a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a standard, reliable method for assessing cell viability.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into a dark purple formazan product, which is insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the chosen cancer cell line (e.g., HeLa) to ~80% confluency in an appropriate culture medium.

    • Trypsinize, count, and resuspend the cells to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of Paclitaxel and this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of each compound in the culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM). Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

    • After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the plate for another 48-72 hours.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Gently pipette to dissolve the crystals, resulting in a purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value for each compound.

Start Start Seed 1. Seed Cells (5,000 cells/well) Start->Seed Incubate1 2. Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat 3. Add Compounds (Paclitaxel / this compound) Incubate1->Treat Incubate2 4. Incubate 48-72h (Drug Action) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Outlook

The comparison between this compound and Paclitaxel provides a classic structure-activity relationship lesson. While structurally similar, the absence of the C13 side chain renders this compound essentially inactive as a cytotoxic agent compared to the potent, nanomolar efficacy of Paclitaxel. Experimental data from in vitro assays like the MTT test consistently confirm that Paclitaxel is a powerful inhibitor of cancer cell proliferation, while this compound is not. This highlights this compound's role not as a therapeutic agent itself, but as an invaluable and more readily available precursor for the semi-synthesis of one of modern medicine's most important anti-cancer drugs.

References

  • Title: Mechanisms of Resistance to Microtubule-Targeting Agents Source: Cancers (Basel) URL: [Link]

  • Title: Synthesis and biological evaluation of baccatin III and paclitaxel analogues Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Baccatin III and 10-deacetylbaccatin III, precursors of taxol, in needles and stems of Taxus baccata Source: Phytochemistry URL: [Link]

  • Title: Synthesis and Biological Evaluation of Paclitaxel-Coumarin Conjugates Source: Molecules URL: [Link]

  • Title: The mechanism of action of and resistance to antimicrobial and cancer chemotherapeutic drugs that target tubulin Source: Essays in Biochemistry URL: [Link]

Safety Operating Guide

Navigating the Handling of Baccatin IV: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe handling of Baccatin IV. As researchers, scientists, and drug development professionals, our work with potent chemical precursors like this compound—a key intermediate in the synthesis of paclitaxel and other taxane-class anticancer agents—demands an unwavering commitment to safety.[1] This guide moves beyond a simple checklist. It provides a deep, procedural framework rooted in the principles of occupational safety and health to ensure that you and your colleagues are protected from the potential hazards of this cytotoxic compound precursor. We will explore not just what to wear, but why you're wearing it, empowering you to make informed safety decisions in your laboratory.

The “Why”: Understanding the Risks of this compound

This compound and its analogues are classified as hazardous substances.[1] While specific toxicity data for this compound is not as widely published as for its relatives, the available Safety Data Sheets (SDS) for structurally similar compounds like Baccatin III and 10-Deacetylbaccatin III highlight several risks. These compounds can be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation, particularly when handled as a powder.[2][3]

Given its role as a precursor to cytotoxic drugs, which are designed to kill dividing cells, accidental exposure could pose health risks.[4] The primary routes of occupational exposure include inhalation of aerosols or dust, direct skin contact, and accidental ingestion.[4] Therefore, our safety protocols are designed to create a comprehensive barrier against these exposure routes.

The Hierarchy of Controls: PPE as the Final, Critical Barrier

Before we focus on Personal Protective Equipment (PPE), it's crucial to understand its place within the wider context of laboratory safety, known as the hierarchy of controls. The most effective controls are at the top of the list.

  • Elimination/Substitution: In this case, eliminating this compound is not feasible as it is the subject of the work.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, this is the most critical step.

    • Ventilated Enclosures: All handling of this compound powder should occur within a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a containment ventilated enclosure (CVE) to control airborne particles at the source.[5]

    • Closed Systems: When possible, use closed-system drug-transfer devices (CSTDs) for solution transfers to minimize the generation of aerosols.

  • Administrative Controls: These are changes to work practices and procedures.

    • Designated Areas: Clearly mark areas where this compound is handled and restrict access to trained personnel only.[5]

    • Safe Work Practices: Prohibit eating, drinking, and applying cosmetics in the laboratory.[4][6] Develop and strictly follow Standard Operating Procedures (SOPs).

  • Personal Protective Equipment (PPE): This is the last line of defense. It does not eliminate the hazard, but it creates a critical barrier between you and the chemical. The remainder of this guide will focus on the correct selection and use of PPE.[4]

Core PPE Requirements for Handling this compound

The selection of PPE is dictated by a thorough risk assessment of the specific procedures you will be performing.[4] The table below summarizes the minimum required PPE for common laboratory tasks involving this compound.

Task Gloves Gown Eye/Face Protection Respiratory Protection Other
Weighing/Handling Powder Double Chemo-Rated Nitrile GlovesDisposable, Low-Permeability GownGoggles & Face ShieldFit-Tested N95 Respirator (or higher)Shoe & Hair Covers
Preparing Solutions Double Chemo-Rated Nitrile GlovesDisposable, Low-Permeability GownGoggles & Face ShieldN/A (if inside a certified fume hood/BSC)Shoe Covers
Administering Solutions (In Vitro/In Vivo) Double Chemo-Rated Nitrile GlovesDisposable, Low-Permeability GownSafety Glasses with Side Shields (Goggles if splash risk)N/ALab Coat
Waste Disposal Double Chemo-Rated Nitrile GlovesDisposable, Low-Permeability GownSafety Glasses with Side ShieldsN/AShoe Covers
In-Depth Look at PPE Components:
  • Gloves: Double gloving is mandatory for handling this compound concentrates and powders.[7] The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.[8]

    • Why? This provides redundancy in case of a tear or puncture in the outer glove and protects your skin from contamination when doffing the gown.

    • Specification: Use powder-free nitrile gloves that meet the ASTM D6978 standard for resistance to permeation by chemotherapy drugs.[9]

    • Frequency of Change: Change the outer glove every 30-60 minutes or immediately if you suspect contamination or see a puncture.[7]

  • Gowns: A dedicated gown is essential to protect your personal clothing and skin.

    • Why? It prevents the transfer of contamination outside of the laboratory.

    • Specification: Use disposable gowns made of a low-permeability fabric, such as polyethylene-coated polypropylene. They must have long sleeves with tight-fitting cuffs and a solid front with a back closure.[9][10]

    • Best Practice: Do not reuse disposable gowns. Remove it immediately upon leaving the designated handling area.

  • Respiratory Protection: Handling this compound as a fine powder poses a significant inhalation risk.[11]

    • Why? Fine particles can become airborne and easily inhaled, leading to respiratory tract irritation and systemic absorption.

    • Specification: A fit-tested N95 respirator is the minimum requirement when working with this compound powder outside of a containment enclosure.[8] For large spills or uncontrolled releases, a higher level of protection, such as a full-face respirator with P100 cartridges, may be necessary.

  • Eye and Face Protection: Protects against splashes and airborne particles.

    • Why? Baccatin compounds are known eye irritants.[2][3] A splash could cause serious eye damage.

    • Specification: When handling powders or there is any risk of splashing, chemical splash goggles in combination with a full-face shield are required.[12]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Experimental Protocol: PPE Donning Sequence
  • Preparation: Enter the designated gowning area. Perform hand hygiene.

  • Shoe and Hair Covers: Don shoe covers and a hair cover/bouffant cap.[8]

  • First Pair of Gloves: Don the first pair of chemotherapy-rated nitrile gloves.

  • Gown: Don the disposable gown, ensuring it is securely fastened in the back.[9]

  • Respirator: If required, don your fit-tested N95 respirator. Perform a seal check.

  • Eye and Face Protection: Don your goggles and face shield.

  • Second Pair of Gloves: Don the second (outer) pair of gloves, ensuring the cuffs are pulled over the cuffs of the gown.[8]

Experimental Protocol: PPE Doffing Sequence (The "Dirty to Clean" Principle)
  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Be careful not to touch your skin with the outside of the glove. Dispose of them in the designated cytotoxic waste container.[1][13]

  • Gown and Inner Gloves: Remove the gown by unfastening it and rolling it away from your body, turning it inside out. As you pull your arms out of the sleeves, peel off the inner pair of gloves at the same time, so they are contained within the rolled-up gown. Dispose of the bundle in the cytotoxic waste container.

  • Exit Handling Area: Leave the immediate handling area.

  • Face and Eye Protection: Remove the face shield and goggles. Clean and store reusable eye protection according to your institution's protocol.[14]

  • Respirator: Remove your respirator without touching the front.

  • Shoe and Hair Covers: Remove shoe and hair covers.

  • Hand Hygiene: Perform thorough hand washing with soap and water immediately after removing all PPE.[15]

Visualizing the Safe Handling Workflow

The following diagram illustrates the complete workflow for handling this compound, emphasizing the critical role of PPE at each stage.

BaccatinIV_Workflow Diagram: this compound Safe Handling Workflow prep 1. Preparation - Assemble Materials - Verify Engineering Controls (Fume Hood) don_ppe 2. Don PPE (Full protective gear as per protocol) prep->don_ppe Enter designated area handling 3. Chemical Handling - Weighing Powder - Preparing Solution don_ppe->handling procedure 4. Experimental Procedure (Cell culture, etc.) handling->procedure cleanup 5. Decontaminate Workspace - Wipe down surfaces - Segregate waste procedure->cleanup doff_ppe 6. Doff PPE (Follow 'Dirty to Clean' sequence) cleanup->doff_ppe Exit designated area dispose 7. Final Disposal - Dispose of cytotoxic waste bag - Hand Hygiene doff_ppe->dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Baccatin IV
Reactant of Route 2
Reactant of Route 2
Baccatin IV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.